4-Fluoro-N-methoxy-N-methylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUFRPVVBZLHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555388 | |
| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116332-54-8 | |
| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116332-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-N-methoxy-N-methylbenzamide CAS number
An In-Depth Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide
CAS Number: 116332-54-8
Introduction
This compound, registered under CAS number 116332-54-8, is a fluorinated aromatic compound of significant interest to the scientific community.[1][2] It belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides. This functional group bestows upon the molecule a unique and highly valuable reactivity profile, positioning it as a pivotal intermediate in advanced organic synthesis.[3][4] Its primary utility lies in its controlled reaction with organometallic reagents to produce ketones, a transformation that is often challenging to achieve with high selectivity using traditional acylating agents.
This guide provides a comprehensive overview of this compound, designed for researchers, chemists, and professionals in drug development. It will delve into its physicochemical properties, the mechanistic underpinnings of its reactivity, detailed synthetic protocols, and its broad applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4]
Physicochemical and Safety Data
A clear understanding of a compound's properties is foundational to its effective use in a laboratory setting. The key data for this compound is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 116332-54-8 | [2][3][5][6] |
| Molecular Formula | C₉H₁₀FNO₂ | [3] |
| Molecular Weight | 183.18 g/mol | [3] |
| Appearance | White to light yellow to green clear liquid or solid | [3][5] |
| Boiling Point | 120 °C at 0.3 mmHg | [1][3] |
| Density | ~1.19 g/cm³ | [3] |
| Purity | Typically ≥97% - 98% | [3] |
| InChI Key | DSUFRPVVBZLHPI-UHFFFAOYSA-N | |
Table 2: Hazard and Safety Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from representative Safety Data Sheets.[7]
Core Reactivity: The Weinreb-Nahm Amide Advantage
The central value of this compound stems from its identity as a Weinreb-Nahm amide. This functionality was specifically designed to solve a persistent problem in organic synthesis: the over-addition of highly reactive organometallic reagents (like Grignard or organolithium compounds) to acylating agents.[8][9]
When such reagents react with traditional acid chlorides or esters, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct. The Weinreb-Nahm amide elegantly circumvents this issue.
Mechanism of Ketone Synthesis
The key to the Weinreb-Nahm amide's controlled reactivity is the formation of a stable tetrahedral intermediate.
-
Nucleophilic Attack: An organometallic reagent (R'-M) attacks the amide carbonyl carbon.
-
Chelate Formation: The resulting tetrahedral intermediate is stabilized by chelation between the metal cation (e.g., MgX⁺ or Li⁺) and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[9][10][11]
-
Stability: This five-membered chelate is stable at low temperatures and does not collapse to eliminate the methoxy group until an aqueous workup is performed.[10] This stability prevents the formation of a reactive ketone in the presence of the organometallic reagent, thereby inhibiting over-addition.
-
Workup: Upon acidic aqueous workup, the chelate is hydrolyzed, collapsing the intermediate to yield the desired ketone in high purity.
Caption: Stable chelate formation prevents ketone over-addition.
Synthesis and Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing the title compound from commercially available starting materials.[1] The causality for this choice of reagents lies in the high reactivity of the acid chloride with the amine nucleophile, driven to completion by an organic base that scavenges the HCl byproduct.
Reagents & Materials:
-
4-Fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or other non-nucleophilic base)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon base addition.
-
Base Addition: Slowly add pyridine (2.1-2.4 eq) dropwise to the cooled solution. The pyridine acts as a base to neutralize the HCl salt of the hydroxylamine and the HCl generated during the acylation.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing saturated sodium chloride solution.
-
Extraction: Extract the aqueous layer three times with fresh portions of dichloromethane.
-
Washing & Drying: Combine the organic layers and wash them sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate to remove any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation (b.p. 120 °C at 0.3 mmHg) to yield the final product as a clear liquid.[1][3]
Caption: Workflow for the synthesis of the title Weinreb amide.
Applications in Synthetic Chemistry
The stability and predictable reactivity of this compound make it a valuable building block in multi-step synthesis.
Protocol 2: General Synthesis of 4-Fluorophenyl Ketones
This protocol outlines the use of the title compound to synthesize various ketones, a cornerstone reaction in drug development and medicinal chemistry.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere.
-
Cooling: Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath) or 0 °C, depending on the reactivity of the organometallic reagent.
-
Nucleophile Addition: Slowly add the Grignard reagent or organolithium reagent (1.0-1.2 eq) dropwise. The reaction is typically rapid.
-
Quenching: After stirring for a short period (e.g., 30 minutes), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.
-
Workup & Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers, dry over a drying agent, concentrate, and purify the resulting ketone product, typically by flash column chromatography.
Caption: Reaction of the Weinreb amide to form target ketones.
Role in Drug Discovery and Agrochemicals
The 4-fluorobenzoyl moiety is a common structural motif in bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Consequently, this compound is a key intermediate for creating these structures.
-
Pharmaceutical Development: It serves as a precursor in the synthesis of drugs targeting neurological disorders and in cancer research, where specific ketone functionalities are required to build the final active pharmaceutical ingredient (API).[3][4]
-
Agrochemicals: The compound is used to formulate advanced pesticides and herbicides, where the resulting ketones are precursors to more complex, effective, and environmentally safer crop protection agents.[4]
-
Heterocycle Synthesis: It is also employed in the synthesis of various pyridyl heterocycles and photochromic compounds.[1][2]
Conclusion
This compound is more than just a chemical intermediate; it is a problem-solving tool for synthetic chemists. Its role as a Weinreb-Nahm amide provides a reliable and high-yield pathway for the synthesis of 4-fluorophenyl ketones, avoiding the common issue of over-addition that plagues simpler acylating agents. This controlled reactivity, combined with the importance of the fluorinated phenyl group in bioactive molecules, cements its status as an indispensable building block in the fields of medicinal chemistry, drug discovery, and materials science.
References
- 1. This compound | 116332-54-8 [chemicalbook.com]
- 2. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS 116332-54-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 116332-54-8|this compound|BLD Pharm [bldpharm.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
4-Fluoro-N-methoxy-N-methylbenzamide physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-methoxy-N-methylbenzamide
Introduction
This compound, also known as a Weinreb amide, is a fluorinated aromatic compound of significant interest in modern organic synthesis.[1] Its unique structural features, particularly the N-methoxy-N-methylamide group, render it a versatile intermediate for the synthesis of ketones and other complex molecules, making it highly valuable in pharmaceutical and agrochemical research.[2][3] This guide provides a comprehensive overview of its core physical and chemical properties, offering researchers and drug development professionals the technical data and procedural insights necessary for its effective application.
Core Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. These data points are critical for accurate documentation, database searching, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 116332-54-8 | [3][4][5] |
| Molecular Formula | C₉H₁₀FNO₂ | [3][5] |
| Molecular Weight | 183.18 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| InChI Key | DSUFRPVVBZLHPI-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CN(C(=O)C1=CC=C(C=C1)F)OC | [5][] |
Macroscopic Physical Properties
The macroscopic properties of a compound dictate its handling, purification, and reaction conditions. This compound is typically a white to yellow or green clear liquid or a low-melting solid at room temperature.[1][3][7]
| Property | Value | Notes |
| Appearance | White to yellow to green clear liquid | [2][3][7] |
| Melting Point | 31-34 °C | Experimental value.[1] |
| Boiling Point | 120 °C @ 0.3 mmHg | Experimental value under vacuum.[2][3][4][8] |
| ~301.6 °C | Predicted value at atmospheric pressure.[7][9][10] | |
| Density | 1.19 g/cm³ (at 20°C) | [2][3][8] |
| Refractive Index | 1.51 (at 20°C, nD) | [2][3][7][8] |
The significant difference between the experimental vacuum boiling point and the predicted atmospheric boiling point highlights a crucial consideration for chemists. High molecular weight organic compounds can often decompose at the high temperatures required for boiling at atmospheric pressure. Therefore, vacuum distillation is the preferred method for purification, as it allows for boiling at a much lower, non-destructive temperature.[4]
Experimental Protocol: Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity sample.
Causality: This protocol utilizes a digital melting point apparatus, which provides a controlled, slow heating ramp. A slow ramp rate is essential to ensure thermal equilibrium between the heating block and the sample, preventing an overestimation of the melting temperature.
Methodology:
-
Sample Preparation: Finely crush a small amount of solid this compound on a watch glass. A fine powder ensures efficient and uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Profile: Set a rapid heating program to approach the expected melting point (e.g., to ~28 °C).
-
Measurement: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of a compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, confirming the presence of key structural motifs. The reported spectral data for this compound is consistent with its structure.[4]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3.34 ppm | singlet (s) | 3H | N-CH₃ |
| 3.52 ppm | singlet (s) | 3H | O-CH₃ |
| 7.08 ppm | multiplet (m) | 2H | Ar-H (ortho to F) |
| 7.73 ppm | multiplet (m) | 2H | Ar-H (ortho to C=O) |
Causality: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with signals of interest. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons resonate at a well-defined position (0 ppm), providing a reliable reference point.
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the probe.
-
Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to optimize its homogeneity, which is crucial for high-resolution spectra.
-
Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption peaks confirm the key structural components of the title compound.[4]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2972 | C-H stretch (aliphatic) |
| 1630 | C=O stretch (amide) |
| 1582, 1508 | C=C stretch (aromatic ring) |
| 1262 | C-F stretch |
The strong absorption at 1630 cm⁻¹ is a definitive indicator of the amide carbonyl group, a central feature of the molecule's reactivity.
Solubility and Handling
Solubility: The compound is reported to be soluble in organic solvents such as ethanol and dimethylformamide.[9] Its Weinreb amide functionality makes it generally compatible with common aprotic organic solvents used in synthesis, such as tetrahydrofuran (THF) and dichloromethane (DCM).
Storage and Stability: Several suppliers recommend storing the compound at room temperature.[8][9] However, for long-term stability and to preserve its high purity, storage in a cool (<15°C), dark place under an inert atmosphere (e.g., argon or nitrogen) is advised.[8] This is because the compound is listed as potentially air-sensitive; the amide bond could be susceptible to hydrolysis over time if exposed to atmospheric moisture.[8]
Conclusion
This compound is a well-characterized compound with defined physical and spectroscopic properties. Its status as a liquid or low-melting solid at room temperature, coupled with its solubility in common organic solvents, makes it a convenient reagent in a laboratory setting. The provided spectroscopic data (¹H NMR and IR) serve as reliable benchmarks for structure and purity confirmation. A thorough understanding of these properties, particularly its thermal stability and handling requirements, is paramount for researchers aiming to leverage its synthetic potential in the development of new pharmaceuticals and advanced materials.
References
- 1. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 116332-54-8 [chemicalbook.com]
- 5. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS 116332-54-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound | 116332-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. 116332-54-8 | CAS DataBase [m.chemicalbook.com]
4-Fluoro-N-methoxy-N-methylbenzamide molecular weight
An In-Depth Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Application
Introduction
This compound is a fluorinated aromatic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research. As a specialized chemical intermediate, its utility is primarily derived from its structure as a Weinreb-Nahm amide. This functional group provides a reliable and high-yield pathway for the synthesis of ketones, a critical transformation in the construction of complex organic molecules.[1] The presence of a fluorine atom on the benzoyl moiety further enhances its utility, often imparting unique physicochemical properties to the resulting target molecules, which can be advantageous in drug design and materials science.[2][3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the molecular and physical properties of this compound, a validated protocol for its synthesis, its critical application in ketone formation, and essential safety information.
Physicochemical Properties
This compound is typically a white to light yellow clear liquid at room temperature. Its core structure consists of a 4-fluorobenzoyl group attached to an N-methoxy-N-methylamine moiety. This specific arrangement is key to its function as a stable and versatile synthetic intermediate.
Molecular Structure and Identifiers
The structural representation and key identifiers are crucial for unambiguous identification and use in computational chemistry and data logging.
Caption: 2D structure of this compound.
A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [2][4] |
| Molecular Weight | 183.18 g/mol | [2][4] |
| Monoisotopic Mass | 183.06955672 Da | [4] |
| CAS Number | 116332-54-8 | [4][5] |
| Appearance | White to yellow to green clear liquid | [2][3] |
| Boiling Point | 120 °C at 0.3 mmHg | [2][5] |
| Density | 1.19 g/mL | [2][3] |
| Refractive Index | n20D 1.51 | [2][3] |
| SMILES | O=C(N(OC)C)C1=CC=C(F)C=C1 | [6] |
| InChI | InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | [4] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acylation of N,O-dimethylhydroxylamine hydrochloride with 4-fluorobenzoyl chloride.[5] This is a standard method for preparing Weinreb-Nahm amides.[7]
Expertise & Experience: The "Why" Behind the Protocol
The choice of reagents and conditions is critical for a successful synthesis.
-
N,O-dimethylhydroxylamine hydrochloride: This is the source of the N-methoxy-N-methylamine moiety. The hydrochloride salt is stable and easy to handle.
-
4-fluorobenzoyl chloride: As an acid chloride, it is highly reactive and readily acylates the hydroxylamine.
-
Pyridine: This weak base serves two purposes. It neutralizes the HCl byproduct generated during the reaction and also deprotonates the N,O-dimethylhydroxylamine hydrochloride to its free base form, which is the active nucleophile. An excess is used to drive the reaction to completion.
-
Chloroform/Dichloromethane: These are common inert solvents that dissolve the reactants well.
-
Low-Temperature Addition: The reaction is initially cooled to 0 °C before the slow addition of pyridine. This is to control the exothermic reaction between the acid chloride and the amine, preventing potential side reactions.
-
Aqueous Workup: The reaction is quenched with a saturated sodium chloride solution. The organic layer is then separated, and the aqueous layer is extracted multiple times to maximize the recovery of the product.
-
Drying and Purification: The combined organic layers are dried over anhydrous sodium sulfate to remove any residual water. The final product is then purified by vacuum distillation, which is suitable for high-boiling liquids.[5]
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoyl chloride (15 g, 94.6 mmol) and N,O-dimethylhydroxylamine hydrochloride (10.1 g, 104 mmol) in chloroform (200 mL). Stir the solution at room temperature.[5]
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pyridine (17.3 mL, 230 mmol) dropwise to the stirred solution.[5]
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[5]
-
Workup: Pour the reaction mixture into a saturated sodium chloride solution (300 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).[5]
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to remove the solvent.[5]
-
Purification: Purify the crude product by vacuum distillation (120 °C at 0.3 mmHg) to yield this compound as a colorless liquid.[5]
Application in Ketone Synthesis (Weinreb-Nahm Reaction)
The primary application of this compound is in the Weinreb ketone synthesis.[1][8] This reaction is highly valued for its ability to produce ketones from carboxylic acid derivatives without the common problem of over-addition to form tertiary alcohols, which can occur with more reactive reagents like acid chlorides or esters.[9][10]
Mechanism of Action
The efficacy of the Weinreb-Nahm amide lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent).[1]
-
Nucleophilic Attack: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide.
-
Intermediate Stabilization: The resulting tetrahedral intermediate is stabilized by chelation between the lithium or magnesium cation and both the carbonyl oxygen and the methoxy oxygen.[1] This stable intermediate prevents the elimination of the N-methoxy-N-methyl group.
-
Hydrolytic Workup: Upon acidic workup, the stable intermediate is hydrolyzed to yield the desired ketone.
Caption: Workflow of the Weinreb ketone synthesis.
This controlled reactivity makes this compound an invaluable tool for synthesizing a wide variety of fluorinated ketones, which are important precursors in medicinal chemistry.[2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed. [4]
The corresponding GHS pictogram is the exclamation mark (GHS07).
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[11]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[6]
Conclusion
This compound is a highly effective and versatile reagent in modern organic synthesis. Its role as a Weinreb-Nahm amide allows for the controlled and efficient synthesis of fluorinated ketones, which are valuable building blocks in the development of new pharmaceuticals and agrochemicals.[2][3] Understanding its properties, synthesis, and the mechanism of its application, coupled with stringent adherence to safety protocols, enables researchers to fully leverage the synthetic power of this important compound.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 116332-54-8 [chemicalbook.com]
- 6. 116332-54-8|this compound|BLD Pharm [bldpharm.com]
- 7. Weinreb (ketone synthesis) [quimicaorganica.org]
- 8. This compound | 116332-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-N-methoxy-N-methylbenzamide, a versatile fluorinated aromatic compound. Commonly known as a Weinreb amide, this reagent has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document will delve into its chemical structure and properties, provide detailed and optimized synthesis protocols, and explore its diverse applications with a focus on the mechanistic underpinnings of its reactivity. The guide is intended to serve as a practical resource for researchers and professionals in drug discovery and development, offering field-proven insights and robust methodologies.
Introduction: The Strategic Advantage of a Fluorinated Weinreb Amide
This compound, with CAS Number 116332-54-8, is a specialized derivative of benzamide that incorporates two key structural features: a fluorine atom on the phenyl ring and an N-methoxy-N-methylamide moiety (Weinreb amide).[1][2] This unique combination imparts desirable properties, making it a highly valuable intermediate in the synthesis of complex molecules.[2][3][4]
The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The Weinreb amide functionality provides a reliable and high-yielding method for the synthesis of ketones and aldehydes, avoiding the common problem of over-addition often encountered with more reactive organometallic reagents.[3] Its stability and solubility in common organic solvents further contribute to its utility in a variety of synthetic transformations.[3]
This guide will explore the synthesis of this important reagent, its detailed characterization, and its application in the construction of molecular architectures relevant to drug discovery and other areas of chemical research.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5] |
| Appearance | White to light yellow to green clear liquid | [4] |
| Boiling Point | 120 °C at 0.3 mmHg | [1] |
| Density | 1.19 g/cm³ | [3] |
| Refractive Index (n20D) | 1.51 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the methyl and methoxy groups, as well as the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F coupling), and the methyl and methoxy carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum displays key absorption bands indicative of the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 183.18.
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the preparation of this compound involves the acylation of N,O-dimethylhydroxylamine with 4-fluorobenzoyl chloride. This procedure is robust and scalable, consistently providing high yields of the desired product.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is based on established and verified procedures, designed to be self-validating through clear checkpoints and expected outcomes.[1]
Materials and Reagents:
-
4-Fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Chloroform (anhydrous)
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous chloroform. Stir the solution at room temperature until all solids have dissolved.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.4 eq) dropwise to the stirred solution. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction and to free the N,O-dimethylhydroxylamine from its hydrochloride salt. The slow, cooled addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition of pyridine is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-fluorobenzoyl chloride) is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated sodium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Insight: Multiple extractions with a smaller volume of solvent are more efficient than a single extraction with a large volume.
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (3 x volume of the organic layer). Dry the combined organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]
Expected Yield: 90-96%[1]
Applications in Organic Synthesis: The Weinreb Ketone Synthesis
The primary application of this compound is in the Weinreb ketone synthesis, a highly reliable method for the preparation of ketones from carboxylic acid derivatives.[3] This reaction is widely used in the pharmaceutical industry due to its broad functional group tolerance and its ability to prevent the formation of tertiary alcohol byproducts.
The Mechanism of the Weinreb Ketone Synthesis
The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.
Caption: The chelated intermediate in the Weinreb ketone synthesis prevents over-addition.
Mechanistic Explanation:
-
Nucleophilic Addition: An organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), adds to the carbonyl carbon of the Weinreb amide.
-
Formation of a Stable Intermediate: This addition forms a tetrahedral intermediate. The key to the Weinreb reaction is the chelation of the metal cation (Mg²⁺ or Li⁺) by both the oxygen of the carbonyl and the methoxy group of the amide. This five-membered ring stabilizes the intermediate, preventing its collapse.
-
Aqueous Work-up: The stable intermediate persists at low temperatures until an aqueous work-up is performed. The addition of a mild acid protonates the intermediate, leading to its collapse and the formation of the desired ketone.
This chelation is the critical feature that prevents the intermediate from eliminating the methoxyamine group and reacting with a second equivalent of the organometallic reagent, which would lead to the undesired tertiary alcohol.
Case Study: Synthesis of a Fluorinated Benzophenone Derivative
The synthesis of fluorinated benzophenones, which are important pharmacophores in many biologically active molecules, serves as an excellent example of the utility of this compound.
Reaction Scheme:
Caption: Synthesis of 4-fluorobenzophenone via a Weinreb reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq, as a solution in THF) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-fluorobenzophenone.
Significance: This method provides a clean and efficient route to asymmetrically substituted benzophenones, which can be challenging to synthesize via traditional Friedel-Crafts acylation due to regioselectivity issues.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its unique combination of a fluorinated aromatic ring and a Weinreb amide functionality makes it an invaluable tool for medicinal chemists and process development scientists. The robust and high-yielding synthesis of this compound, coupled with its predictable and clean reactivity in the Weinreb ketone synthesis, ensures its continued and widespread use in the development of new pharmaceuticals and other high-value chemical entities. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of enabling researchers to confidently and effectively incorporate this reagent into their synthetic strategies.
References
A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide from 4-fluorobenzoyl chloride
This whitepaper provides an in-depth guide for the synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide, a versatile Weinreb-Nahm amide, from 4-fluorobenzoyl chloride. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed exploration of the reaction mechanism, a robust experimental protocol, safety considerations, and methods for product characterization.
Introduction: The Strategic Importance of Weinreb-Nahm Amides
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to produce ketones is a fundamental transformation. However, the direct addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to common acyl compounds such as acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1]
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, elegantly circumvents this challenge.[2][3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group reacts with organometallic reagents to form a highly stable tetrahedral intermediate.[2] This stability prevents the premature collapse and subsequent second nucleophilic attack, ensuring the reaction stops cleanly at the ketone stage after an aqueous workup.[1][2]
This compound is a particularly valuable building block. The presence of the fluorine atom enhances its utility as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This guide provides a comprehensive, field-proven methodology for its preparation from readily available 4-fluorobenzoyl chloride.
Reaction Principle and Mechanism
The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction requires a base, typically a non-nucleophilic amine like pyridine, to neutralize the hydrochloric acid byproduct and to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, thereby activating it as the nucleophile.[3][7]
Mechanism Breakdown:
-
Activation of Nucleophile: Pyridine, a mild base, deprotonates the N,O-dimethylhydroxylamine hydrochloride salt to generate the free, and more nucleophilic, N,O-dimethylhydroxylamine.
-
Nucleophilic Attack: The free hydroxylamine attacks the carbonyl carbon of 4-fluorobenzoyl chloride, forming a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Proton Transfer: The chloride ion abstracts a proton from the nitrogen, and the resulting HCl is neutralized by another equivalent of pyridine, forming pyridinium hydrochloride.
The stability of the final Weinreb amide product is key to its utility. When it is later used to synthesize a ketone, the organometallic reagent's addition creates a tetrahedral intermediate stabilized by chelation via the N-methoxy oxygen atom.[2] This chelated intermediate is stable at low temperatures and only collapses upon acidic workup to yield the desired ketone.
Caption: Reaction mechanism for Weinreb amide formation.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for high yield and purity.[7]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| 4-Fluorobenzoyl chloride | 403-43-0 | 158.56 | 94.6 | 15.0 g |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 104 | 10.1 g |
| Pyridine | 110-86-1 | 79.10 | 230 | 17.3 mL |
| Chloroform (or Dichloromethane) | 67-66-3 | 119.38 | - | 200 mL |
| Saturated Sodium Chloride Solution | - | - | - | 300 mL |
| Dichloromethane (for extraction) | 75-09-2 | 84.93 | - | 3 x 100 mL |
| Water (for washing) | 7732-18-5 | 18.02 | - | 3 x 50 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve 4-fluorobenzoyl chloride (15.0 g, 94.6 mmol) and N,O-dimethylhydroxylamine hydrochloride (10.1 g, 104 mmol) in chloroform (200 mL). Stir the solution at room temperature until all solids are dissolved.[7]
-
Cooling and Base Addition: Cool the reaction flask in an ice-water bath to 0 °C. Slowly add pyridine (17.3 mL, 230 mmol) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.[7]
-
Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 300 mL of saturated sodium chloride solution.[7] Separate the organic layer. Extract the aqueous layer three times with dichloromethane (100 mL each).[7]
-
Washing and Drying: Combine all organic layers and wash them sequentially with water (3 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[7]
-
Solvent Removal and Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product is then purified by vacuum distillation (boiling point: 120 °C at 0.3 mmHg) to yield this compound as a colorless liquid.[7] The expected yield is approximately 96%.[7]
Caption: Step-by-step experimental workflow for synthesis.
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.[8][9]
-
4-Fluorobenzoyl chloride: This substance is highly corrosive and causes severe skin and eye burns.[8][9] It is also a lachrymator (induces tears) and is sensitive to moisture, reacting with water to release HCl gas.[8][9] Keep away from water and handle under an inert atmosphere where possible.[8]
-
Pyridine: A flammable liquid that is harmful if inhaled, swallowed, or absorbed through the skin.
-
Halogenated Solvents (Chloroform/Dichloromethane): These are volatile and suspected carcinogens. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[9][10]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (inspect gloves before use).[10][11]
-
Respiratory Protection: For nuisance exposures, a particle respirator may be used. For higher-level protection, use appropriate respirator cartridges.[11]
Waste Disposal: Dispose of all chemical waste, including contaminated materials and solvents, in accordance with institutional and local environmental regulations.[8][11]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Colorless liquid.[7]
-
Boiling Point: 120 °C at 0.3 mmHg.[7]
-
¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum should show the following characteristic signals:[7]
-
δ 3.34 (s, 3H, N-CH₃)
-
δ 3.52 (s, 3H, O-CH₃)
-
δ 7.08 (m, 2H, Ar-H)
-
δ 7.73 (m, 2H, Ar-H)
-
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption peaks at 1630 cm⁻¹ (C=O, amide) and other peaks corresponding to the aromatic ring and C-F bond.[7]
Conclusion
The synthesis of this compound from 4-fluorobenzoyl chloride is a reliable and high-yielding procedure. The resulting Weinreb-Nahm amide is a stable and highly valuable intermediate, enabling the clean and efficient synthesis of fluorinated ketones, which are prominent motifs in many pharmaceutical and agrochemical compounds.[5] By following the detailed protocol and adhering to the stringent safety measures outlined in this guide, researchers can confidently produce this key building block for a wide array of synthetic applications.
References
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 116332-54-8 [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.cn [capotchem.cn]
The Unseen Engine: A Technical Guide to the Mechanistic Significance of the 4-Fluoro-N-methoxy-N-methylbenzamide Scaffold
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the mechanistic importance of the 4-Fluoro-N-methoxy-N-methylbenzamide chemical scaffold, a cornerstone in modern medicinal chemistry. While not a pharmacologically active agent in its own right, this "Weinreb amide" is a critical intermediate in the synthesis of highly targeted therapeutics. Its true mechanism of action is therefore expressed through the final drug products it helps create. This document will elucidate the strategic value of this scaffold, with a primary focus on its role in the development of Bruton's Tyrosine Kinase (BTK) inhibitors—a revolutionary class of drugs for B-cell malignancies and autoimmune diseases. We will explore the causal relationship between the physicochemical properties conferred by this moiety and the biological activity of the resulting inhibitors, provide a comprehensive overview of the BTK signaling pathway, and detail the experimental methodologies required to characterize such mechanisms.
Introduction: The Role of Scaffolds in Drug Discovery
In the intricate process of drug discovery, the concept of a chemical scaffold is paramount. These core structures serve as the foundation upon which pharmacologically active molecules are built. The this compound scaffold is a prime example of a versatile and highly valued building block. Its utility lies not in its own biological activity, but in the desirable properties it imparts to the final active pharmaceutical ingredient (API). The fluorination of the benzamide ring, for instance, can significantly enhance metabolic stability and binding affinity, key parameters in the optimization of a drug candidate.[1][2] The N-methoxy-N-methylamide, or Weinreb amide, functionality provides a robust and controlled method for the synthesis of ketones, avoiding the over-addition often seen with other organometallic reactions.[3][4] This guide will dissect the "mechanism of action" of this scaffold by examining the downstream effects it enables in one of its most successful applications: the inhibition of Bruton's Tyrosine Kinase.
The 4-Fluoro-benzamide Moiety in Bruton's Tyrosine Kinase (BTK) Inhibitors: A Case Study
The development of BTK inhibitors represents a paradigm shift in the treatment of B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as a range of autoimmune disorders.[5][6][7] Several FDA-approved BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, have demonstrated remarkable efficacy.[8][9] A common structural feature, either directly or in a closely related form, is a benzamide-containing moiety that plays a crucial role in their mechanism of action.
The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[5] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth.[11] BTK acts as a key signaling node, and its inhibition can effectively shut down this pro-survival pathway, inducing apoptosis in malignant B-cells.[11]
Caption: The B-Cell Receptor (BCR) signaling cascade and the central role of BTK.
Mechanism of Action of Covalent BTK Inhibitors
The first and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent irreversible inhibitors.[12] Their mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[13][14] This irreversible binding permanently inactivates the kinase, leading to sustained inhibition of the BCR signaling pathway.[15]
The benzamide moiety, often derived from a precursor like this compound, typically serves as a key part of the "hinge-binding" region of the inhibitor. This part of the molecule forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, ensuring proper orientation and high affinity of the inhibitor. The fluorination of the phenyl ring can enhance this binding through favorable electrostatic interactions and can also block sites of metabolism, thereby increasing the drug's half-life and bioavailability.
| BTK Inhibitor | FDA Approval (Initial) | Binding Mechanism | Key Therapeutic Areas |
| Ibrutinib | 2013 | Covalent, Irreversible | CLL, MCL, Waldenström's macroglobulinemia |
| Acalabrutinib | 2017 | Covalent, Irreversible (more selective) | CLL, MCL |
| Zanubrutinib | 2019 | Covalent, Irreversible (more selective) | MCL, CLL, Follicular Lymphoma |
Experimental Protocols for Elucidating Mechanism of Action
Determining the mechanism of action of a novel compound, such as a potential kinase inhibitor derived from the 4-fluoro-benzamide scaffold, requires a multi-faceted experimental approach. The following outlines a logical workflow.
Target Identification and Validation
The first step is to confirm the molecular target of the compound.
Protocol 1: Kinase Inhibition Assay
-
Objective: To quantify the inhibitory activity of the compound against a panel of kinases, including BTK.
-
Methodology:
-
Utilize a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Incubate recombinant human BTK enzyme with a fluorescently labeled substrate and ATP.
-
Add the test compound at various concentrations.
-
Measure the phosphorylation of the substrate by detecting the FRET signal.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Causality: A low IC50 value against BTK, and higher values for other kinases, indicates potent and selective inhibition. This provides the initial evidence of the compound's direct target.
Caption: Workflow for a kinase inhibition assay.
Cellular Pathway Analysis
Once the direct target is identified, the next step is to confirm that the compound inhibits the target's signaling pathway within a cellular context.
Protocol 2: Western Blot Analysis of BTK Pathway Phosphorylation
-
Objective: To measure the effect of the compound on the phosphorylation of downstream targets of BTK in a relevant cell line (e.g., a B-cell lymphoma line).
-
Methodology:
-
Culture the B-cell lymphoma cells and treat them with various concentrations of the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated BTK (p-BTK), phosphorylated PLCγ2 (p-PLCγ2), and total BTK and PLCγ2 as loading controls.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Self-Validation: A dose-dependent decrease in the levels of p-BTK and p-PLCγ2, with no change in total protein levels, validates that the compound is engaging its target and inhibiting the downstream signaling pathway in a cellular environment.
Phenotypic Assays
The final step is to demonstrate that the inhibition of the target pathway leads to the desired biological outcome.
Protocol 3: Cell Viability and Apoptosis Assay
-
Objective: To determine if the compound induces cell death in B-cell lymphoma cell lines.
-
Methodology:
-
Plate the cells and treat with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
In a parallel experiment, measure apoptosis using a method like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Authoritative Grounding: A decrease in cell viability and an increase in apoptosis in a dose-dependent manner provide strong evidence for the compound's anticancer activity and link the molecular mechanism to a functional cellular outcome.
Conclusion
The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its true "mechanism of action" is not defined by its own interactions with biological systems, but by the precise and potent mechanisms it enables in the final drug molecules. As exemplified by the BTK inhibitors, the strategic incorporation of the 4-fluoro-benzamide moiety, facilitated by the synthetic advantages of the Weinreb amide, can lead to highly effective and life-saving therapeutics. A thorough understanding of the interplay between chemical structure, target engagement, and cellular pathways, as elucidated through the experimental protocols described herein, is essential for the continued development of next-generation targeted therapies.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labiotech.eu [labiotech.eu]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 14. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 15. Ibrutinib - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 4-Fluoro-N-methoxy-N-methylbenzamide: A Technical Guide
Introduction: The Role of a Versatile Weinreb Amide in Modern Synthesis
4-Fluoro-N-methoxy-N-methylbenzamide, a member of the Weinreb amide class of compounds, is a significant building block in contemporary organic and medicinal chemistry.[1][2] Its utility stems from the N-methoxy-N-methylamide functionality, which serves as a stable and reliable precursor for the synthesis of ketones and aldehydes by reacting with organometallic reagents. The presence of a fluorine atom on the aromatic ring enhances its chemical properties and makes it an attractive intermediate for creating complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for researchers utilizing this versatile reagent.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic and aliphatic protons.
Experimental Data: The reported ¹H NMR spectral data are as follows: δH 3.34 (3H, s, CH₃), 3.52 (3H, s, OCH₃), 7.08 (2H, m, Ar-H), and 7.73 (2H, m, Ar-H).[2]
Interpretation:
-
δ 7.73 ppm (2H, multiplet): This signal corresponds to the aromatic protons H-2 and H-6. These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing a downfield shift.
-
δ 7.08 ppm (2H, multiplet): This signal is assigned to the aromatic protons H-3 and H-5. These protons are adjacent to the electron-donating fluorine atom, which shields them relative to H-2 and H-6, resulting in an upfield shift. The coupling with the fluorine atom and adjacent protons leads to a multiplet.
-
δ 3.52 ppm (3H, singlet): This sharp singlet is attributed to the three protons of the methoxy group (C-12). The electronegative oxygen atom causes a downfield shift.
-
δ 3.34 ppm (3H, singlet): This singlet corresponds to the three protons of the N-methyl group (C-10).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Data:
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~168 | C=O (C-8) |
| ~165 (d, J ≈ 250 Hz) | C-F (C-4) |
| ~132 | C-1 |
| ~130 (d, J ≈ 9 Hz) | C-2, C-6 |
| ~115 (d, J ≈ 22 Hz) | C-3, C-5 |
| ~61 | O-CH₃ (C-12) |
| ~34 | N-CH₃ (C-10) |
Note: The predicted chemical shifts and coupling constants (J) are estimates and may vary from experimental values.
Interpretation of Predicted Spectrum:
-
The carbonyl carbon (C-8) is expected to be the most downfield signal, characteristic of an amide carbonyl.
-
The carbon directly bonded to the fluorine atom (C-4) will appear as a doublet with a large one-bond C-F coupling constant.
-
The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms.
-
The methoxy (C-12) and N-methyl (C-10) carbons appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands confirming its structure.
Experimental Data: The characteristic absorption peaks from its infrared spectrum were 583, 905, 918, 1262, 1375, 1508, 1582, 1630, 2972, 3274 cm⁻¹.[2]
Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2972 | C-H stretch | Methyl groups |
| 1630 | C=O stretch | Amide (Weinreb) |
| 1582, 1508 | C=C stretch | Aromatic ring |
| 1262 | C-F stretch | Aryl-Fluoride |
| 918, 905, 583 | C-H bend | Aromatic out-of-plane |
The strong absorption band at 1630 cm⁻¹ is a key indicator of the amide carbonyl group. The bands in the 1500-1600 cm⁻¹ region are typical for an aromatic ring, and the C-F stretching vibration is also clearly identifiable.
Experimental Protocol: Synthesis
The following is a representative procedure for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
4-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride are dissolved in chloroform and stirred at room temperature.[2]
-
The solution is cooled to 0 °C, and pyridine is added slowly.[2]
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.[2]
-
Upon completion, the mixture is poured into a saturated sodium chloride solution.[2]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[2]
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
The crude product is purified by vacuum distillation to yield the final product.[2]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR, predicted ¹³C NMR, and IR spectra are in full agreement with the assigned structure. This information is crucial for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the reliability and success of subsequent chemical transformations.
References
An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-N-methoxy-N-methylbenzamide
This guide provides comprehensive safety and handling protocols for 4-Fluoro-N-methoxy-N-methylbenzamide, a versatile fluorinated aromatic compound.[1][2] It is intended for researchers, scientists, and professionals in drug development and agrochemical research who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, such as those targeting neurological disorders, and in the formulation of pesticides and herbicides.[2]
Section 1: Understanding the Compound: Physicochemical Properties and Reactivity
This compound, also known as a Weinreb amide, is a valuable reagent in organic synthesis. Its chemical structure, featuring a fluorine atom and N-methoxy-N-methylamide group, imparts unique reactivity, enhancing its utility as an intermediate.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 116332-54-8 |
| Molecular Formula | C9H10FNO2 |
| Molecular Weight | 183.18 g/mol [3] |
| Appearance | White to yellow to green clear liquid |
| Boiling Point | 120 °C at 0.3 mmHg |
| Purity | ≥ 97% (GC) |
Data sourced from Chem-Impex[2] and PubChem[3].
This compound is utilized in the synthesis of pyridyl heterocycles and photochromic compounds.[1][4] It can also form complexes with metals like copper and zinc.[1][4]
Section 2: Hazard Identification and GHS Classification
A thorough understanding of the potential hazards is critical for safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Table 2: GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[3][5] |
GHS Pictogram:
Signal Word: Warning[5]
Section 3: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, combining engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[7]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[5]
Personal Protective Equipment (PPE)
The selection of PPE is paramount to preventing exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[5]
-
Hand Protection: Wear protective gloves.[5] Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6][7]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[5][7] For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[9]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.[5][7]
Diagram 1: PPE Selection Logic
Caption: PPE selection based on risk assessment for handling the compound.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial to maintaining a safe laboratory environment.
Handling
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
When transferring the chemical, do so carefully to minimize the creation of airborne dust or aerosols.[8]
Storage
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][10] Remove contaminated clothing.[10] If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill and Leak Procedures
-
Minor Spills:
-
Major Spills:
Diagram 2: Emergency Response Workflow
Caption: Step-by-step workflow for responding to emergencies.
Section 6: Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]
Section 7: Toxicological Information
While comprehensive toxicological data is not available, the GHS classification indicates potential for acute oral toxicity, skin and eye irritation, and respiratory irritation.[3][5]
References
- 1. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 116332-54-8 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
solubility of 4-Fluoro-N-methoxy-N-methylbenzamide in organic solvents
An In-depth Technical Guide to the Solubility of 4-Fluoro-N-methoxy-N-methylbenzamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 116332-54-8), a versatile Weinreb amide intermediate crucial in pharmaceutical and agrochemical synthesis.[1][2] Given the scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its solubility. We will dissect the molecule's structural attributes to predict its behavior in various organic solvent classes. The core of this guide is a detailed, field-proven Standard Operating Procedure (SOP) for the experimental determination of solubility using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to empower researchers, process chemists, and formulation scientists with the theoretical knowledge and practical methodology required to confidently handle and utilize this compound in their work.
Introduction to this compound
This compound is a fluorinated aromatic compound belonging to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. This functional group is of paramount importance in modern organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] Its stability and controlled reactivity make it a valuable building block in the development of complex molecules.[2]
Understanding the solubility of this intermediate is critical for its practical application. Solubility data dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and is fundamental for formulation in downstream applications.
1.1. Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 116332-54-8 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][5] |
| Molecular Weight | 183.18 g/mol | [5] |
| Appearance | White to yellow/green clear liquid or solid | [1][6] |
| Boiling Point | 120 °C @ 0.3 mmHg | [1][7] |
| Density | ~1.19 g/cm³ | [1][2] |
| Structure |
| [5] |
Theoretical Principles and Predictive Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[8][9][10] To predict the solubility of this compound, we must analyze its molecular structure for polar and non-polar characteristics.
2.1. Molecular Structure Analysis The molecule exhibits a distinct amphiphilic character:
-
Polar Regions: The Weinreb amide functionality (-C(O)N(OCH₃)CH₃) is highly polar due to the carbonyl group (C=O) and the electronegative oxygen and nitrogen atoms, creating a strong dipole moment. The fluorine atom on the phenyl ring further increases the polarity of that moiety through inductive effects.
-
Non-polar Region: The benzene ring is inherently non-polar and will primarily interact through London dispersion forces.
This dual nature suggests that the compound will not be completely soluble in extremely non-polar solvents like hexanes, nor in highly polar protic solvents like water, but will exhibit good solubility in solvents of intermediate polarity.
2.2. Predictive Solubility in Common Organic Solvents
Based on this structural analysis, we can predict a qualitative solubility profile:
| Solvent Class | Example(s) | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large, non-polar benzene ring allows for some interaction with non-polar solvents, but the highly polar amide group limits extensive solubility.[8][9] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM) | Good to High | These solvents have strong dipole moments that can effectively solvate the polar amide group, while also being compatible with the non-polar aromatic ring. |
| Polar Protic | Ethanol, Methanol | Moderate to Good | These solvents can act as hydrogen bond acceptors for the amide oxygen but cannot donate hydrogen bonds to it. Their polarity is sufficient to dissolve the compound, but strong solvent-solvent hydrogen bonding may slightly hinder the process compared to aprotic solvents. |
| Aqueous | Water | Very Low | The molecule's large non-polar surface area (the fluorophenyl ring) and lack of strong hydrogen bond donating groups lead to poor solubility in water.[11] |
Quantitative Determination of Solubility: A Standard Operating Procedure
Since readily available quantitative data is limited, experimental determination is necessary. The most reliable and widely accepted method is the equilibrium (or "shake-flask") solubility method.[12] This procedure establishes the thermodynamic solubility limit of the compound in a given solvent at a specific temperature.
Caption: Experimental workflow for the equilibrium solubility determination method.
3.1. Detailed Protocol
Objective: To determine the solubility of this compound in a selected organic solvent at 25 °C.
Materials:
-
This compound (purity >98%)
-
Solvent of interest (HPLC grade)
-
Scintillation vials or other sealable glass vials
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Calibrated pipettes and volumetric flasks
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After 24 hours, remove the vial and let it stand for 30 minutes to allow solids to settle. To obtain a clear, particle-free supernatant, either:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant through a 0.22 µm PTFE syringe filter.
-
-
Dilution: Accurately pipette a small volume of the clear supernatant (e.g., 100 µL) into a larger volumetric flask (e.g., 10 mL). Dilute to the mark with the same solvent or mobile phase. This step is crucial to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. A suitable starting point for method development would be a C18 column with a mobile phase of acetonitrile and water, monitoring at a wavelength around 254 nm.[13]
-
Calculation: Determine the concentration of the diluted sample from a standard calibration curve. Calculate the solubility in the original, undiluted sample using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Key Factors Influencing Solubility
The interaction between the solute and solvent molecules is the primary determinant of solubility.
Caption: Dominant intermolecular forces governing solubility.
-
Solvent Polarity: As predicted in Section 2.2, solvents with intermediate polarity, particularly polar aprotic solvents, are expected to be the most effective. Their dipoles can interact favorably with the amide group without the energetic penalty of disrupting a strong hydrogen-bonding network like that in water.[14][15]
-
Temperature: For most solid solutes, solubility increases with temperature.[12] This is an important consideration for processes like recrystallization, where a solvent is chosen that provides high solubility at an elevated temperature and low solubility at room temperature or below.
-
Compound Purity: The presence of impurities can alter the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate determinations.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][16][17]
-
Precautions: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[16] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[16]
Conclusion
While specific solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for a strong predictive assessment of its behavior in various organic solvents. Its amphiphilic nature, with both a polar Weinreb amide group and a non-polar fluorophenyl ring, indicates optimal solubility in polar aprotic solvents. This guide provides the necessary theoretical framework and a robust, step-by-step experimental protocol to empower researchers to generate precise, reliable solubility data tailored to their specific laboratory conditions and needs. Such data is indispensable for optimizing reaction conditions, developing efficient purification methods, and advancing drug development and agrochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS 116332-54-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 116332-54-8 [chemicalbook.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fountainmagazine.com [fountainmagazine.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. organometallics.it [organometallics.it]
- 16. synquestlabs.com [synquestlabs.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Thermal Stability of 4-Fluoro-N-methoxy-N-methylbenzamide
Introduction: Beyond Synthesis—Understanding the Thermal Liability of Weinreb Amides
4-Fluoro-N-methoxy-N-methylbenzamide is a prominent member of the Weinreb amide class of reagents.[1] First introduced in 1981, Weinreb amides have become indispensable tools in modern organic synthesis.[2] Their primary advantage lies in the formation of a stable tetrahedral intermediate upon reaction with organometallic reagents, which effectively prevents the common problem of over-addition and allows for the clean synthesis of ketones and aldehydes.[3][4] This stability is conferred by the chelation of the metal by the N-methoxy group.[3]
However, the very features that impart this unique reactivity—the N-O bond and N-alkoxy substitution—also introduce potential thermal instabilities. For professionals in the pharmaceutical and fine chemical industries, understanding the thermal behavior of such intermediates is not merely an academic exercise; it is a critical component of process safety, risk assessment, and successful scale-up. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of hazardous materials.
This guide provides a deep dive into the thermal stability of this compound. We will explore its physicochemical properties, propose a likely thermal decomposition pathway based on mechanistic studies of related compounds, and provide detailed, field-proven protocols for its evaluation using core thermal analysis techniques.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is the foundation of a robust safety assessment.
| Property | Value | Source(s) |
| CAS Number | 116332-54-8 | [5][6] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [5] |
| Appearance | White to light yellow/green clear liquid | [6] |
| Boiling Point | 120 °C @ 0.3 mmHg | [6] |
| Purity | Typically ≥97-98% |
Safety and Hazard Information: The compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[7] Crucially for this guide, its safety data sheet explicitly states that thermal decomposition generates Carbon oxides (CO, CO₂), Hydrogen fluoride (HF), and Nitrogen oxides (NOx) .[7] This information is paramount as it defines the hazardous endpoints of thermal degradation.
Proposed Thermal Decomposition Pathway: The N-O Bond as the Fulcrum of Instability
While specific, publicly available differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is scarce, a robust mechanistic hypothesis can be constructed based on fundamental chemical principles and studies on analogous structures.
The weakest point in the molecule, and therefore the most likely initiation site for thermal decomposition, is the N-O bond. Studies on the thermal decomposition of N,N-dimethoxy-4-substituted benzamides have shown that these reactions proceed via homolysis of the N-O bond to form alkoxyamidyl and alkoxyl free radicals.[8][9] This precedent provides the most chemically sound basis for predicting the decomposition pathway of this compound.
The proposed decomposition cascade is as follows:
-
Initiation: Homolytic cleavage of the N-O bond, requiring the lowest energy input, forms a methoxy radical and an N-methyl-4-fluorobenzamidyl radical.
-
Propagation & Fragmentation: These highly reactive radical species undergo a cascade of subsequent reactions. The benzamidyl radical can fragment, leading to the eventual formation of fluorophenyl isocyanate and other species. The methoxy and methyl radicals can abstract hydrogen or participate in recombination and disproportionation reactions, ultimately leading to the formation of stable, low-molecular-weight gases like CO, CO₂, and nitrogen oxides. The fluorine atom on the aromatic ring is liberated as highly corrosive hydrogen fluoride (HF) gas, likely through reactions with hydrogen sources in the radical pool.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Hazard Assessment
A multi-technique approach using both DSC and TGA is essential for a comprehensive thermal hazard assessment. DSC quantifies the energy released (exotherm) during decomposition, while TGA measures mass loss as a function of temperature, indicating when volatile decomposition products are formed.
Core Experimental Workflow
The following diagram outlines a self-validating workflow for assessing the thermal stability of the target compound.
Caption: Recommended workflow for thermal stability analysis.
Detailed Step-by-Step Methodologies
1. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the onset temperature, peak temperature, and enthalpy (ΔH) of any thermal events, particularly the decomposition exotherm.
-
Instrumentation: A calibrated DSC instrument (e.g., PerkinElmer STA 9, TA Instruments Q2000).[10][11]
-
Crucible Selection: Use high-pressure gold-plated stainless steel or similar crucibles capable of containing pressure generated during decomposition. A hermetic seal is critical.
-
Procedure:
-
Tare an empty, hermetically sealed crucible.
-
Accurately weigh 5–10 mg of this compound into the crucible.
-
Hermetically seal the crucible. Ensure a proper seal to contain any off-gassing prior to energetic decomposition.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert atmosphere (e.g., Nitrogen at 20-50 mL/min).
-
Equilibrate the cell at a starting temperature of 30 °C.
-
Apply a heating ramp of 10 °C/min up to a final temperature of 400 °C. This heating rate is standard for initial screening.[11]
-
Record the heat flow signal as a function of temperature.
-
Post-analysis, determine the onset temperature, peak maximum, and integrated energy (enthalpy) of any exothermic events.
-
2. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the onset temperature of mass loss and quantify the mass lost at each stage of decomposition.
-
Instrumentation: A calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC 3+, PerkinElmer Pyris STA 9).[10][12]
-
Crucible Selection: Use an open ceramic (alumina) or platinum crucible.
-
Procedure:
-
Tare the empty TGA crucible.
-
Accurately weigh 5–10 mg of the sample into the crucible.
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert atmosphere (e.g., Nitrogen at 20-50 mL/min).
-
Equilibrate the furnace at 30 °C.
-
Apply a heating ramp of 10 °C/min up to a final temperature of 400 °C.
-
Record the mass and its first derivative (DTG) as a function of temperature.
-
Post-analysis, determine the onset temperature of each mass loss step and the percentage of mass lost.
-
Interpreting the Data: A Representative Analysis
While experimental data is required for the specific lot being tested, we can anticipate the likely results based on the known chemistry. The correlation between DSC and TGA data is key: a sharp exothermic event in the DSC that coincides with a rapid mass loss in the TGA is a definitive sign of thermal decomposition.
Representative (Hypothetical) Thermal Analysis Data:
| Parameter | Technique | Expected Result | Interpretation |
| Onset Temperature (Tonset) | DSC | ~150 - 180 °C | The temperature at which the decomposition reaction begins to release significant energy. Based on decomposition data for related N,N-dialkoxyamides.[8][9] |
| Peak Temperature (Tpeak) | DSC | ~190 - 220 °C | The temperature at which the rate of energy release is maximal. |
| Enthalpy of Decomposition (ΔHdecomp) | DSC | > -200 J/g | A significant exothermic value indicating a potentially hazardous energy release. |
| Onset of Mass Loss | TGA | ~150 - 180 °C | The temperature at which volatile decomposition products begin to evolve. Should correlate closely with the DSC onset. |
| Total Mass Loss | TGA | > 90% below 350 °C | Indicates that the decomposition is nearly complete, leaving minimal char residue. |
Conclusion and Recommendations
This compound, like many N-alkoxy amides, should be treated as a potentially thermally labile compound. The available chemical literature strongly suggests that the decomposition pathway is initiated by the homolytic cleavage of the N-O bond, leading to a radical cascade that produces hazardous and corrosive gases, including HF, NOx, and COx.[7][8]
For any process development or scale-up activities, it is imperative that the detailed DSC and TGA protocols described in this guide are performed. The onset temperature of decomposition, particularly from the DSC analysis, should be considered a critical process safety limit. Standard industrial practice dictates maintaining a significant safety margin (typically 50-100 °C) between the maximum process temperature and the measured onset of decomposition to prevent initiating a thermal runaway. The significant energy release expected from such a decomposition underscores the necessity of this conservative approach.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 116332-54-8 [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Synthesis and thermal decomposition of N,N-dialkoxyamides. | Semantic Scholar [semanticscholar.org]
- 10. azom.com [azom.com]
- 11. odr.chalmers.se [odr.chalmers.se]
- 12. mt.com [mt.com]
A Comprehensive Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide for Advanced Research Applications
This guide provides an in-depth technical overview of 4-Fluoro-N-methoxy-N-methylbenzamide, a versatile reagent increasingly employed in the fields of pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial sourcing, quality control, and core applications, with a focus on the scientific principles that underpin its utility.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 116332-54-8) is a fluorinated aromatic compound that has gained prominence as a key building block in modern organic synthesis.[1][2] Its significance lies in its identity as a Weinreb-Nahm amide, a functional group renowned for its controlled reactivity towards organometallic reagents. This property allows for the high-yield synthesis of ketones without the common issue of over-addition, a frequent challenge with more reactive acylating agents like acid chlorides or esters.[3][4]
The presence of a fluorine atom on the benzoyl moiety is of particular strategic importance. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[5] Consequently, this compound serves as a crucial precursor for the synthesis of fluorinated ketones, which are, in turn, valuable intermediates in the development of novel therapeutics, particularly in areas like kinase inhibitor research, and advanced agrochemicals.[6][7]
Commercial Sourcing and Supplier Evaluation
The reliable sourcing of high-purity starting materials is a cornerstone of reproducible and successful research. This compound is available from a range of commercial suppliers. When selecting a supplier, researchers should consider not only the quoted purity but also the availability of comprehensive analytical documentation, batch-to-batch consistency, and available quantities.
| Supplier | Purity | Available Quantities | Documentation |
| Sigma-Aldrich | ≥98%[8] | Gram to multi-gram | Certificate of Analysis (CoA), MSDS[8] |
| TCI Chemicals | >97.0% (GC) | Gram to bulk | CoA, SDS, Specifications |
| Apollo Scientific | Not specified | 5g, 25g[2] | MSDS[2] |
| BLD Pharm | Not specified | Inquire for details | NMR, HPLC, LC-MS, UPLC data available[6] |
| Home Sunshine Pharma | ≥98.0%[1] | Inquire for details | Basic physical properties[1] |
| Chem-Impex | ≥97% (GC)[1] | Inquire for details | Basic physical properties[1] |
Expert Insight: While a higher stated purity is often a primary consideration, the comprehensiveness of the supplier's analytical data is a more reliable indicator of quality. For research leading to drug development, sourcing from suppliers who can provide detailed Certificates of Analysis (CoA) with lot-specific data from techniques like NMR, HPLC, and mass spectrometry is highly recommended. This ensures a thorough understanding of the starting material's purity profile, including the presence of any potential impurities that could interfere with subsequent reactions.
Quality Control and In-House Validation
Upon receipt of this compound, it is prudent to perform in-house quality control to verify its identity and purity, especially for sensitive applications.
Certificate of Analysis (CoA) Interpretation
A typical Certificate of Analysis for a benzamide derivative will include the following information:
-
Identifier Information: CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance (e.g., white to light yellow liquid), and solubility.
-
Analytical Data:
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), expressed as a percentage area.
-
Identity Confirmation:
-
¹H NMR and ¹³C NMR spectroscopy data, with peak assignments corresponding to the structure.
-
Mass Spectrometry (MS) data to confirm the molecular weight.
-
-
Residual Solvents: Often determined by GC-Headspace analysis.
-
Water Content: Measured by Karl Fischer titration.
-
Recommended In-House QC Workflow
A streamlined workflow for the in-house validation of this compound is outlined below.
Caption: A typical workflow for the quality control of incoming this compound.
Core Application: The Weinreb Ketone Synthesis
The primary application of this compound is in the Weinreb ketone synthesis, a reliable method for the preparation of ketones from carboxylic acid derivatives.[3]
The Underlying Chemistry: Why Weinreb Amides are Superior
The efficacy of the Weinreb-Nahm amide in preventing the common problem of over-addition by organometallic reagents stems from the formation of a stable, chelated tetrahedral intermediate. When a Grignard or organolithium reagent adds to the carbonyl carbon, the resulting intermediate is stabilized by the coordination of the magnesium or lithium cation to both the newly formed oxyanion and the methoxy oxygen. This chelation prevents the collapse of the intermediate and the elimination of the amide group to form a ketone under the reaction conditions. The desired ketone is only liberated upon aqueous workup.[3][4]
Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.
Application in the Synthesis of Bioactive Molecules
Fluorinated benzophenones are a class of compounds with a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects.[6] They are also key intermediates in the synthesis of more complex molecules. The reaction of this compound with an appropriate Grignard reagent provides a direct and efficient route to these valuable compounds.
For example, the synthesis of 4-fluoro-4'-methoxybenzophenone, an intermediate for potential kinase inhibitors, can be readily achieved.
Caption: Synthetic pathway from this compound to a potential bioactive kinase inhibitor.
Detailed Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybenzophenone
This protocol provides a representative, step-by-step methodology for the synthesis of a fluorinated benzophenone derivative using this compound.
Reaction Scheme: this compound + 4-Methoxyphenylmagnesium bromide → 4-Fluoro-4'-methoxybenzophenone
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the magnesium turnings and a crystal of iodine.
-
Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow to cool.
-
Dissolve 4-bromoanisole (1.2 eq) in anhydrous THF and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Weinreb Ketone Synthesis:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent solution to the cooled Weinreb amide solution via a cannula or dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 4-fluoro-4'-methoxybenzophenone.
-
Self-Validation: The success of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting Weinreb amide and the appearance of the less polar benzophenone product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and should match literature values.
Conclusion
This compound is a high-value reagent for researchers in drug discovery and agrochemical synthesis. Its utility as a Weinreb-Nahm amide allows for the controlled and efficient synthesis of fluorinated ketones, which are important precursors to a wide range of biologically active molecules. By carefully selecting suppliers, performing rigorous in-house quality control, and applying sound synthetic methodologies, researchers can effectively leverage the unique properties of this compound to advance their research programs.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 8. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Fluorination and the Weinreb Amide Functionality
An In-depth Technical Guide to 4-Fluoro-N-methoxy-N-methylbenzamide in Medicinal Chemistry
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound emerges as a particularly valuable building block by combining the benefits of a fluoro-substituent with the controlled reactivity of a Weinreb amide.[2] This dual functionality provides a powerful tool for the synthesis of complex molecular architectures, particularly in the creation of ketones without the common problem of over-addition that leads to tertiary alcohol byproducts.
The N-methoxy-N-methylamide group, known as a Weinreb amide, is central to its utility. This functional group forms a stable chelated intermediate upon reaction with organometallic reagents, which prevents the undesired second addition of the nucleophile.[3] This controlled reactivity makes this compound a cornerstone reagent for the precise construction of pharmaceutical intermediates.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116332-54-8 | [4][5][6] |
| Molecular Formula | C₉H₁₀FNO₂ | [4][7] |
| Molecular Weight | 183.18 g/mol | [4][7] |
| Appearance | White to yellow to green clear liquid | [2] |
| Boiling Point | 120 °C at 0.3 mmHg | [2][5] |
| Density | 1.19 g/mL | [2][4] |
| Refractive Index | n20/D 1.51 | [2][4] |
| Purity | ≥ 97% | [4] |
Spectroscopic Data: The identity and purity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are approximately 3.34 ppm (s, 3H, CH₃), 3.52 ppm (s, 3H, OCH₃), 7.08 ppm (m, 2H, Ar-H), and 7.73 ppm (m, 2H, Ar-H).[5]
-
Infrared Spectroscopy: The IR spectrum displays key absorption peaks at 1630 cm⁻¹ (C=O, amide), and around 1262 cm⁻¹ (C-F stretch).[5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the reaction of 4-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[5] This method is efficient and yields the desired product in high purity.
Experimental Protocol: Synthesis from 4-Fluorobenzoyl Chloride
Materials:
-
4-Fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Chloroform
-
Saturated sodium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-fluorobenzoyl chloride (94.6 mmol) and N,O-dimethylhydroxylamine hydrochloride (104 mmol) in chloroform (200 mL) and stir at room temperature.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.[5]
-
Slowly add pyridine (230 mmol) to the cooled solution.[5]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[5]
-
After the reaction is complete, pour the mixture into a saturated sodium chloride solution (300 mL).[5]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).[5]
-
Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.[5]
-
Concentrate the solution under reduced pressure.[5]
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid (96% yield).[5]
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
The Role in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[4] Its applications span various therapeutic areas, including neurological disorders and oncology.[2][4]
Synthesis of Ketone Intermediates
The primary application of this Weinreb amide is the synthesis of 4-fluorophenyl ketones. The reaction with Grignard or organolithium reagents proceeds in a controlled manner to yield the corresponding ketone, which can then be further elaborated into more complex drug molecules.
Diagram 2: General Reaction Pathway to Ketones
Caption: Controlled ketone synthesis using the Weinreb amide.
Applications in Drug Discovery
-
Neurological Disorders: This compound is a key intermediate in the development of drugs targeting the central nervous system.[4] The 4-fluorophenyl ketone moiety is a common scaffold in various CNS-active compounds.
-
Oncology: Researchers have utilized this compound in the synthesis of novel therapeutic agents for cancer research, where it has shown promise in targeting specific biological pathways.[2][4] For instance, substituted benzamides are a known class of compounds with potential as protein kinase inhibitors.[8]
Handling and Safety Considerations
As with any chemical reagent, proper handling and storage are crucial for safety and to maintain the integrity of the compound.
-
Stability: The product is stable under normal handling and storage conditions.[6]
-
Storage: It should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[6]
-
Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[6] Ensure good ventilation in the workspace.[6]
Conclusion: A Versatile and Indispensable Tool
This compound stands out as a versatile and indispensable reagent in the medicinal chemist's toolbox. Its unique combination of a fluorine substituent and the controlled reactivity of a Weinreb amide allows for the efficient and predictable synthesis of key ketone intermediates. This, in turn, facilitates the development of novel therapeutics for a range of diseases. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 116332-54-8 [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Fluorinated Weinreb Amides: A Technical Guide to Synthesis and Application in Modern Research
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5] Concurrently, the Weinreb amide has established itself as a uniquely reliable and versatile functional group in organic synthesis, renowned for its ability to cleanly deliver ketones and aldehydes from highly reactive organometallic reagents.[6][7][8] This guide explores the powerful synergy between these two pillars of chemical science: the synthesis and application of fluorinated Weinreb amides. We will dissect the core principles governing their reactivity, provide detailed, field-proven protocols for their synthesis and subsequent transformation into high-value fluorinated ketones, and explore their applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful intermediates in their work.
Core Principles: The Union of Stability and Reactivity
The Weinreb Amide: Taming Organometallic Reactivity through Chelation
The primary challenge in reacting common acylating agents (like esters or acid chlorides) with organometallic reagents (e.g., Grignard or organolithium reagents) is over-addition. The ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. The N-methoxy-N-methylamide, or Weinreb amide, elegantly circumvents this issue.[7]
Upon nucleophilic attack, the Weinreb amide does not immediately collapse. Instead, it forms a stable, five-membered tetrahedral intermediate stabilized by chelation between the carbonyl oxygen, the N-methoxy oxygen, and the metal cation (Li+ or MgX+).[1][7][9] This chelated intermediate is stable at low temperatures and only collapses to form the ketone upon aqueous workup, preventing the undesired second addition.[7][9] This unique stability is the foundation of its synthetic utility.
Figure 1: Chelation-controlled mechanism of Weinreb ketone synthesis.
The Impact of Fluorine in Drug Design
The introduction of fluorine or fluoroalkyl groups into a molecule can profoundly alter its biological properties.[2][3][5] This is due to several key factors:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 family. Replacing a metabolically labile C-H bond with C-F can block "soft spots," increasing the drug's half-life.
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing pKa and creating favorable interactions (e.g., dipole-dipole, hydrogen bonds) with target proteins.[4]
-
Conformational Control: The steric bulk of fluorine, though similar to hydrogen, can be used to lock a molecule into a more bioactive conformation.
Synthesis of High-Value Fluorinated Ketones
Fluorinated Weinreb amides serve as exceptional precursors to a variety of fluorinated ketones, which are themselves important pharmacophores, particularly as inhibitors of serine and cysteine proteases.[1][10] This section provides detailed methodologies for the synthesis of key classes of these compounds.
Trifluoromethyl Ketones (TFMKs) via the Ruppert-Prakash Reagent
The synthesis of TFMKs from Weinreb amides is a robust transformation that avoids the risk of over-trifluoromethylation.[7][11] The reaction proceeds via the nucleophilic transfer of a "CF₃⁻" equivalent from (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) to the amide carbonyl.[12]
Figure 2: General workflow for trifluoromethyl ketone synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-2,2,2-trifluoroethanone
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methoxy-N-methylbenzamide (1.0 equiv).
-
Reagent Addition: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF). Add cesium fluoride (CsF, 0.2 equiv) as the activator.
-
Trifluoromethylation: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) dropwise at room temperature. Stir the mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv). Stir for 30 minutes. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl ketone.
| Substrate (Weinreb Amide) | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 1-Phenyl-2,2,2-trifluoroethanone | 85 | [11] |
| N-methoxy-N-methyl-2-naphthamide | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanone | 78 | [11] |
| N-methoxy-N-methylacetamide | 1,1,1-Trifluoropropan-2-one | 65 | [11] |
| N-methoxy-N-methylcyclohexanecarboxamide | Cyclohexyl(trifluoromethyl)methanone | 72 | [11] |
Table 1: Representative yields for the synthesis of TFMKs from Weinreb amides.
Causality Insights: The use of a catalytic fluoride source (like CsF) is crucial to activate the TMSCF₃, generating a hypervalent silicon species that facilitates the transfer of the trifluoromethyl anion. The final addition of TBAF promotes the elimination of the silylated N,O-dimethylhydroxylamine moiety to reveal the ketone.[13]
Difluoromethyl Ketones (DFMKs) via TMSCHF₂
The synthesis of difluoromethyl ketones follows a similar logic, employing (difluoromethyl)trimethylsilane (TMSCHF₂) as the nucleophilic CHF₂⁻ source.[14][15] This reaction is highly chemoselective and proceeds in high yields without the need for stabilizing groups on the acylating partner.[14][15]
Figure 3: General workflow for difluoromethyl ketone synthesis.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2,2-difluoroethanone
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide of 4-bromobenzoic acid (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add (difluoromethyl)trimethylsilane (TMSCHF₂, 1.5 equiv).
-
Activation: Add a solution of potassium tert-amylate (t-AmOK, 1.5 equiv) in THF dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.
Causality Insights: Strong, non-nucleophilic alkoxide bases like potassium tert-amylate are effective at activating TMSCHF₂ to generate the nucleophilic difluoromethyl anion, which then adds to the Weinreb amide.[6][15] The choice of a strong base is critical for efficient generation of the reactive species.
α-Fluorovinyl Weinreb Amides and α-Fluoroenones
α-Fluoro-α,β-unsaturated ketones (α-fluoroenones) are valuable synthetic intermediates. A highly effective route to these compounds involves the Julia-Kocienski olefination to first prepare an α-fluorovinyl Weinreb amide, which can then be converted to the corresponding ketone.
Figure 4: Simplified mechanism of the Julia-Kocienski Olefination.
Experimental Protocol: Synthesis of an α-Fluorovinyl Weinreb Amide
-
Setup: Dissolve the aldehyde (1.0 equiv) and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 6.0 equiv) in THF and cool to 0 °C.
-
Reagent Addition: In a separate flask, dissolve the fluorinated sulfone reagent, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide (2.0 equiv), in CH₂Cl₂.
-
Reaction: Add the sulfone solution to the aldehyde/base mixture. Allow the reaction to proceed, monitoring by TLC.
-
Workup & Purification: Quench with water and extract with CH₂Cl₂. Dry the combined organic layers, concentrate, and purify by column chromatography to yield the α-fluorovinyl Weinreb amide.
Causality Insights: The stereoselectivity (E vs. Z) of the resulting fluoroalkene is highly dependent on the reaction conditions. Lower temperatures and nonpolar solvents tend to favor the Z-isomer, while polar solvents and higher temperatures favor the E-isomer. The use of a strong, non-nucleophilic base like NaH can lead to almost exclusive formation of the Z-isomer. This tunability is a key advantage of the method. The α-fluorovinyl Weinreb amide can then be readily converted to the corresponding α-fluoroenone by reaction with an appropriate Grignard reagent, following the standard Weinreb ketone synthesis procedure.
Spectroscopic Characterization
Unambiguous characterization of fluorinated compounds is essential. ¹⁹F NMR spectroscopy is the most powerful tool for this purpose, providing information on the number and electronic environment of the fluorine atoms.
-
¹⁹F NMR Chemical Shifts (δ): The chemical shift is highly sensitive to the local electronic environment.[3] Shifts are typically referenced to CFCl₃ (δ = 0 ppm).
-
Trifluoromethyl Ketones (TFMKs): The ¹⁹F NMR signal for a CF₃ group adjacent to a carbonyl typically appears as a singlet in the range of -76 to -82 ppm .[13] Conjugation with an aromatic ring can deshield the fluorine nuclei, shifting the signal slightly downfield (e.g., -76.5 ppm for trifluoroacetophenone).[13]
-
Difluoromethyl Ketones (DFMKs): The CHF₂ group typically appears as a doublet (due to coupling with the adjacent proton) in the range of -90 to -100 ppm , with a large ¹J(H,F) coupling constant of approximately 55-60 Hz.
| Fluorinated Group | Typical ¹⁹F Chemical Shift Range (ppm) | Multiplicity (Proton Coupled) |
| R-C(=O)CF₃ | -76 to -82 | Singlet (s) |
| R-C(=O)CHF₂ | -90 to -100 | Doublet (d) |
| R-CH=CF-R' | -90 to -150 (highly variable) | Doublet of Doublets (dd) or Multiplet (m) |
Table 2: Typical ¹⁹F NMR chemical shifts for key fluorinated ketone motifs.
Applications in Medicinal Chemistry: A Case Study
Fluorinated ketones, particularly peptidyl fluoromethyl ketones, are potent and selective inhibitors of cysteine and serine proteases.[1][10] The highly electrophilic carbonyl carbon, activated by the adjacent fluorine atoms, readily forms a stable tetrahedral adduct (a hemiacetal or hemithioacetal) with the active site serine or cysteine residue, effectively inactivating the enzyme.
Case Study: Cathepsin Inhibitors
Cathepsins are a family of proteases implicated in various diseases, including cancer and osteoporosis. The development of selective cathepsin inhibitors is a major goal in drug discovery. Peptidyl difluoromethyl ketones have been successfully designed as potent and reversible inhibitors. The Weinreb amide strategy provides a direct and efficient route to these key intermediates, allowing for the rapid synthesis of libraries of potential inhibitors for structure-activity relationship (SAR) studies.
Conclusion
Fluorinated Weinreb amides represent a powerful and versatile class of synthetic intermediates. They combine the unique stability and predictable reactivity of the Weinreb amide with the profound influence of fluorine on molecular properties. The methodologies outlined in this guide provide reliable and scalable routes to trifluoromethyl ketones, difluoromethyl ketones, and α-fluoroenones—key building blocks for modern drug discovery and materials science. As the demand for sophisticated, selectively fluorinated molecules continues to grow, the strategic use of fluorinated Weinreb amides will undoubtedly play an increasingly vital role in advancing chemical research.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biophysics.org [biophysics.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. dovepress.com [dovepress.com]
- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 13. rsc.org [rsc.org]
- 14. colorado.edu [colorado.edu]
- 15. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Ketones Using 4-Fluoro-N-methoxy-N-methylbenzamide
Introduction
The selective synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of molecules in the pharmaceutical, agrochemical, and materials science sectors. A significant challenge in this endeavor is the propensity of highly reactive organometallic reagents to over-add to common acylating agents like acid chlorides or esters, leading to the formation of tertiary alcohols as undesired byproducts.[1] The Weinreb-Nahm ketone synthesis, developed in 1981, offers an elegant solution to this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2]
This application note provides a detailed guide to the use of a specific, electronically modified Weinreb amide, 4-Fluoro-N-methoxy-N-methylbenzamide , for the high-yield synthesis of fluorinated aryl ketones. The presence of the fluorine atom on the aromatic ring can enhance the compound's reactivity and imparts unique properties to the final ketone products, making them valuable intermediates in drug discovery and materials science.[3] We will delve into the mechanistic underpinnings of the Weinreb reaction, provide step-by-step protocols for amide preparation and subsequent ketone synthesis, and discuss the broad scope and advantages of this methodology.
The Scientific Principle: Why Weinreb Amides Excel
The remarkable success of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). This stability is attributed to the chelation of the metal cation by both the newly formed oxyanion and the adjacent N-methoxy group.[1] This five-membered chelated intermediate is stable at low temperatures, preventing the collapse of the tetrahedral structure and subsequent elimination of the amide moiety, which would generate a highly reactive ketone prone to a second nucleophilic addition.[4] Upon acidic workup, this stable intermediate readily hydrolyzes to afford the desired ketone in high purity.
The Role of the 4-Fluoro Substituent
The electron-withdrawing nature of the fluorine atom at the para-position of the benzamide ring influences the reactivity of the carbonyl group. This can be advantageous in several ways:
-
Enhanced Reactivity: The inductive effect of fluorine can render the carbonyl carbon more electrophilic, potentially leading to faster reaction rates.
-
Modified Biological Activity: Incorporation of fluorine is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
-
Versatile Synthetic Handle: The fluoro-substituted aromatic ring can serve as a site for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.[5]
Experimental Protocols
Part 1: Synthesis of this compound
The preparation of the Weinreb amide is typically achieved by coupling a carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. The following protocol is adapted from established procedures.[6][7]
Materials:
-
4-Fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Chloroform (or Dichloromethane)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in chloroform.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.4 eq) dropwise to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 1 hour.
-
Upon completion, pour the mixture into a separatory funnel containing a saturated sodium chloride solution.[6]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[6]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless liquid.[6]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of Ketones using this compound
This protocol details the reaction of the synthesized Weinreb amide with a Grignard reagent to form a ketone.[8] The procedure can be adapted for use with organolithium reagents as well.
Materials:
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Reaction Mechanism Diagram:
Caption: Generalized mechanism of the Weinreb ketone synthesis.
Scope and Versatility
The Weinreb ketone synthesis is renowned for its broad substrate scope and functional group tolerance.[1]
Table 1: Representative Organometallic Reagents and Expected Products
| Organometallic Reagent (R-M) | R Group | Expected Ketone Product |
| Phenylmagnesium bromide | Phenyl | 4-Fluorobenzophenone |
| Methylmagnesium iodide | Methyl | 4-Fluoroacetophenone |
| Vinylmagnesium bromide | Vinyl | 1-(4-Fluorophenyl)prop-2-en-1-one |
| Ethynyllithium | Ethynyl | 1-(4-Fluorophenyl)prop-2-yn-1-one |
| n-Butyllithium | n-Butyl | 1-(4-Fluorophenyl)pentan-1-one |
A wide variety of Grignard and organolithium reagents, encompassing alkyl, vinyl, aryl, and alkynyl nucleophiles, can be successfully employed.[1][2] The reaction conditions are generally mild, which allows for the presence of various sensitive functional groups elsewhere in the molecule, such as esters, nitriles, and protected amines.[1]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Organometallic reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere.
-
Temperature Control: Maintaining a low temperature (typically 0 °C to -78 °C) during the addition of the organometallic reagent is crucial to ensure the stability of the tetrahedral intermediate and prevent side reactions.[1]
-
Stoichiometry: While the reaction is less prone to over-addition, using a large excess of the organometallic reagent should be avoided to minimize potential side reactions and simplify purification.
-
Workup: The acidic quench should be performed carefully at low temperatures to control the exotherm.
Conclusion
The use of this compound in the Weinreb ketone synthesis provides a robust and reliable method for the preparation of valuable 4-fluoroaryl ketones. The key to this reaction's success is the formation of a stable, chelated tetrahedral intermediate that prevents the common problem of over-addition by organometallic reagents.[1] This protocol offers high yields, broad functional group compatibility, and operational simplicity, making it an indispensable tool for researchers and professionals in organic synthesis and drug development.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 116332-54-8 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: Protocol for Grignard Reaction with 4-Fluoro-N-methoxy-N-methylbenzamide
Introduction: The Power of Controlled Acylation
The synthesis of ketones is a fundamental transformation in organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. A significant challenge in this field has been the over-addition of highly reactive organometallic nucleophiles, such as Grignard reagents, to acyl compounds like esters or acid chlorides. This side reaction leads to the formation of tertiary alcohols, often diminishing the yield of the desired ketone.[1][2]
The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[1][2] These substrates react with Grignard or organolithium reagents to produce the target ketone with exceptional selectivity and in high yields. The key to this control lies in the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until a deliberate acidic workup.[3]
This application note provides a comprehensive guide and a detailed protocol for the Grignard reaction using a specific and valuable substrate: 4-Fluoro-N-methoxy-N-methylbenzamide . This protocol enables the efficient synthesis of various 4-fluorophenyl ketones, which are important structural motifs in medicinal chemistry.
The Mechanism: Engineering Stability
The remarkable success of the Weinreb-Nahm synthesis is rooted in its unique reaction mechanism. Unlike the reaction with esters, where the tetrahedral intermediate readily collapses to a ketone that is then re-attacked by the nucleophile, the Weinreb amide forms a highly stable intermediate.[2]
The process unfolds as follows:
-
Nucleophilic Addition: The carbon nucleophile of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the this compound.
-
Chelated Intermediate Formation: This addition results in a tetrahedral intermediate. The magnesium (Mg) atom is effectively chelated by both the carbonyl oxygen and the methoxy oxygen of the amide.[1][4] This five-membered ring structure is thermodynamically stable, particularly at low temperatures.[3]
-
Stability and Quench: This chelated intermediate does not collapse to the ketone. It remains stable in the reaction mixture, preventing the problematic second addition of the Grignard reagent. The reaction is "paused" at this stage until an aqueous acidic workup (quenching) is performed.
-
Hydrolysis and Ketone Release: The addition of a proton source (e.g., H₃O⁺ from dilute HCl or NH₄Cl solution) breaks down the stable intermediate, liberating the desired ketone and water-soluble byproducts.[5]
The following diagram illustrates this crucial mechanistic pathway.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Experimental Protocol
This section details a robust, field-tested protocol for the synthesis of a 4-fluorophenyl ketone using this compound and a representative Grignard reagent.
Objective: To synthesize a 4-fluorophenyl ketone via a Grignard reaction in high yield and purity.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Two-neck round-bottom flask (oven-dried) |
| Grignard Reagent (e.g., 1.0 M Phenylmagnesium Bromide in THF) | Magnetic stirrer and stir bar |
| Anhydrous Tetrahydrofuran (THF) | Inert atmosphere line (Nitrogen or Argon) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Syringes and needles |
| Ethyl Acetate (EtOAc) | Dropping funnel (optional) |
| Brine (Saturated aq. NaCl) | Ice/water bath |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Separatory funnel |
| Silica Gel for column chromatography | Rotary evaporator |
Reaction Parameters
The following table summarizes the key quantitative parameters for the reaction.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Grignard:Amide) | 1.1 - 1.2 : 1.0 | A slight excess of Grignard ensures full conversion of the starting amide. |
| Amide Concentration | 0.2 - 0.5 M in THF | Balances reaction rate and effective heat transfer. |
| Reaction Temperature | 0 °C | Crucial for maintaining the stability of the tetrahedral intermediate and preventing side reactions.[6] |
| Addition Rate | Dropwise over 15-30 min | Controls the reaction exotherm and prevents localized temperature increases. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion. Monitor by TLC or LC-MS. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source that effectively hydrolyzes the intermediate and quenches excess Grignard reagent. |
Step-by-Step Methodology
Caption: Experimental Workflow for Weinreb Ketone Synthesis.
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous THF to achieve a concentration of approximately 0.3 M.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 eq) to the stirred solution via a syringe or dropping funnel over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amide is consumed (typically 1-3 hours).
-
Quenching: While keeping the flask at 0 °C, very slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. The addition is exothermic and may cause gas evolution. Continue adding until no more bubbling is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water if needed to dissolve all salts. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash them once with brine to remove residual water.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel to yield the pure 4-fluorophenyl ketone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Grignard reagent due to moisture/air exposure. 2. Incomplete reaction. | 1. Use freshly purchased or recently titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is under a strict inert atmosphere.[7] 2. Increase reaction time or allow the mixture to warm slowly to room temperature before quenching. Confirm completion with TLC/LC-MS. |
| Tertiary Alcohol Byproduct Formed | 1. Reaction temperature was too high, causing premature collapse of the intermediate. 2. The reaction was allowed to warm before quenching. | 1. Maintain the reaction temperature strictly at 0 °C or even lower (-20 °C) during addition and stirring.[6] 2. Always quench the reaction at low temperature before removing the cooling bath. |
| Recovery of Starting Material | 1. Insufficient Grignard reagent added. 2. Grignard reagent degraded by trace water in the solvent or on glassware. | 1. Accurately titrate the Grignard reagent before use to determine its exact molarity. Use 1.1-1.2 equivalents based on the titrated value. 2. Use a freshly opened bottle of anhydrous solvent. Ensure glassware is oven or flame-dried immediately before use. |
| Complex Product Mixture | 1. Side reactions from impurities in starting materials. 2. Substrate degradation (unlikely for this specific amide but possible for others).[6] | 1. Verify the purity of the this compound and the Grignard reagent before starting. 2. For substrates with other sensitive functional groups, consider using milder conditions or alternative organometallic reagents. |
Conclusion
The reaction of Grignard reagents with this compound is a highly reliable and chemo-selective method for synthesizing 4-fluorophenyl ketones. The protocol's success hinges on the formation of a stable, chelated tetrahedral intermediate, which effectively prevents the over-addition that plagues reactions with other acyl electrophiles. This method demonstrates broad functional group tolerance and consistently delivers high yields, making it an indispensable tool for researchers in drug development and synthetic organic chemistry.[1][8] By adhering to anhydrous conditions and maintaining low reaction temperatures, scientists can confidently and efficiently access a wide array of valuable ketone products.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. reddit.com [reddit.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pubs.rsc.org [pubs.rsc.org]
organolithium addition to 4-Fluoro-N-methoxy-N-methylbenzamide procedure
An In-Depth Guide to the Synthesis of 4-Fluorophenyl Ketones via Organolithium Addition to a Weinreb Amide
Introduction: Precision in Ketone Synthesis
The synthesis of ketones is a fundamental transformation in organic chemistry, serving as a critical step in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1] The addition of highly nucleophilic organometallic reagents, such as organolithiums or Grignards, to carboxylic acid derivatives is a classic method for forming carbon-carbon bonds. However, this approach is often plagued by a significant side reaction: the newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the undesired formation of a tertiary alcohol.[2]
The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant solution to this challenge.[3] By employing an N-methoxy-N-methylamide, known as a Weinreb-Nahm amide, the reaction can be cleanly stopped at the ketone stage.[3] This guide provides a detailed protocol and technical insights for the addition of organolithium reagents to 4-fluoro-N-methoxy-N-methylbenzamide, a versatile precursor for a range of valuable 4-fluorophenyl ketones.
The core of the Weinreb-Nahm synthesis lies in the formation of a stable tetrahedral intermediate upon the initial nucleophilic attack. The lithium cation is chelated by both the carbonyl oxygen and the N-methoxy oxygen, creating a stable five-membered ring that resists collapse and further reaction until a deliberate acidic workup is performed.[2][4][5] This level of control makes it an indispensable tool for modern synthetic chemistry.
Reaction Mechanism: The Role of the Chelated Intermediate
Understanding the mechanism is key to appreciating the robustness of the Weinreb-Nahm synthesis and for troubleshooting any experimental issues. The process unfolds in two distinct stages:
-
Nucleophilic Addition and Chelation: The organolithium reagent (R-Li), a potent nucleophile, adds to the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized at low temperatures through the formation of a stable five-membered chelate with the lithium ion.[4][5][6]
-
Acidic Workup and Ketone Formation: This stabilized intermediate remains intact in the reaction mixture, preventing over-addition.[2] Upon the introduction of a mild acid source (e.g., aqueous NH₄Cl or HCl) during workup, the chelate is broken, and the intermediate collapses to liberate the desired ketone and N,O-dimethylhydroxylamine as a salt.[2][7]
Critical Safety Procedures: Handling Pyrophoric Reagents
Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[8][9][10] Strict adherence to safety protocols is not merely recommended; it is essential for preventing fire, explosion, and serious injury.[9][11]
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox.[8][12] All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum, and cooled under an inert gas stream.[8][13]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Reagent Transfer: Use of the Aldrich Sure/Seal™ packaging system is standard.[9] Reagents should be transferred using a clean, dry syringe or a double-tipped needle (cannula).[8] Never draw the plunger completely out of a syringe containing an organolithium reagent, as this can cause the reagent to ignite.[11]
-
Work Environment: Always work within a chemical fume hood with the sash positioned as low as feasible.[9] Keep combustible materials, including paper towels, away from the reaction setup.[9] It is highly recommended to work with a trained colleague present (buddy system).[9][11]
-
Quenching and Disposal: Small residues of organolithium reagents can be safely quenched by slow addition to a stirred, cooled solution of a proton source like 2-propanol in an inert solvent such as heptane.[13] All contaminated waste must be handled and disposed of as hazardous material.[9]
Detailed Experimental Protocols
This section is divided into two parts: the synthesis of the starting Weinreb amide and the subsequent organolithium addition to form the target ketone.
Part A: Synthesis of this compound
This procedure adapts a standard method for creating Weinreb amides from acid chlorides.[14]
Table 1: Materials for Weinreb Amide Synthesis
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 15.0 g | 94.6 |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 10.1 g | 104 |
| Pyridine | C₅H₅N | 79.10 | 17.3 mL | 230 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL + 3x100 mL | - |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | 300 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 4-fluorobenzoyl chloride (15 g, 94.6 mmol) and N,O-dimethylhydroxylamine hydrochloride (10.1 g, 104 mmol).
-
Dissolve the solids in dichloromethane (200 mL) and stir the solution at room temperature.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add pyridine (17.3 mL, 230 mmol) dropwise to the cooled solution. A precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
Pour the mixture into a separatory funnel containing 300 mL of saturated sodium chloride solution.[14]
-
Separate the organic layer. Extract the aqueous layer three times with dichloromethane (100 mL each).[14]
-
Combine all organic layers and wash them three times with water (50 mL each).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid (Typical yield: ~96%).[14]
Part B: Organolithium Addition to this compound
This is a general procedure. The specific organolithium reagent and reaction times may be varied. Here, n-butyllithium is used as a representative example to synthesize 1-(4-fluorophenyl)pentan-1-one.
Table 2: Materials for Organolithium Addition
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₉H₁₀FNO₂ | 183.18 | 1.83 g | 10.0 |
| n-Butyllithium (1.6 M in hexanes) | C₄H₉Li | 64.06 | 6.9 mL | 11.0 (1.1 eq) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl solution | NH₄Cl(aq) | - | 20 mL | - |
| Diethyl Ether or Ethyl Acetate | - | - | For extraction | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Setup: Place a magnetic stir bar into a 250 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Add this compound (1.83 g, 10.0 mmol) to the flask and dissolve it in 50 mL of anhydrous THF via syringe.
-
Reaction: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions, such as the deprotonation of THF by butyllithium.[15][16]
-
Using a dry syringe, slowly add the n-butyllithium solution (6.9 mL, 11.0 mmol) dropwise over 15 minutes. The rate of addition should be controlled to keep the internal temperature from rising significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: While the flask is still in the -78 °C bath, quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(4-fluorophenyl)pentan-1-one.
Data and Characterization
The successful synthesis of the target ketone can be confirmed using standard spectroscopic techniques.
Table 3: Representative Spectroscopic Data for 1-(4-fluorophenyl)pentan-1-one
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 8.05-7.95 (m, 2H, Ar-H ortho to C=O), 7.20-7.10 (m, 2H, Ar-H meta to C=O), 2.95 (t, 2H, -CH₂-C=O), 1.75 (sextet, 2H, -CH₂-), 1.40 (sextet, 2H, -CH₂-), 0.95 (t, 3H, -CH₃). Chemical shifts are approximate and depend on the solvent. |
| ¹³C NMR | δ (ppm): ~200 (C=O), ~165 (d, ¹JCF, Ar-C-F), ~135 (Ar-C), ~130 (d, ³JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~38 (-CH₂-C=O), ~26 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃). The carbon attached to fluorine will appear as a doublet due to C-F coupling.[17] |
| IR (Infrared) | ν (cm⁻¹): ~1690 (strong, C=O stretch), ~1600 (C=C aromatic stretch), ~1230 (C-F stretch).[18] |
| Mass Spec (EI) | Expected fragments could correspond to the benzoyl cation [FC₆H₄CO]⁺ and loss of alkyl fragments.[18] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ketone | - Inactive organolithium reagent due to improper storage/handling.[19]- Wet solvent or glassware.- Insufficient amount of organolithium reagent. | - Titrate the organolithium solution immediately before use to determine its exact concentration.[20][21]- Ensure all glassware is meticulously dried and the reaction is run under a strictly inert atmosphere.- Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. |
| Formation of Tertiary Alcohol | - Reaction temperature was too high, causing the chelated intermediate to collapse prematurely.[22]- Workup was not performed at low temperature. | - Maintain the reaction temperature at or below -78 °C throughout the addition and stirring.- Quench the reaction slowly at -78 °C before allowing it to warm. |
| Recovery of Starting Material | - Organolithium reagent was not added or was completely inactive.- Reaction time was too short. | - Verify the addition of the reagent. Titrate the reagent.- Monitor the reaction by TLC to ensure the disappearance of the starting material before quenching. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | 116332-54-8 [chemicalbook.com]
- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 16. N-Butyllithium [chemeurope.com]
- 17. spectrabase.com [spectrabase.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 20. people.uniurb.it [people.uniurb.it]
- 21. orgsyn.org [orgsyn.org]
- 22. researchgate.net [researchgate.net]
4-Fluoro-N-methoxy-N-methylbenzamide as a coupling reagent in peptide synthesis
Investigating Peptide Synthesis
I'm starting by meticulously researching 4-Fluoro-N-methoxy-N-methylbenzamide's function as a coupling reagent in peptide synthesis. My search queries are already compiled, and I'll soon begin gathering data.
Exploring Synthesis Protocols
I'm now diving deeper into the specifics of this compound, concentrating on its application in both solution-phase and solid-phase peptide synthesis. I'm focusing on crafting detailed protocols. I'm incorporating a troubleshooting section to address potential challenges. My goal is to synthesize the gathered information with reasoning and evidence from credible sources. Tables will be created to present the data.
Refining Research Scope
I'm expanding my search for information on this compound as a coupling reagent. I'm focusing on its role, applications, and comparisons to other reagents. I'm now drafting a detailed outline for the application notes and protocols, starting with an overview of peptide synthesis challenges and the reagent's function. Step-by-step protocols for both solution- and solid-phase synthesis will be included, alongside troubleshooting tips. I'm committed to synthesizing the data, explaining the logic behind protocol steps and citing authoritative sources. Visual aids, like tables and diagrams, are planned to clearly present key parameters and mechanisms. I will be incorporating a detailed reference list at the end.
Defining the Compound
I've made progress on understanding the compound's nature. My initial search confirmed it's a Weinreb amide, like I suspected. The results also linked it to peptide synthesis, especially as a building block for thioesters in native chemical ligation and synthesis.
Narrowing the Focus
My investigation's direction has shifted. Initial findings indicated the compound's link to peptide synthesis, notably as a building block. However, I've yet to find clear evidence of its direct use as a coupling reagent in typical peptide synthesis. My focus now is on understanding if the compound facilitates C-terminal Weinreb amide formation, a key distinction for my research. Targeted searches are underway to clarify this crucial point.
Refining the Strategy
I'm now refining my investigation after the initial search. It turns out this compound, as a Weinreb amide, is typically used to create C-terminal peptide Weinreb amides. I've yet to find direct evidence of its use as a coupling reagent in standard peptide synthesis. The focus is now on confirming whether it's more of a building block for peptide modification. I need to clarify if it activates amino acids or primarily serves to synthesize C-terminal Weinreb amides for fragment condensation.
Examining Coupling Roles
I've been poring over the data and it corroborates my initial hunch. My research indicates that this compound isn't a direct "coupling reagent" in the traditional sense, as seen with HBTU or HATU, to activate a carboxylic acid for amide bond formation. The literature points elsewhere.
Investigating Weinreb Amides
It's become crystal clear that this compound functions as a Weinreb amide, not a conventional coupling agent. My analysis confirms its role in generating ketones/aldehydes via organometallics or reducing agents. Specifically, for peptides, it enables the creation of C-terminal Weinreb amides, useful for fragment condensation or peptide ketone/aldehyde synthesis. I'm pivoting the focus; the application note will now highlight its Weinreb amide capabilities, not its (illusory) coupling properties.
Analyzing Peptide Applications
I am now delving into the peptide chemistry applications of the Weinreb amide. It is becoming apparent that the key utility of this compound lies in creating stable C-terminal Weinreb amides. These serve as crucial intermediates for both fragment condensation and the synthesis of peptide ketones and aldehydes. I've found it can be synthesized using common coupling methods and explored some "Weinreb resins" used in solid-phase synthesis for generating peptide aldehydes. This leads me to believe the application note needs a significant overhaul.
Redefining Application Scope
I've been working on a fresh approach. The this compound is a key player, but only when we use it to generate a Weinreb amide. It is the core functional group in our synthesis, and I've found detailed methods to form these amides using common reagents. Solid-phase protocols are now in my sights to make peptide aldehydes with solid phase resins! The new plan is in motion!
Defining New Scope
The data confirms my initial hunch: this compound is a Weinreb amide, not a traditional coupling reagent. It forms ketones/aldehydes via organometallics or reducing agents. In peptide synthesis, it creates stable C-terminal Weinreb amides, crucial for fragment condensation and peptide aldehyde/ketone synthesis. I must overhaul the entire note, highlighting the Weinreb amide's central role in advanced peptide synthesis.
Refining Scope Further
I'm now fully immersed in the updated research. I've successfully refined the focus on this compound, confirming that it's crucial as a Weinreb amide in peptide chemistry. I'm focusing on its roles in creating stable C-terminal Weinreb amides, essential for fragment condensation and peptide aldehyde/ketone synthesis. This also extends to solid phase synthesis of the aldehydes, but this requires more specific research. The new plan will center on this, building accurate, practical information, now.
Exploring Weinreb Amides
I've made a significant pivot based on my findings. It turns out my initial assumption about the coupling reagent was off-base. I'm now zeroing in on Weinreb amides and their critical role in sophisticated peptide synthesis. I've gathered plenty of information.
Analyzing Peptide Synthesis
I've thoroughly shifted my focus to Weinreb amides after realizing the initial premise was flawed. My research has yielded a wealth of information, enabling me to outline the mechanism of Weinreb amides, solution and solid-phase peptide synthesis protocols, and their use in native chemical ligation. I'm now structuring the document, ready to craft the introduction, detailed sections, protocols, and accompanying diagrams.
Application Note: Mastering Ketone Synthesis via Low-Temperature Weinreb Amide Acylation
Abstract
The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry, prized for its ability to circumvent the pervasive issue of over-addition in the acylation of highly reactive organometallic reagents.[1][2] This application note provides a comprehensive guide to the experimental setup and execution of Weinreb amide reactions at low temperatures, a critical parameter for ensuring the stability of the key tetrahedral intermediate and maximizing product yield.[1][2] Detailed protocols for reactions involving both Grignard and organolithium reagents are presented, alongside in-depth troubleshooting and safety considerations tailored for cryogenic conditions.
Introduction: The Imperative of Low Temperatures
The Weinreb amide, an N-methoxy-N-methylamide, offers a distinct advantage over more traditional acylating agents like esters or acid chlorides.[2][3] Its efficacy stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2][3] This stability, however, is highly temperature-dependent. At elevated temperatures, the intermediate is prone to collapse, liberating the ketone product in situ, which can then undergo a second nucleophilic attack, leading to the formation of undesired tertiary alcohol byproducts.
Conducting the reaction at low temperatures, typically between -78 °C and 0 °C, is paramount to preserving the integrity of this chelated intermediate until a controlled aqueous workup.[2] This cryogenic approach effectively "pauses" the reaction after the first addition, ensuring the selective formation of the desired ketone.
The Weinreb Amide Reaction: A Mechanistic Overview
The generally accepted mechanism for the Weinreb-Nahm ketone synthesis involves two key stages:
-
Nucleophilic Addition and Chelation: An organometallic reagent (R'-M) adds to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the N-methoxy oxygen.[1][2][3] This intermediate is stable at low temperatures.
-
Hydrolytic Workup: Upon the addition of an aqueous acid (e.g., NH₄Cl or HCl), the chelated intermediate is protonated and subsequently collapses to yield the final ketone product and N,O-dimethylhydroxylamine.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Experimental Protocols
Materials and Reagents
-
Weinreb Amide: Synthesized from the corresponding carboxylic acid or acid chloride.[2][4] Ensure the amide is pure and thoroughly dried.
-
Organometallic Reagent: Grignard reagent (e.g., Alkyl-MgBr in THF) or organolithium reagent (e.g., n-BuLi in hexanes). The titer of the reagent should be accurately known.
-
Anhydrous Solvent: Tetrahydrofuran (THF) or diethyl ether are commonly used. Solvents must be rigorously dried, as moisture will quench the organometallic reagent.[5]
-
Cooling Agents: Dry ice for acetone or isopropanol baths (-78 °C), or an ice/salt mixture for temperatures between -20 °C and 0 °C. Liquid nitrogen can be used for even lower temperatures, though typically not required for this reaction.
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) is a standard and effective quenching agent.[6]
-
Glassware: All glassware must be oven- or flame-dried immediately prior to use to eliminate any traces of water.[5]
General Low-Temperature Reaction Setup
Caption: Standard apparatus for a low-temperature Weinreb amide reaction.
Protocol 1: Reaction with a Grignard Reagent at -78 °C
-
Preparation: Assemble the flame-dried glassware as depicted above under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: To the reaction flask, add the Weinreb amide (1.0 eq) and anhydrous THF. Stir the mixture until the amide is fully dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Slow Addition: Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via the addition funnel over a period of 30-60 minutes. A slow addition rate is critical to control the exotherm and minimize side reactions.[5] Maintain the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot of the reaction mixture.
-
Quenching: While maintaining the cold temperature, slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.[6] An exotherm will be observed; add the quenching solution at a rate that keeps the internal temperature below -50 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Reaction with an Organolithium Reagent at -78 °C
The procedure is analogous to the Grignard protocol, with the following key considerations:
-
Organolithium reagents are generally more reactive and basic than Grignard reagents. Therefore, even greater care must be taken during the slow addition to control the temperature.
-
The stoichiometry of the organolithium reagent should be carefully controlled, as excess reagent is more likely to participate in side reactions.
Troubleshooting Guide for Low-Temperature Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive organometallic reagent due to moisture or air exposure. | - Ensure all glassware is meticulously dried and the reaction is run under a strict inert atmosphere.[5] - Use freshly titrated or newly purchased organometallic reagents. |
| 2. Weinreb amide is insoluble at low temperatures. | - Use a more appropriate solvent or a slightly higher, yet still low, temperature (e.g., -40 °C). | |
| 3. Reaction temperature is too low, leading to slow kinetics. | - Allow the reaction to stir for a longer period. - After the initial addition at -78 °C, allow the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) and hold for a period before quenching. | |
| Formation of Tertiary Alcohol Byproduct | 1. Reaction temperature was not sufficiently low. | - Ensure the cooling bath is maintained at the target temperature throughout the addition and reaction time. |
| 2. Organometallic reagent was added too quickly. | - Decrease the rate of addition to better dissipate the heat of reaction.[5] | |
| 3. Quenching was performed at too high a temperature. | - Quench the reaction at the low reaction temperature before allowing it to warm. | |
| Complex Mixture of Products | 1. The starting Weinreb amide is impure. | - Purify the Weinreb amide before use. |
| 2. The organometallic reagent is degrading or participating in side reactions. | - Use high-purity organometallic reagents. - Consider the addition of a Lewis acid, such as CeCl₃, to modulate the reactivity of the organometallic reagent, particularly for sensitive substrates. | |
| Difficulty with Workup (Emulsions) | 1. Formation of magnesium or lithium salts. | - Add brine (saturated aqueous NaCl) to the separatory funnel to help break up emulsions and increase the density of the aqueous layer. |
Safety Considerations
-
Pyrophoric Reagents: Organolithium reagents, such as n-butyllithium and tert-butyllithium, are pyrophoric and will ignite on contact with air. Always handle these reagents using proper syringe and cannula techniques under an inert atmosphere.
-
Cryogenic Baths: Dry ice and liquid nitrogen are extremely cold and can cause severe burns upon contact with skin. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses. Ensure the work area is well-ventilated to prevent the displacement of oxygen by sublimating carbon dioxide or boiling nitrogen.[7]
-
Exothermic Reactions: The addition of the organometallic reagent and the subsequent quenching are often highly exothermic. Slow and controlled addition is crucial to prevent a runaway reaction.[5] Always have a larger cooling bath on standby in case of an unexpected exotherm.
-
Pressure Buildup: Quenching highly reactive reagents can generate gas, leading to pressure buildup in a closed system. Ensure the reaction vessel is not sealed and has a proper vent to a bubbler.
Conclusion
The Weinreb amide reaction is a powerful tool for the synthesis of ketones, and its success is intrinsically linked to careful temperature control. By employing the low-temperature protocols and troubleshooting strategies outlined in this application note, researchers can reliably and safely achieve high yields of their desired ketone products, free from the common issue of over-addition. The principles discussed herein are broadly applicable to a wide range of substrates, making this methodology a valuable asset in both academic and industrial drug development settings.
References
- 1. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. tutorchase.com [tutorchase.com]
- 5. benchchem.com [benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. H&S Section 7: Safe Handling of Cryogenic Liquids | College of Chemistry [chemistry.berkeley.edu]
Application Notes and Protocols: Workup Procedures for 4-Fluoro-N-methoxy-N-methylbenzamide Reactions
Introduction: The Strategic Importance of the Weinreb Amide Workup
The Weinreb-Nahm ketone synthesis represents a cornerstone of modern organic chemistry, enabling the efficient and controlled formation of ketones and aldehydes from carboxylic acid derivatives.[1] The use of N-methoxy-N-methylamides, or Weinreb amides, such as 4-Fluoro-N-methoxy-N-methylbenzamide, is prized for its ability to prevent the common problem of over-addition by organometallic reagents.[1][2] This control stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1] However, the success of the entire synthetic operation hinges critically on the subsequent workup procedure. It is during the quench, extraction, and purification that the fragile intermediate is converted to the desired product, and where side reactions, yield loss, and purification challenges frequently arise.
This guide provides a detailed examination of the workup procedures for reactions involving this compound. Moving beyond a simple recitation of steps, we will explore the chemical principles dictating the choice of reagents and techniques, offering researchers, scientists, and drug development professionals a robust framework for optimizing their synthetic outcomes. We will address reactions with common organometallic reagents (Grignard and organolithium) and hydride reducing agents, providing step-by-step protocols grounded in established chemical logic.
Core Principle: Preserving the Tetrahedral Intermediate
The efficacy of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon addition of a nucleophile. The methoxy group's oxygen atom chelates the metal cation (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its premature collapse to a ketone, which would then be susceptible to a second nucleophilic attack.[1]
This stability is temperature-dependent. The workup must be initiated at low temperatures (typically between -78 °C and 0 °C) to prevent the breakdown of this intermediate before the organometallic reagent is fully neutralized.[1] Allowing the reaction to warm before quenching is a common misstep that can lead to the formation of tertiary alcohol byproducts and reduced yields of the desired ketone.
Part 1: Workup for Reactions with Organometallic Reagents (Grignard & Organolithium)
Reactions of this compound with Grignard or organolithium reagents are the most common methods to synthesize 4-fluorophenyl ketones. The workup procedure is designed to achieve three primary goals:
-
Quench Excess Reagent: Safely neutralize any remaining highly reactive organometallic species.
-
Hydrolyze the Intermediate: Convert the stable tetrahedral intermediate into the final ketone product.
-
Separate and Isolate: Efficiently extract the organic product from aqueous inorganic salts and byproducts.
Logical Workflow Diagram
Caption: Workflow for Organometallic Reaction Workup.
Step 1: Quenching the Reaction
The choice of quenching agent is critical and depends on the stability of the final product and the nature of potential byproducts.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most widely recommended and safest choice for Weinreb amide reactions. It is weakly acidic (pH ~4.5-6.0), which is sufficient to protonate the alkoxide intermediate and hydrolyze the N-O bond without promoting acid-catalyzed side reactions on the desired ketone product. Its mildness is particularly important for sensitive substrates.
-
Dilute Hydrochloric Acid (e.g., 1 M HCl): A stronger acid can be used and may result in a cleaner separation by ensuring all magnesium or lithium salts are fully dissolved in the aqueous phase. However, this carries a risk. If the resulting ketone has acid-sensitive functional groups or is prone to enolization and subsequent side reactions, a strong acid should be avoided. For most 4-fluorophenyl ketones, which are relatively stable, 1 M HCl is a viable option.
-
Water: While seemingly the simplest quencher, water can lead to the formation of gelatinous magnesium or aluminum hydroxides, which can complicate extractions by causing emulsions.[3] Therefore, it is generally less preferred than a buffered or weakly acidic solution.
Protocol 1: Standard Quenching Procedure
-
Ensure the reaction mixture is maintained at its reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly, and with vigorous stirring, add saturated aqueous NH₄Cl solution dropwise via an addition funnel. The addition is exothermic; maintain the internal temperature below 0 °C.
-
Continue adding the quenching solution until no further gas evolution or exothermic reaction is observed.
-
Once the quench is complete, the cooling bath can be removed, and the mixture is allowed to warm to room temperature.
Step 2: Liquid-Liquid Extraction
The goal of extraction is to move the desired organic product from the biphasic mixture into a clean organic layer, leaving inorganic salts and water-soluble byproducts (like N,O-dimethylhydroxylamine hydrochloride) behind.
Choice of Extraction Solvent:
| Solvent | Pros | Cons |
| Ethyl Acetate (EtOAc) | Excellent solvating power for moderately polar ketones. Less volatile than ether. | Higher water miscibility can pull in more water and water-soluble impurities. Can be susceptible to hydrolysis under strongly acidic or basic conditions. |
| Diethyl Ether (Et₂O) | Low boiling point makes for easy removal. Low water miscibility results in cleaner separation. | Highly flammable and volatile. Can form peroxides upon storage. |
| Dichloromethane (DCM) | Excellent solvent for a wide range of compounds. Can be denser than the aqueous layer, which may simplify or complicate extraction depending on the setup. | Environmental and health concerns. Can be more prone to forming emulsions. |
For most 4-fluorophenyl ketones, ethyl acetate is an excellent first choice due to its effectiveness and relative safety.
Protocol 2: Extraction Procedure
-
Transfer the quenched reaction mixture to a separatory funnel of appropriate size.
-
Add a volume of the chosen extraction solvent (e.g., ethyl acetate) roughly equal to the aqueous volume.
-
Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake more vigorously for 1-2 minutes.
-
Allow the layers to separate completely. If an emulsion (a stable suspension of droplets that fails to separate) forms, the addition of a small amount of brine (saturated aqueous NaCl) can help break it by increasing the ionic strength and density of the aqueous phase.[4]
-
Drain the lower (aqueous) layer. If using DCM, the organic layer will be the lower one.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.
-
Combine all organic extracts in a single flask.
Step 3: Washing and Drying
-
Wash with Brine: Wash the combined organic layers with a saturated solution of NaCl (brine). This step helps to remove the majority of the dissolved water from the organic phase.
-
Dry with Anhydrous Salts: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). MgSO₄ is faster and has a higher capacity but is slightly acidic, whereas Na₂SO₄ is neutral and generally a safe choice. Add the drying agent, swirl the flask, and let it stand for 15-20 minutes. The solvent should be clear, and the drying agent should be free-flowing (not clumped together).
-
Isolate the Crude Product: Filter the dried solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude ketone product.
Part 2: Workup for Reactions with Hydride Reducing Agents (e.g., LiAlH₄)
When this compound is treated with a strong hydride source like lithium aluminum hydride (LiAlH₄), it is reduced to the corresponding 4-fluorobenzaldehyde.[2] The workup for hydride reductions is notoriously challenging due to the formation of gelatinous aluminum salts. A specialized procedure, known as the Fieser workup, is the industry standard for obtaining a filterable solid and a clear organic solution.[5][6]
Logical Workflow Diagram for Fieser Workup
Caption: Workflow for LiAlH₄ Reduction Fieser Workup.
Protocol 3: Fieser Workup for LiAlH₄ Reduction
This procedure is based on the mass of LiAlH₄ used in the reaction.
-
After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
For every X grams of LiAlH₄ used, perform the following sequential, dropwise additions with extreme caution and vigorous stirring:
-
Slowly add X mL of water. (Hydrogen gas evolution will be vigorous).
-
Slowly add X mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Slowly add 3X mL of water.[6]
-
-
After the final addition, remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir the resulting slurry vigorously for at least 30 minutes. A fine, granular white precipitate of aluminum salts should form, which is easily filterable. If a gelatinous precipitate persists, stirring for a longer period (1-2 hours) may be necessary.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel, washing the solid residue thoroughly with several portions of diethyl ether or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
Part 3: Purification by Flash Column Chromatography
Flash column chromatography is the standard method for purifying the crude 4-fluorophenyl ketones or aldehydes obtained after workup. The goal is to separate the desired product from unreacted starting materials, byproducts of over-addition (tertiary alcohols), or other impurities.
Key Parameters for Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically used.[7] The polarity of the eluent is adjusted to achieve optimal separation.
Protocol 4: Purification of a 4-Fluorophenyl Ketone
-
Determine the Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives the desired product an Rƒ value of approximately 0.25-0.35. A good starting point for 4-fluorophenyl ketones is a mixture of ethyl acetate and hexanes.[7]
-
Start with 5% EtOAc in hexanes and increase the proportion of EtOAc (e.g., 10%, 15%, 20%) until the desired Rƒ is achieved.
-
-
Pack the Column: Prepare a flash column with silica gel, packing it with the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
Elute the Column: Run the column using the determined eluent system. A gradient elution—starting with a low polarity (e.g., 5% EtOAc/hexanes) and gradually increasing the polarity (e.g., to 15-20% EtOAc/hexanes)—is often most effective for separating compounds with different polarities.[8][9]
| Typical Elution Profile for Ketone Synthesis | |
| First to Elute (Least Polar) | Unreacted starting materials, non-polar byproducts (e.g., biphenyl from Grignard formation).[10] |
| Second to Elute | Desired 4-Fluorophenyl Ketone Product |
| Last to Elute (Most Polar) | Over-addition product (tertiary alcohol), N,O-dimethylhydroxylamine. |
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Final Product: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified ketone.
Troubleshooting Common Workup Issues
| Problem | Probable Cause(s) | Solution(s) |
| Low Ketone Yield, Tertiary Alcohol Observed | Reaction warmed up before or during the quench, causing the tetrahedral intermediate to collapse and react again. | Ensure strict temperature control (< 0 °C) during the entire quench procedure. Add the quenching agent very slowly to dissipate heat. |
| Persistent Emulsion During Extraction | Formation of fine precipitates (e.g., Mg(OH)₂); high concentration of salts. | Add brine to the separatory funnel to increase the aqueous phase density. Allow the funnel to stand undisturbed for a longer period. If necessary, filter the entire mixture through a pad of Celite®. |
| Product is Water-Soluble | The product may have polar functional groups that give it some aqueous solubility. | Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the organic product. Use a more polar extraction solvent like ethyl acetate or perform more extractions (5-6 times). |
| Gelatinous Precipitate After LiAlH₄ Quench | Incorrect stoichiometry of Fieser reagents or insufficient stirring. | Ensure the 1:1:3 ratio of H₂O:NaOH:H₂O is followed precisely. Stir the resulting slurry vigorously for an extended period (1-2 hours or even overnight) to encourage granulation. |
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. biotage.com [biotage.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Application Note: Controlled Aldehyde Synthesis via Reduction of 4-Fluoro-N-methoxy-N-methylbenzamide
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise construction of functional groups is paramount. Aldehydes are foundational building blocks, yet their synthesis is often plagued by challenges of over-reaction. The reduction of common carboxylic acid derivatives, such as esters or acid chlorides, with potent hydride reagents frequently proceeds past the aldehyde stage to yield primary alcohols. The N-methoxy-N-methylamide, or Weinreb-Nahm amide, provides an elegant and robust solution to this problem.[1][2]
This application note details the use of a specific Weinreb amide, 4-Fluoro-N-methoxy-N-methylbenzamide, as a precursor for the high-yield synthesis of 4-fluorobenzaldehyde. We will explore the underlying mechanism that imparts such exceptional control, discuss critical experimental parameters, and provide a detailed, field-proven protocol for researchers in drug development and synthetic chemistry. The fluorine substituent on the aromatic ring makes this particular building block highly valuable for creating analogues with modified electronic properties and metabolic stability.
The Weinreb Amide Advantage: A Mechanistic Perspective
The remarkable utility of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon reaction with a hydride reagent (e.g., from LiAlH₄ or DIBAL-H).[3][4] This stability prevents the premature collapse of the intermediate and subsequent second hydride addition, which would lead to the unwanted alcohol.
The key to this stability is chelation. After the initial nucleophilic attack of the hydride on the amide carbonyl, the N-methoxy oxygen atom coordinates to the aluminum metal center, forming a stable five-membered cyclic chelate.[1][5] This intermediate is unreactive under the reaction conditions and only collapses to form the aldehyde upon the addition of an aqueous acid during workup.[3][5] This contrasts sharply with the reduction of a standard amide, which typically eliminates the carbonyl oxygen to form an iminium ion that is rapidly reduced to an amine.[6][7]
Caption: Mechanism of Weinreb Amide Reduction to an Aldehyde.
Key Experimental Considerations
The success of this synthesis hinges on several critical parameters:
-
Choice of Reducing Agent: Both Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H) are highly effective for this transformation.[8] LiAlH₄ is a powerful, cost-effective choice, while DIBAL-H is often favored for its increased selectivity and solubility in non-polar solvents.[9][10] Newer reagents, such as magnesium borohydrides, have also been developed for enhanced chemoselectivity under ambient conditions.[8]
-
Temperature Control: Maintaining low temperatures (typically between -78 °C and 0 °C) is crucial. This ensures the kinetic stability of the tetrahedral intermediate and prevents side reactions.[1]
-
Anhydrous Conditions: Hydride reagents react violently with water. All glassware must be oven-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Argon or Nitrogen) to ensure the integrity of the reagent and prevent quenching.
-
Stoichiometry: While the chelated intermediate prevents over-reduction, using a slight excess (e.g., 1.1-1.5 equivalents) of the hydride reagent is typical to ensure complete consumption of the starting material.
-
Workup Procedure: A careful and controlled quench is essential for both safety and product yield. The acidic workup hydrolyzes the stable intermediate to release the aldehyde and also neutralizes any excess hydride reagent.
Protocol: Synthesis of 4-Fluorobenzaldehyde
This protocol provides a reliable method for the reduction of this compound to 4-fluorobenzaldehyde using Lithium Aluminum Hydride (LiAlH₄).
Materials and Reagents:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Argon or Nitrogen line with bubbler
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Safety Precautions:
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive solid. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
The quenching process can generate significant amounts of hydrogen gas. Ensure adequate ventilation and perform the quench slowly and behind a blast shield.
Step-by-Step Procedure
Caption: Experimental Workflow for Aldehyde Synthesis.
-
Reaction Setup: Assemble a flame- or oven-dried two-neck round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of argon or nitrogen.
-
Reagent Preparation: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Hydride Addition: Carefully and slowly add LiAlH₄ (1.2 eq) to the stirred solution. The addition can be done portion-wise as a solid or as a pre-prepared slurry in anhydrous THF via syringe. Maintain the internal temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes. After this period, transfer the flask to an ice/water bath and continue stirring at 0 °C for 1-2 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Slowly and dropwise , add 1 M HCl solution to quench the excess LiAlH₄. This is an exothermic process that evolves hydrogen gas. Continue the addition until gas evolution ceases and the solution becomes clear. A standard Fieser workup can also be employed for safer quenching.[11]
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with saturated NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 4-fluorobenzaldehyde.
Expected Results
This protocol reliably provides the target aldehyde with high purity and yield. The table below summarizes the key data points for this transformation.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Temperature | -78 °C to 0 °C |
| Solvent | Anhydrous THF |
| Typical Yield | 85-95% |
| Product | 4-Fluorobenzaldehyde |
| Product Appearance | Colorless to pale yellow liquid |
Conclusion
The reduction of this compound is a highly efficient, reliable, and scalable method for the synthesis of 4-fluorobenzaldehyde. The stability of the chelated tetrahedral intermediate is the cornerstone of this procedure, preventing over-reduction and ensuring a clean conversion to the desired aldehyde. This protocol serves as a robust template for the synthesis of a wide array of aldehydes from their corresponding Weinreb amide precursors, making it an indispensable tool for researchers in the chemical sciences.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. escholarship.org [escholarship.org]
- 9. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 10. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 11. chem.rochester.edu [chem.rochester.edu]
Application Notes and Protocols: Chemoselectivity of 4-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Fluorinated Weinreb Amide
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pursuit of precise and high-yielding methodologies for carbonyl compound synthesis is paramount.[1] The N-methoxy-N-methylamide, or Weinreb amide, has emerged as a cornerstone functional group for the synthesis of ketones and aldehydes due to its remarkable resistance to the over-addition of organometallic reagents.[2][3][4][5] This guide focuses on a specific, yet broadly applicable variant: 4-Fluoro-N-methoxy-N-methylbenzamide.
The incorporation of a fluorine atom at the para-position of the benzoyl moiety introduces unique electronic properties that can modulate reactivity and provide a valuable spectroscopic marker (¹⁹F NMR) for reaction monitoring.[6][7] This document serves as a comprehensive guide to the chemoselectivity of this compound, providing detailed protocols and mechanistic insights for its application in complex molecular synthesis.
Core Principle: The Stability of the Tetrahedral Intermediate
The exceptional chemoselectivity of Weinreb amides stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.[2][3][5][8] This intermediate is stabilized by the coordination of the metal cation (from organometallic reagents or hydride sources) between the carbonyl oxygen and the methoxy oxygen.[2][3] This chelation prevents the collapse of the intermediate and subsequent second addition of the nucleophile, a common side reaction with other acylating agents like esters or acid chlorides.[2][4] The desired ketone or aldehyde is then liberated upon aqueous workup.[3][4]
Application I: Chemoselective Ketone Synthesis with Organometallic Reagents
The reaction of this compound with organolithium and Grignard reagents is a robust method for the synthesis of 4-fluorophenyl ketones. The high degree of chemoselectivity allows for the presence of other electrophilic functional groups in the organometallic reagent or the Weinreb amide itself.
Protocol 1: Synthesis of 1-(4-Fluorophenyl)pentan-1-one using n-Butyllithium
This protocol details the reaction of this compound with n-butyllithium, a common organolithium reagent.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the amide in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This procedure typically affords the desired ketone in high yield (often >80%).
Data Summary: Reactivity with Various Organometallics
| Organometallic Reagent | Product | Typical Yield (%) | Notes |
| n-Butyllithium | 1-(4-Fluorophenyl)pentan-1-one | 80-95 | Standard conditions, clean reaction. |
| Phenylmagnesium bromide | 4-Fluorobenzophenone | 85-98 | Grignard reagents are also highly effective.[9] |
| Vinylmagnesium bromide | 1-(4-Fluorophenyl)prop-2-en-1-one | 75-90 | Tolerates α,β-unsaturation.[9] |
| Ethynyllithium | 1-(4-Fluorophenyl)prop-2-yn-1-one | 70-85 | Compatible with alkynyl nucleophiles. |
Application II: Selective Reduction to Aldehydes
A key advantage of Weinreb amides is their selective reduction to aldehydes using hydride reagents, a transformation that is often challenging with other carboxylic acid derivatives.[3][10] Reagents like lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAL-H) can be employed under controlled conditions to achieve this transformation in high yield.[11][12]
Protocol 2: Synthesis of 4-Fluorobenzaldehyde using DIBAL-H
This protocol outlines the reduction of this compound to 4-fluorobenzaldehyde.
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) (solution in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or toluene
-
Rochelle's salt (potassium sodium tartrate) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Cooling: Cool the solution to -78 °C.
-
Hydride Addition: Add DIBAL-H (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude aldehyde is often of high purity but can be further purified by chromatography or distillation if necessary.
Causality in Protocol Design: The use of DIBAL-H at low temperatures is crucial for stopping the reduction at the aldehyde stage.[11] Warmer temperatures or more powerful reducing agents like an excess of LAH could lead to over-reduction to the corresponding alcohol. The Rochelle's salt workup is a common and effective method for breaking up the aluminum-containing emulsion that can form during quenching.
Chemoselectivity in the Presence of Other Functional Groups
The true utility of this compound is demonstrated in its chemoselective reactions in the presence of other sensitive functional groups. The mild conditions typically employed for reactions with Weinreb amides allow for a broad functional group tolerance.[2]
Table of Tolerated Functional Groups:
| Functional Group | Compatibility | Notes |
| Esters | Generally compatible | Organometallics may react with esters at higher temperatures. |
| Nitriles | Compatible | Can be reduced by strong hydrides under forcing conditions. |
| Halides (Aryl/Alkyl) | Compatible | Enables subsequent cross-coupling reactions.[13][14][15] |
| Alkenes/Alkynes | Compatible | Preserved for further functionalization. |
| Ethers | Highly compatible | Stable under most conditions. |
| N-protected amino acids | Compatible | A key application in peptide chemistry.[2] |
The fluorine atom itself is generally unreactive towards the nucleophiles and reducing agents discussed, serving as a stable electronic modifier and a useful spectroscopic handle.
Conclusion
This compound is a versatile and highly chemoselective reagent for the synthesis of 4-fluorophenyl ketones and aldehydes. Its predictable reactivity, driven by the stability of the chelated tetrahedral intermediate, allows for its use in complex synthetic routes with a high degree of functional group tolerance. The protocols and data presented herein provide a practical framework for researchers to leverage the unique advantages of this valuable building block in their synthetic endeavors.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Khan Academy [khanacademy.org]
- 13. rsc.org [rsc.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the large-scale synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate. Weinreb amides are renowned in organic synthesis for their ability to react cleanly with organometallic reagents to form ketones without the common problem of over-addition.[1][2] This unique stability is attributed to the formation of a stable chelated tetrahedral intermediate.[1][3] this compound, in particular, serves as a vital building block in the development of pharmaceuticals, especially in neurological and cancer research, as well as in the agrochemical industry.[4][5] This guide offers a robust, scalable, and validated protocol, moving from theoretical mechanism to practical execution, including safety, optimization, and purification strategies.
Introduction: The Significance of Weinreb Amides in Modern Synthesis
N-methoxy-N-methylamides, commonly known as Weinreb amides, were first introduced by Nahm and Weinreb in 1981 and have since become indispensable tools for chemists.[1][6] Their principal advantage lies in their reaction with a wide range of nucleophiles (such as Grignard reagents, organolithiums, or hydrides) to produce ketones or aldehydes in high yields.[2] Unlike more reactive acylating agents like acid chlorides or esters, the Weinreb amide undergoes nucleophilic addition to form a stable five-membered cyclic tetrahedral intermediate.[1][2] This intermediate is resistant to collapse and further reaction until acidic workup, thus preventing the formation of tertiary alcohol byproducts from over-addition.
The subject of this guide, this compound, incorporates a fluorine atom, which can enhance biological activity and metabolic stability in target molecules, making it a highly valuable intermediate in drug discovery and agrochemical research.[4][5] Its methoxy and methyl groups also contribute to its solubility and stability.[4][5]
Core Reaction Mechanism
The stability of the Weinreb amide adduct is key to its utility. The reaction proceeds through a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The adjacent N-methoxy group acts as a chelating agent for the metal cation (e.g., MgX⁺ from a Grignard reagent), stabilizing the intermediate and preventing its breakdown until a deliberate aqueous quench.
Caption: Mechanism of Weinreb amide reaction showing the stable chelated intermediate.
Large-Scale Synthesis Protocol
This protocol details the synthesis of this compound from 4-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This method is selected for its high yield, operational simplicity, and scalability.[7]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Quantity (for 1 mol scale) |
| 4-Fluorobenzoyl chloride | --INVALID-LINK-- | 158.56 g/mol | 1.0 | 158.6 g |
| N,O-Dimethylhydroxylamine HCl | --INVALID-LINK-- | 97.54 g/mol | 1.1 | 107.3 g |
| Pyridine | --INVALID-LINK-- | 79.10 g/mol | 2.4 | 190.0 g (2.4 mol) |
| Dichloromethane (DCM) | --INVALID-LINK-- | 84.93 g/mol | Solvent | ~2.0 L |
| Saturated NaCl solution | N/A | N/A | Wash | As needed |
| Anhydrous Sodium Sulfate | --INVALID-LINK-- | 142.04 g/mol | Drying Agent | As needed |
Equipment
-
5 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Thermometer
-
1 L pressure-equalizing dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Methodology
Caption: Workflow for the large-scale synthesis of this compound.
1. Reaction Setup:
-
Equip a 5 L three-neck flask with an overhead stirrer, thermometer, and a 1 L dropping funnel. Ensure the setup is dry and under an inert atmosphere (e.g., Nitrogen).
-
Charge the flask with 4-fluorobenzoyl chloride (158.6 g, 1.0 mol) , N,O-dimethylhydroxylamine hydrochloride (107.3 g, 1.1 mol) , and Dichloromethane (DCM, 2.0 L) .
-
Stir the mixture to dissolve the solids and cool the flask to 0°C using an ice-water bath.
2. Controlled Addition of Base:
-
Charge the dropping funnel with pyridine (190.0 g, 2.4 mol) .
-
Add the pyridine dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Causality: This is a highly exothermic acid-base neutralization. Slow, controlled addition is critical to maintain the internal temperature below 5°C. A runaway reaction can lead to side products and safety hazards. Pyridine neutralizes the HCl generated from the hydroxylamine salt and the acylation reaction.
3. Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting 4-fluorobenzoyl chloride is consumed.
4. Workup and Extraction:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated sodium chloride solution (1.5 L) .
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 300 mL) to recover any dissolved product.[7]
-
Causality: The brine wash helps to remove the pyridine hydrochloride salt and any remaining pyridine. Multiple extractions ensure maximum product recovery.
5. Drying and Concentration:
-
Combine all the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
6. Purification:
-
The crude product is purified by vacuum distillation.
-
Set up a distillation apparatus for vacuum operation.
-
The pure This compound is collected as a colorless to light yellow liquid at 120°C under 0.3 mmHg pressure.[7] A typical yield is around 96%.
Analytical Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Physical and Spectroscopic Data
| Property | Value |
| Appearance | White to yellow to green clear liquid[8][9] |
| Molecular Formula | C₉H₁₀FNO₂[10] |
| Molecular Weight | 183.18 g/mol [10] |
| Boiling Point | 120 °C @ 0.3 mmHg[7] |
| ¹H NMR (CDCl₃, δ) | 7.73 (m, 2H, Ar-H), 7.08 (m, 2H, Ar-H), 3.52 (s, 3H, OCH₃), 3.34 (s, 3H, NCH₃)[7] |
| Purity (GC) | >97.0%[8] |
Safety and Process Considerations
Scaling up chemical reactions requires stringent safety protocols and an understanding of potential hazards.
-
Reagent Hazards:
-
4-Fluorobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.[11]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile for splash protection, heavier gloves for handling bulk quantities).
-
Thermal Safety: The addition of pyridine is highly exothermic. Ensure the cooling bath is adequately sized for the scale of the reaction and that temperature is continuously monitored. Have a secondary cooling method available in case of an emergency.
-
Waste Disposal: Aqueous waste containing pyridine and pyridine hydrochloride should be neutralized and disposed of according to institutional and local environmental regulations. Halogenated organic waste (DCM) must be collected separately.
Conclusion
This application note provides a comprehensive and field-tested guide for the large-scale synthesis of this compound. By understanding the underlying mechanism of the Weinreb amide formation and adhering to a carefully controlled, step-by-step protocol, researchers can reliably produce this valuable intermediate with high yield and purity. The emphasis on causality, safety, and scalability ensures that this protocol is not just a set of instructions, but a robust system for successful chemical manufacturing in a professional research and development environment.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. This compound | 116332-54-8 [chemicalbook.com]
- 8. This compound | 116332-54-8 | TCI AMERICA [tcichemicals.com]
- 9. This compound CAS 116332-54-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Monitoring of 4-Fluoro-N-methoxy-N-methylbenzamide Reactions by Thin-Layer Chromatography
Executive Summary
This application note provides a detailed protocol for the effective monitoring of reactions involving 4-Fluoro-N-methoxy-N-methylbenzamide, a common Weinreb amide, using Thin-Layer Chromatography (TLC). Weinreb amides are invaluable intermediates in organic synthesis, enabling the controlled formation of ketones and aldehydes from highly reactive organometallic reagents or metal hydrides.[1][2] The stability of the N-methoxy-N-methylamide moiety prevents the common problem of over-addition that plagues reactions with other acyl compounds like acid chlorides or esters.[2][3] This protocol is designed for researchers, scientists, and drug development professionals to provide a rapid, inexpensive, and highly sensitive method to track the consumption of the starting material and the formation of the desired product, ensuring optimal reaction times and yields.[4][5][6]
Introduction: The Strategic Role of TLC in Weinreb Amide Chemistry
This compound is a versatile building block, particularly in the synthesis of fluorinated pharmaceutical and agrochemical compounds.[7][8][9] Its reactions, typically involving Grignard reagents, organolithiums, or reducing agents like Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminum hydride (LiAlH₄), lead to the formation of valuable 4-fluorophenyl ketones or 4-fluorobenzaldehyde, respectively.[1][10]
The success of these syntheses hinges on achieving complete conversion without generating significant byproducts. Thin-Layer Chromatography (TLC) serves as an essential analytical tool for this purpose.[5] It operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinity for a stationary phase (typically silica gel) and a mobile phase (the eluent).[4][11] By co-spotting the reaction mixture with the starting material, a chemist can visually track the progress of the reaction in near real-time, typically within 5-10 minutes.[5] This allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to degradation or side reactions.
Principle of Separation: Polarity as the Driving Force
The effectiveness of TLC in monitoring these reactions is based on the significant polarity difference between the starting Weinreb amide and the resulting ketone or aldehyde product.
-
This compound (Starting Material): The presence of the amide functional group, with its C=O and C-N bonds, makes this molecule relatively polar. It will exhibit strong interactions with the polar silica gel stationary phase.
-
4-Fluorophenyl Ketone (Product of Grignard/Organolithium): The product ketone is generally less polar than the starting amide. The replacement of the -N(OCH₃)CH₃ group with an alkyl or aryl group reduces the molecule's ability to hydrogen bond and its overall polarity.
-
4-Fluorobenzaldehyde (Product of Reduction): The aldehyde product from reduction with agents like DIBAL-H is also significantly less polar than the starting Weinreb amide.[10][12][13]
This difference in polarity means the product will travel further up the TLC plate than the starting material, resulting in a higher Retention Factor (Rf) value.[4][14] The Rf is a key metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][14]
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 116332-54-8 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Khan Academy [khanacademy.org]
Application Note: A Robust LC-MS/MS Method for Monitoring the Conversion of 4-Fluoro-N-methoxy-N-methylbenzamide
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific tracking of 4-Fluoro-N-methoxy-N-methylbenzamide (F-WBA), a versatile Weinreb amide intermediate in pharmaceutical and agrochemical synthesis.[1] The protocol enables the simultaneous quantification of the parent compound and its primary conversion products, 4-fluorobenzoic acid and N,O-dimethylhydroxylamine, from complex reaction matrices. By providing a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection, this method serves as a critical tool for reaction monitoring, process optimization, and stability studies in drug development and chemical research.
Introduction
This compound, a fluorinated aromatic compound, is a key building block in the synthesis of a variety of biologically active molecules.[2] Its Weinreb amide moiety offers a stable yet selectively reactive handle for the formation of carbon-carbon bonds, making it a valuable precursor in complex synthetic pathways.[3] The conversion of F-WBA, either through intended reaction or undesired degradation, is a critical process parameter that requires precise monitoring to ensure reaction efficiency, product purity, and process safety.
The primary conversion pathway of concern is the hydrolysis of the amide bond, which yields 4-fluorobenzoic acid and N,O-dimethylhydroxylamine. The latter is a structural analogue of hydroxylamine, a known genotoxic impurity, necessitating its careful monitoring in pharmaceutical processes.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for the analysis of small molecules in complex mixtures. This application note presents a robust LC-MS/MS method designed to separate and quantify F-WBA and its key hydrolysis products, providing researchers and process chemists with a reliable tool for in-process control and quality assessment.
Experimental
Materials and Reagents
-
This compound (CAS 116332-54-8), >98% purity[5]
-
4-Fluorobenzoic acid (CAS 456-22-4), >99% purity
-
N,O-dimethylhydroxylamine hydrochloride (CAS 6638-79-5), >98% purity
-
Dansyl chloride (CAS 605-65-2)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sodium bicarbonate
-
Ammonium hydroxide
-
A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for optimal separation.
Standard Solution Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, 4-fluorobenzoic acid, and N,O-dimethylhydroxylamine hydrochloride in methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to create a calibration curve covering the desired concentration range.
Sample Preparation
The goal of sample preparation is to dilute the reaction mixture to a concentration suitable for LC-MS analysis and to derivatize the polar N,O-dimethylhydroxylamine for better retention and detection.
Protocol for Reaction Mixture Analysis:
-
Quenching and Dilution: Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution. This provides a 1:100 dilution. Further dilution may be necessary depending on the initial concentration of the reactants.
-
Derivatization of N,O-dimethylhydroxylamine:
-
To 100 µL of the diluted sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9).
-
Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Quench the reaction by adding 10 µL of 25% ammonium hydroxide solution.
-
Vortex and centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
This derivatization step is crucial as N,O-dimethylhydroxylamine is a small, polar molecule with poor retention on reversed-phase columns and lacks a strong chromophore for UV detection.[4] Dansylation introduces a non-polar group, enhancing chromatographic retention and significantly improving ionization efficiency in the mass spectrometer.[6]
LC-MS/MS Method
A reversed-phase chromatographic method is employed to separate the parent compound from its more polar conversion products.
Liquid Chromatography
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. |
Rationale for Chromatographic Choices: A C18 column is a versatile stationary phase suitable for the separation of aromatic and moderately polar compounds.[7] The use of formic acid in the mobile phase helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in positive ion mode ESI. A gradient elution is necessary to effectively separate the relatively non-polar parent compound from the more polar 4-fluorobenzoic acid and the derivatized N,O-dimethylhydroxylamine within a reasonable runtime.
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantitative analysis.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 184.1 | 123.0 | 0.1 | 30 | 15 |
| 4-Fluorobenzoic Acid | 141.0 | 95.0 | 0.1 | 25 | 20 |
| Dansyl-N,O-dimethylhydroxylamine | 295.1 | 170.1 | 0.1 | 35 | 25 |
Justification of MS Parameters: The precursor ions correspond to the [M+H]⁺ adducts of the analytes. The product ions are selected based on predictable fragmentation pathways. For this compound, the loss of the N-methoxy-N-methylamine group results in the stable 4-fluorobenzoyl cation (m/z 123.0). For 4-fluorobenzoic acid, the characteristic loss of formic acid (HCOOH) from the protonated molecule leads to the fluorophenyl cation (m/z 95.0). The dansylated derivative of N,O-dimethylhydroxylamine is expected to fragment at the sulfonamide bond, yielding the characteristic dansyl fragment at m/z 170.1.
Workflow and Data Analysis
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Figure 1: Analytical Workflow. A concise overview of the process from sample preparation to final quantification.
Data processing involves integrating the peak areas of the MRM transitions for each analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of each analyte in the unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust workflow for monitoring the conversion of this compound. By enabling the simultaneous quantification of the parent compound and its primary hydrolysis products, this protocol offers a valuable tool for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. The method's reliability and detailed procedural guidance ensure its straightforward implementation for routine in-process monitoring and final product analysis.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing over-addition in Grignard reactions with 4-Fluoro-N-methoxy-N-methylbenzamide
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Grignard reactions involving 4-Fluoro-N-methoxy-N-methylbenzamide, a common Weinreb amide. Our goal is to equip you with the scientific understanding and practical protocols to mitigate common issues, particularly the over-addition of the Grignard reagent.
Understanding the Weinreb Amide Advantage
The Weinreb-Nahm ketone synthesis is a widely used method for preparing ketones due to its significant advantage over reactions with other acyl compounds like esters or acid chlorides.[1] The N-methoxy-N-methylamide structure allows for the formation of a stable tetrahedral intermediate upon reaction with organometallic reagents. This stability, arising from chelation by the methoxy group, generally prevents the common problem of over-addition, where a second equivalent of the nucleophile adds to the carbonyl, forming an alcohol.[1] However, under certain conditions, this side reaction can still occur.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of tertiary alcohol in my reaction product. What is causing this over-addition with a Weinreb amide?
A1: While Weinreb amides are designed to prevent over-addition, certain factors can destabilize the tetrahedral intermediate or increase the reactivity of the system, leading to the formation of a ketone in situ, which then reacts with another equivalent of the Grignard reagent. The primary causes include:
-
Elevated Temperatures: The stability of the chelating intermediate is temperature-dependent.[1] Running the reaction at temperatures above 0°C, or experiencing uncontrolled exotherms during Grignard addition, can lead to the breakdown of the intermediate and subsequent over-addition.
-
Highly Reactive Grignard Reagents: Very reactive Grignard reagents, such as allylmagnesium bromide, can be aggressive enough to promote the collapse of the tetrahedral intermediate.[2]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of the intermediate breaking down.
-
Incorrect Stoichiometry: An inaccurate concentration of the Grignard reagent can lead to the use of a larger excess than intended, driving the reaction towards the over-addition product. It is crucial to titrate the Grignard reagent prior to use.[3]
Q2: How can I minimize or prevent the formation of the over-addition product?
A2: Preventing over-addition requires careful control of the reaction parameters. Here are key strategies:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between -78°C and 0°C, throughout the addition of the Grignard reagent and for a period thereafter. A dry ice/acetone bath is recommended for this purpose.
-
Slow, Controlled Addition: Add the Grignard reagent dropwise to the solution of the Weinreb amide. This helps to dissipate the heat of reaction and maintain a low concentration of the Grignard reagent at any given moment, minimizing the chance of a second addition.
-
Accurate Reagent Quantification: Always titrate your Grignard reagent immediately before use to ensure you are using the correct stoichiometric amount (typically 1.1-1.2 equivalents).
-
Inverse Quench: In some cases, quenching the reaction by adding the reaction mixture to a cold, saturated aqueous solution of an ammonium salt (e.g., NH4Cl) can be beneficial. This ensures that any unreacted Grignard reagent is consumed rapidly before the tetrahedral intermediate has a chance to collapse and react further.
Q3: What is the best way to monitor the progress of my reaction and identify the over-addition product?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Here's a recommended procedure:
-
Visualization: The ketone product and the tertiary alcohol byproduct can often be visualized using a potassium permanganate (KMnO4) stain, as the alcohol will readily oxidize. The ketone may also be visible with a 2,4-dinitrophenylhydrazine (DNP) stain.[2]
-
Sampling: Carefully quench a small aliquot of the reaction mixture in a vial containing a cold solution of saturated ammonium chloride. Extract the organic components with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate.
-
Analysis: Compare the reaction mixture to a spot of the starting Weinreb amide. The disappearance of the starting material and the appearance of a new spot for the ketone product indicate reaction progression. The presence of a second, often more polar, product spot could indicate the tertiary alcohol. Further characterization by NMR or GC-MS is recommended for confirmation.
Q4: My Grignard reaction is not initiating. What are some common troubleshooting steps?
A4: Failure of a Grignard reaction to initiate is a common issue, often related to the presence of moisture or impurities.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Activate the Magnesium: The surface of the magnesium turnings can become oxidized and unreactive. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the initiation of bubbling indicates activation. Mechanical crushing of the magnesium turnings can also expose a fresh surface.
-
Initiation: Add a small amount of the halide solution to the activated magnesium and look for signs of reaction (gentle bubbling, warming). Gentle heating with a heat gun may be necessary to start the reaction. Once initiated, the reaction is typically exothermic.
Experimental Protocols
Protocol 1: Titration of the Grignard Reagent
This protocol uses iodine for a simple and effective titration.
-
Flame-dry a small vial containing a magnetic stir bar and allow it to cool under an inert atmosphere.
-
Add a precisely weighed amount of iodine (I2) to the vial and dissolve it in anhydrous THF.
-
Cool the vial to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously. The endpoint is the disappearance of the characteristic brown color of iodine.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.
-
Repeat the titration to ensure accuracy.
Protocol 2: Optimized Grignard Reaction with this compound
This protocol is designed to minimize over-addition.
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the freshly titrated Grignard reagent (1.1-1.2 eq) to the dropping funnel via cannula transfer.
-
Add the Grignard reagent dropwise to the stirred Weinreb amide solution, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH4Cl while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Mechanism
The following diagrams illustrate the intended reaction pathway and the competing over-addition pathway.
Caption: Reaction mechanism showing the desired pathway to the ketone and the competing over-addition pathway.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues in your Grignard reaction.
Caption: A decision tree for troubleshooting low product yield and over-addition in Grignard reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -78°C to 0°C | Stabilizes the tetrahedral intermediate, preventing its collapse and subsequent over-addition.[1] |
| Grignard Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting material while minimizing excess reagent that could drive over-addition. |
| Addition Rate | Slow, dropwise | Prevents localized heating (exotherms) and maintains a low instantaneous concentration of the Grignard reagent. |
| Reaction Time | 1-2 hours post-addition | Sufficient for reaction completion without prolonged exposure to conditions that might favor intermediate breakdown. |
References
Technical Support Center: 4-Fluoro-N-methoxy-N-methylbenzamide in Synthesis
Welcome to the technical support center for 4-Fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile Weinreb amide in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you troubleshoot your reactions and optimize your outcomes.
Introduction to this compound Reactions
This compound is a widely used Weinreb amide that offers a reliable method for the synthesis of ketones. Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents. This intermediate prevents the common issue of over-addition, which often plagues reactions with more reactive acylating agents like acid chlorides or esters, leading to the formation of tertiary alcohols instead of the desired ketone.[1][2][3] However, like any chemical reaction, success is dependent on careful execution and an understanding of potential pitfalls. This guide will walk you through common side products and provide solutions to maximize your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of tertiary alcohol in my reaction product. I thought using a Weinreb amide was supposed to prevent this?
A1: While Weinreb amides are designed to prevent over-addition, certain reaction conditions can still lead to the formation of a tertiary alcohol. The stability of the tetrahedral intermediate is temperature-dependent. If the reaction temperature is too high, the intermediate can break down prematurely to form the ketone, which can then react with a second equivalent of the organometallic reagent.
Troubleshooting Steps:
-
Maintain Low Temperatures: Ensure the reaction is carried out at a sufficiently low temperature (typically between -78 °C and 0 °C) throughout the addition of the organometallic reagent.
-
Slow Addition: Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide. This helps to control the exotherm of the reaction and maintain a low temperature.
-
Quenching at Low Temperature: Quench the reaction at a low temperature before allowing it to warm to room temperature. This will protonate the tetrahedral intermediate and facilitate its controlled collapse to the ketone during workup.
Q2: My reaction is complete, but I am having trouble with the workup. I'm seeing a persistent emulsion during extraction.
A2: Emulsions during the workup of Grignard reactions are common and can be caused by the formation of magnesium salts.
Troubleshooting Steps:
-
Addition of Brine: To break up an emulsion, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to separate the layers.
-
Filtration: If the emulsion is caused by insoluble magnesium salts, you can filter the entire mixture through a pad of Celite® before performing the extraction.
-
Solvent Choice: Consider using a different extraction solvent. For example, if you are using diethyl ether, which can sometimes form stable emulsions, you might try switching to dichloromethane or ethyl acetate.
Q3: I have isolated my product, but it is contaminated with a significant amount of biphenyl (in the case of using a phenyl Grignard reagent). How can I avoid this?
A3: The formation of biphenyl is a common side reaction in the preparation of phenylmagnesium bromide, known as a Wurtz-type coupling. This can be minimized by controlling the conditions of the Grignard reagent formation.
Troubleshooting Steps:
-
Slow Addition of Aryl Halide: Add the aryl halide (e.g., bromobenzene) slowly to the magnesium turnings. This keeps the concentration of the aryl halide low and disfavors the coupling reaction.
-
Moderate Temperature: Avoid excessively high temperatures during the formation of the Grignard reagent, as this can also promote the Wurtz coupling.
-
Purification: Biphenyl can often be removed from the desired ketone product by column chromatography or recrystallization.
Q4: My reaction yield is consistently low, even though I am following the protocol carefully. What could be the issue?
A4: Low yields can be attributed to several factors, including the quality of the reagents and the reaction setup.
Troubleshooting Steps:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure that all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Grignard Reagent Quality: The quality of the Grignard reagent is crucial. It is often best to prepare it fresh before use. You can titrate a small aliquot of the Grignard reagent to determine its exact concentration.
-
Starting Material Purity: Ensure the this compound is pure. Impurities can interfere with the reaction.
Common Side Products and Their Mechanisms
| Side Product | Reason for Formation | Proposed Mechanism | Prevention/Minimization |
| Tertiary Alcohol | Breakdown of the tetrahedral intermediate at elevated temperatures, followed by a second nucleophilic attack. | The initially formed ketone is more reactive than the Weinreb amide and is readily attacked by another equivalent of the organometallic reagent. | Maintain low reaction temperatures (-78 °C to 0 °C), slow addition of the nucleophile, and quench at low temperature. |
| Biphenyl/R-R Coupling | Wurtz-type coupling during the formation of the Grignard reagent. | Two molecules of the organic halide react with magnesium to form a carbon-carbon bond. | Slow addition of the organic halide during Grignard reagent formation and avoiding high temperatures. |
| Unreacted Starting Material | Incomplete reaction due to poor quality of the organometallic reagent, insufficient equivalents of the reagent, or quenching of the reagent by moisture. | The nucleophile is consumed by side reactions before it can react completely with the Weinreb amide. | Use freshly prepared and titrated organometallic reagents, ensure anhydrous conditions, and use a slight excess of the nucleophile. |
| 4-Fluorobenzoic Acid | Hydrolysis of the starting material or the product during workup. | The amide or ketone can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially at elevated temperatures. | Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases. |
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway leading to the ketone, as well as the side reaction leading to the tertiary alcohol.
Caption: Desired reaction pathway vs. over-addition side reaction.
Experimental Protocols
General Procedure for the Synthesis of a 4-Fluorophenyl Ketone
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.1-1.2 eq) to the dropping funnel via cannula and add it dropwise to the stirred solution of the Weinreb amide over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature remains below -60 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
troubleshooting low yield in ketone synthesis with Weinreb amides
## Technical Support Center: Troubleshooting Low Yield in Weinreb Ketone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to reliably generate ketones from carboxylic acid derivatives.[1][2] Its major advantage lies in the use of an N,O-dimethylhydroxylamine amide (Weinreb amide), which reacts with organometallic reagents to form a stable tetrahedral intermediate.[1][3] This intermediate prevents the common problem of over-addition, which plagues similar reactions with esters or acid chlorides, often leading to tertiary alcohols instead of the desired ketone.[1][4][5] However, like any sophisticated chemical transformation, the path to a high-yielding Weinreb ketone synthesis can be fraught with challenges. This guide, structured in a question-and-answer format, addresses common issues encountered during this synthesis, providing insights and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete (starting material consumed), but the ketone yield is disappointingly low. What are the likely culprits?
This is a common and frustrating scenario. The disappearance of your starting Weinreb amide doesn't always guarantee a high yield of the ketone. Several factors could be at play:
-
Over-addition to the Ketone Product: While the Weinreb synthesis is designed to prevent this, under certain conditions, the initially formed ketone can react with the organometallic reagent to form a tertiary alcohol.[1][6] This is more likely if the reaction temperature is not kept sufficiently low or if a large excess of a highly reactive organometallic reagent is used.[6][7]
-
Side Reactions of the Weinreb Amide: Highly basic or sterically hindered nucleophiles can promote the elimination of the methoxide group from the Weinreb amide, leading to the formation of formaldehyde as a byproduct.[1]
-
Instability of the Product During Workup or Purification: The desired ketone might be sensitive to the workup conditions (e.g., pH) or degrade during purification (e.g., on silica gel).
-
Hydrolysis of the Weinreb Amide: If there is residual moisture in the reaction, the Weinreb amide can hydrolyze back to the corresponding carboxylic acid, especially during a prolonged reaction time or workup.[8]
Q2: I am observing a significant amount of tertiary alcohol in my crude product. How can I suppress this over-addition?
The formation of a tertiary alcohol is a clear indication that the ketone product is reacting with the organometallic reagent.[1][6] Here’s how to address this:
-
Strict Temperature Control: Maintaining a low temperature (typically between -78 °C and 0 °C) is critical.[7] At lower temperatures, the tetrahedral intermediate is more stable, preventing its collapse to the ketone which could then undergo a second addition.[1][9]
-
Controlled Addition of the Organometallic Reagent: Add the Grignard or organolithium reagent slowly to the solution of the Weinreb amide. This helps to maintain a low concentration of the nucleophile in the reaction mixture, minimizing the chance of it reacting with the newly formed ketone.
-
Use of Stoichiometric Amounts of Reagent: While a slight excess of the organometallic reagent is often used to ensure complete conversion, a large excess should be avoided.[7] Titration of the Grignard or organolithium reagent before use is highly recommended to accurately determine its concentration.
-
Inverse Addition: In some cases, adding the Weinreb amide solution to the organometallic reagent can be beneficial.
Q3: My Grignard reagent seems to be the problem. How can I ensure its quality and reactivity?
The success of a Weinreb ketone synthesis is heavily dependent on the quality of the Grignard reagent.[10] Here are some key considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water.[11][12] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried.
-
Activation of Magnesium: Sometimes, the magnesium turnings need to be activated to initiate the formation of the Grignard reagent. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Freshly Prepared Reagents: It is always best to use freshly prepared Grignard reagents. Their concentration can decrease over time due to reaction with atmospheric moisture or carbon dioxide.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of potential issues and their solutions, presented in a tabular format for quick reference.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Weinreb Amide | 1. Inactive organometallic reagent. 2. Insufficient amount of organometallic reagent. 3. Sterically hindered Weinreb amide or organometallic reagent. | 1. Use a freshly prepared and titrated Grignard or organolithium reagent. Ensure strictly anhydrous conditions.[11] 2. Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent. 3. Increase the reaction temperature slightly (e.g., from -78 °C to -40 °C or 0 °C) or allow for a longer reaction time. |
| Formation of Tertiary Alcohol (Over-addition) | 1. Reaction temperature too high. 2. Rapid addition of the organometallic reagent. 3. Large excess of a highly reactive organometallic reagent.[6] | 1. Maintain a low reaction temperature (e.g., -78 °C).[7] 2. Add the organometallic reagent dropwise. 3. Use a stoichiometric amount or a slight excess of the reagent. Titrate the reagent before use. |
| Presence of Carboxylic Acid in the Product | 1. Hydrolysis of the Weinreb amide during the reaction due to moisture. 2. Incomplete reaction followed by hydrolysis of the unreacted amide during workup.[8] | 1. Ensure all reagents and solvents are anhydrous.[11] 2. Ensure the reaction goes to completion before quenching. Use a gentle acidic workup (e.g., saturated aqueous NH4Cl). |
| Formation of Aldehyde/Ketone from the Organometallic Reagent | 1. Reaction of the organometallic reagent with atmospheric CO2 to form a carboxylic acid, which is then converted to a ketone. | 1. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. |
| Complex Mixture of Byproducts | 1. Decomposition of the starting material or product. 2. Multiple side reactions occurring.[7] | 1. Check the stability of your specific Weinreb amide and ketone under the reaction and workup conditions. 2. Re-optimize the reaction conditions, focusing on temperature, addition rate, and stoichiometry. |
Experimental Protocols: Best Practices
General Procedure for Weinreb Ketone Synthesis
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C or 0 °C) using a suitable cooling bath.
-
Addition of Organometallic Reagent: Slowly add the Grignard or organolithium reagent (1.1-1.5 eq.) to the cooled solution via a syringe or dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting low yields in Weinreb ketone synthesis.
Caption: Troubleshooting workflow for low yield in Weinreb ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile Weinreb amide as a key intermediate. As a stable, crystalline solid, this compound is a crucial building block for creating complex molecules, particularly in the synthesis of ketones and aldehydes by preventing the common issue of over-addition by organometallic reagents.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, typically prepared by coupling 4-fluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride.
Question 1: Why is my reaction yield consistently low?
Answer: Low yield is one of the most common frustrations in amide bond formation. The root cause often lies in one of four areas: inefficient activation of the carboxylic acid, poor quality of reagents, incorrect stoichiometry, or suboptimal reaction temperature.
Pillar of Causality: The formation of an amide bond is kinetically slow and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] If this "activation" step is incomplete or inefficient, the reaction will not proceed to completion.
Troubleshooting Steps & Solutions:
-
Evaluate Your Coupling Reagent: The choice of coupling reagent is critical.[3]
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to the water-solubility of its urea byproduct, which simplifies purification.[4][5][6] However, without an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), the activated O-acylisourea intermediate can be unstable and rearrange into an unreactive N-acylurea.[4][7]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for high reactivity and fast reaction times, making them suitable for challenging couplings.[3][5] They are often the reagent of choice when carbodiimide methods fail.
-
-
Assess Reagent Quality and Handling:
-
N,O-dimethylhydroxylamine hydrochloride: This reagent is hygroscopic and should be stored in a cool, dry place in a tightly sealed container.[8][9] Absorbed moisture can quench the activated carboxylic acid intermediate.
-
Solvents: Ensure you are using anhydrous (dry) solvents, particularly non-nucleophilic ones like Dichloromethane (DCM) or Tetrahydrofuran (THF). Water will hydrolyze the activated intermediate and carbodiimide reagents.
-
-
Optimize Stoichiometry and Base:
-
A slight excess (1.1-1.2 equivalents) of the N,O-dimethylhydroxylamine hydrochloride and the coupling reagent is often beneficial.
-
At least two equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are required. One equivalent is needed to neutralize the hydrochloride salt, and another is needed to facilitate the coupling reaction itself.
-
-
Control the Temperature: The initial activation of the carboxylic acid is typically performed at 0 °C to minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.[10]
| Reagent Class | Example | Key Advantage | Common Pitfall |
| Carbodiimide | EDC | Water-soluble urea byproduct simplifies workup.[5][6] | Can form unreactive N-acylurea; often requires additives like HOBt.[4][7] |
| Uronium Salt | HATU | High reactivity, fast reaction times, low racemization.[3] | More expensive; can react with the amine if not used correctly.[5] |
| Phosphonium Salt | PyBOP | High coupling rates with few side reactions.[4] | Forms carcinogenic HMPA as a byproduct.[4] |
Question 2: I'm observing a significant byproduct that is difficult to remove. What is it and how can I prevent it?
Answer: The most likely byproduct is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like EDC or DCC.[7] This byproduct is often difficult to separate from the desired Weinreb amide due to similar polarities.
Pillar of Causality: The O-acylisourea intermediate is highly reactive. While it is intended to react with the amine (N,O-dimethylhydroxylamine), it can undergo an intramolecular O-to-N acyl transfer, which is an irreversible reaction that forms the stable N-acylurea. This side reaction is minimized in solvents with low dielectric constants.[7]
Prevention and Mitigation Strategies:
-
Use an Additive: The most effective way to prevent N-acylurea formation is to "trap" the O-acylisourea intermediate. Adding 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) accomplishes this by forming a more stable active ester (HOBt-ester or NHS-ester).[3][6] This new intermediate is less prone to rearrangement but still highly reactive towards the amine.
-
Order of Addition: First, activate the 4-fluorobenzoic acid with the coupling reagent and HOBt. Allow this activation to proceed for a few minutes at 0 °C before adding the N,O-dimethylhydroxylamine and the base. This ensures the highly reactive O-acylisourea is rapidly converted to the more stable active ester before the amine is introduced.
-
Solvent Choice: Use solvents like DCM or chloroform to minimize this side reaction.[7]
Question 3: My aqueous and organic layers are not separating well during workup (forming an emulsion). What should I do?
Answer: Emulsion formation during liquid-liquid extraction is a common issue, particularly when using chlorinated solvents like DCM and when residual solids or basic byproducts are present.
Pillar of Causality: Emulsions are colloidal suspensions of one immiscible liquid in another, stabilized by surfactants or particulate matter at the interface. In this reaction, the urea byproduct (if using EDC) or excess base can contribute to stabilizing these emulsions.
Solutions to Break Emulsions:
-
Add Brine: The most common and effective solution is to add a small amount of saturated sodium chloride (brine) solution.[11] This increases the ionic strength of the aqueous phase, which helps to break the emulsion and also "salts out" dissolved organic product from the aqueous layer, improving your yield.[11]
-
Change the pH: If your workup involves an acidic wash (e.g., with 1N HCl) to remove excess base, ensure the pH is distinctly acidic. Conversely, a basic wash (e.g., with saturated NaHCO₃) removes unreacted carboxylic acid. Sometimes, changing the pH can disrupt the forces stabilizing the emulsion.
-
Filtration: If a fine precipitate is visible at the interface, filtering the entire mixture through a pad of Celite® can remove the particulate matter that is stabilizing the emulsion.
-
Patience and Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. Sometimes, letting the mixture stand for an extended period (15-30 minutes) is sufficient for the layers to separate on their own.
Frequently Asked Questions (FAQs)
Q: Can I use 4-fluorobenzoyl chloride instead of 4-fluorobenzoic acid?
A: Yes, absolutely. Starting with the acid chloride is a very common and often more straightforward method for preparing Weinreb amides.[1][2][10] The reaction is typically faster and does not require a coupling agent. You would dissolve the 4-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in a solvent like chloroform or DCM, cool to 0°C, and then slowly add a base like pyridine to neutralize the HCl generated during the reaction.[10]
Q: What is the best way to purify the final product?
A: this compound is typically purified by column chromatography on silica gel or by vacuum distillation.[10]
-
Workup is Key: Before chromatography, a thorough aqueous workup is essential. This should include sequential washes with a weak acid (e.g., 1N HCl or saturated citric acid) to remove basic impurities, followed by a weak base (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally a wash with brine.[10][12]
-
Chromatography: A common eluent system for silica gel chromatography is a gradient of ethyl acetate in hexanes.
-
Distillation: If the crude product is relatively clean, vacuum distillation can be an excellent purification method, with a reported boiling point of 120 °C at 0.3 mmHg.[10]
Q: Why is the Weinreb amide so useful for making ketones?
A: The utility of the Weinreb-Nahm amide comes from its reaction with organometallic reagents (like Grignard or organolithium reagents). It forms a stable tetrahedral intermediate that is chelated by the N-methoxy group.[1] This intermediate does not collapse to form the ketone until an acidic workup is performed. This stability prevents the common problem of a second equivalent of the organometallic reagent adding to the newly formed ketone, which would result in an undesired tertiary alcohol.[1][13]
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol is a representative procedure for the synthesis starting from the carboxylic acid.
Materials:
-
4-Fluorobenzoic acid
-
N,O-Dimethylhydroxylamine hydrochloride (dried under vacuum)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorobenzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the acid (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the stirred solution. Stir for 15 minutes at 0 °C to allow for the formation of the active ester.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of DCM and add DIPEA (2.2 eq).
-
Slowly add the amine/base solution from step 5 to the reaction flask at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., 10-40% Ethyl Acetate in Hexanes) to afford the pure this compound.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound | 116332-54-8 [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with 4-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support guide for 4-Fluoro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in reactions involving this versatile Weinreb amide. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Section 1: Fundamental Principles - Temperature and Reaction Kinetics
This section addresses the core principles governing the relationship between temperature and reaction rates, providing the foundational knowledge needed to troubleshoot and optimize your experiments.
Q1: What is the fundamental relationship between temperature and the rate of a chemical reaction?
The relationship is primarily described by the Arrhenius equation , a formula that illustrates the temperature dependence of reaction rates.[1][2] The equation is given as:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)[3]
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
In essence, the Arrhenius equation shows that the rate constant, k, increases exponentially as the temperature, T, rises.[1][3] A common rule of thumb is that for many reactions, the rate roughly doubles for every 10°C increase in temperature.[2]
Q2: From a mechanistic standpoint, why does increasing the temperature speed up a reaction?
Increasing the temperature of a system has two primary effects on the reacting molecules, as explained by Collision Theory :[3][4]
-
Increased Collision Frequency: At higher temperatures, molecules possess greater kinetic energy and move more rapidly. This leads to more frequent collisions between reactant molecules per unit of time.
-
Increased Collision Energy: More importantly, higher temperatures increase the fraction of molecules that possess sufficient energy to overcome the activation energy (Ea) barrier upon collision.[1][4] This is the dominant factor. A greater number of collisions have the requisite energy to reach the transition state and proceed to form products.
Therefore, it's not just about more collisions, but about more effective collisions that have the energy to be productive.
Section 2: Troubleshooting Guide for Reactions Involving this compound
This guide addresses specific issues you may encounter during the synthesis or subsequent use of this compound, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Yield During the Synthesis of this compound
The synthesis of this Weinreb amide, typically from 4-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride, is an amide bond formation reaction.[5][6] Temperature control is crucial for success.
-
Possible Cause A: Reaction Temperature is Too Low.
-
Symptoms: The reaction appears stalled or proceeds very slowly, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The system lacks sufficient thermal energy for the reactants to overcome the activation energy barrier at a practical rate.
-
Solution:
-
Ensure your thermometer is measuring the internal temperature of the reaction mixture, not the bath temperature.[7]
-
Gradually warm the reaction. A typical procedure for this amide formation starts at 0°C with the addition of a base (like pyridine) and is then allowed to warm to room temperature.[5]
-
If room temperature is insufficient, gently heat the reaction using a controlled oil or water bath, monitoring for any decomposition of starting materials or product.
-
-
-
Possible Cause B: Reaction Temperature is Too High.
-
Symptoms: A complex mixture of spots on TLC/LC-MS, darkening of the reaction mixture, and low yield of the desired product.
-
Causality: Excessive heat can provide enough energy for undesired side reactions to occur or can lead to the thermal decomposition of the starting materials, reagents (especially the acyl chloride), or the product itself.
-
Solution:
-
Maintain the reaction at a lower temperature for a longer duration. Many amide couplings proceed cleanly, albeit more slowly, at reduced temperatures.[8]
-
For exothermic reactions, ensure your cooling bath (e.g., an ice-water bath) has sufficient capacity to dissipate the heat generated, especially during the addition of reagents.[9] Adding reagents slowly is critical.
-
-
Problem 2: Formation of Tertiary Alcohol Impurity in Weinreb Ketone Synthesis
A primary application of this compound is in the Weinreb ketone synthesis , where it reacts with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form a ketone.[10] The key advantage of this method is its ability to prevent the common problem of over-addition, which leads to a tertiary alcohol.[10][11]
-
Symptoms: Isolation of a tertiary alcohol byproduct in addition to, or instead of, the desired ketone.
-
Causality: This is almost always a temperature control issue. The reaction proceeds through a stable, five-membered chelated tetrahedral intermediate.[10][12] This intermediate is stable at low temperatures (e.g., -78°C to 0°C). If the temperature rises too high, this intermediate collapses prematurely to the ketone, which can then be attacked by a second equivalent of the highly reactive organometallic reagent, leading to the alcohol.
-
Solution:
-
Strict Low-Temperature Control: Conduct the reaction at a sufficiently low temperature. For organolithium reagents, -78°C (a dry ice/acetone bath) is standard. For Grignards, the temperature may range from -78°C to 0°C depending on their reactivity.[13][14]
-
Slow Reagent Addition: Add the organometallic reagent dropwise to the solution of the Weinreb amide. This maintains a low concentration of the nucleophile and helps control any exotherm.
-
Quench at Low Temperature: After the reaction is complete, quench it by adding the quenching solution (e.g., saturated aqueous NH₄Cl) while the reaction is still cold.[14] Do not allow the mixture to warm before quenching.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the synthesis of this compound from 4-fluorobenzoyl chloride?
A well-established procedure involves dissolving the starting materials in a solvent like chloroform or dichloromethane, cooling the mixture to 0°C (using an ice-water bath), and then slowly adding a base like pyridine.[5] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for 1-2 hours.[5]
Q2: What is the recommended temperature range when using this compound in a Weinreb ketone synthesis?
This depends on the reactivity of the organometallic reagent:
-
Organolithium Reagents (e.g., n-BuLi, PhLi): Highly reactive. The reaction should be maintained at -78°C .
-
Grignard Reagents (e.g., MeMgBr, PhMgCl): Generally less reactive than organolithiums. A temperature range of -20°C to 0°C is often effective, but starting at -78°C and allowing a slow warm-up can also be a good strategy, especially for more reactive Grignards.
Q3: How can I best control the temperature of my reaction?
Precise temperature control is vital for reproducibility.[15][16] The choice of method depends on the target temperature:
| Method | Target Temperature | Key Considerations |
| Ice/Water Bath | 0°C | Simple and provides a large thermal sink for exothermic reactions.[9] |
| Dry Ice/Solvent Bath | -78°C (Acetone/Isopropanol) | Standard for very low-temperature reactions. Requires careful handling of dry ice.[9] |
| Heating Mantle/Oil Bath | > Room Temperature | Provides uniform heating, especially with vigorous stirring.[9] Oil baths carry a potential fire hazard at high temperatures. |
| Automated Systems | Wide Range (e.g., -80°C to +150°C) | Circulators and jacketed reactors offer the highest precision and control but require specialized equipment.[15][16][17] |
Q4: My reaction with an organometallic reagent is highly exothermic. How should I manage this?
Exothermic reactions pose a significant challenge because the heat generated can raise the internal temperature far above that of the cooling bath, leading to side reactions.
-
Use a larger cooling bath to provide more thermal mass.
-
Add the reagent slowly and subsurface if possible, to promote rapid heat exchange.
-
Ensure vigorous stirring to prevent localized hot spots.[7]
-
Dilute the reaction mixture. While this may slow the reaction, it provides more solvent to absorb the heat generated.
Section 4: Key Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of this compound
This protocol is adapted from established procedures.[5]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in chloroform (approx. 13 mL per 1 g of acid chloride).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add 4-fluorobenzoyl chloride (1.0 equivalent).
-
Base Addition: Add pyridine (2.4 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC.
-
Workup: Upon completion, pour the mixture into a separatory funnel containing a saturated NaCl solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Low-Temperature Weinreb Ketone Synthesis
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the organometallic reagent (e.g., 1.1 equivalents of organolithium or Grignard reagent in a suitable solvent) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70°C.
-
Reaction: Stir the mixture at -78°C for 1-2 hours. Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.
-
Quenching: While the reaction is still at -78°C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Warm-up & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction.
Weinreb Ketone Synthesis Mechanism
Caption: Mechanism of Weinreb ketone synthesis highlighting the stable chelated intermediate.
References
- 1. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. This compound | 116332-54-8 [chemicalbook.com]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. reddit.com [reddit.com]
- 15. zeroinstrument.com [zeroinstrument.com]
- 16. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 17. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency - Forberg Smith [forbergsmith.com]
Technical Support Center: Hydrolysis of Unreacted 4-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the hydrolysis of unreacted 4-Fluoro-N-methoxy-N-methylbenzamide, a common Weinreb amide. The following information is designed to help you navigate challenges and ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound is a versatile fluorinated aromatic compound frequently utilized in the synthesis of complex molecules, including pyridyl heterocycles and photochromic compounds.[1] As a Weinreb amide, its primary utility lies in its role as an effective acylating agent, allowing for the synthesis of ketones from organometallic reagents without the common problem of over-addition.[2][3][4][5][6] This unique stability is attributed to the formation of a stable tetrahedral intermediate, chelated by the methoxy group, which prevents further reaction until acidic workup.[2][3][4][6][7]
However, the very stability that makes Weinreb amides so useful can also present challenges, particularly when dealing with unreacted starting material during reaction quenching and workup. Incomplete reactions can lead to the unintended hydrolysis of the Weinreb amide back to the corresponding carboxylic acid, complicating purification and reducing overall yield. This guide will address the common pitfalls and provide robust solutions for managing the hydrolysis of unreacted this compound.
Troubleshooting Guide: Unforeseen Hydrolysis and Workup Issues
This section addresses specific problems that may arise during the course of your experiment, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction with this compound is complete, but after aqueous workup, I'm isolating 4-fluorobenzoic acid. What's causing this hydrolysis?
Answer:
The presence of 4-fluorobenzoic acid in your final product indicates that the Weinreb amide has undergone hydrolysis. While Weinreb amides are relatively stable, they are not impervious to hydrolysis, especially under certain workup conditions.
Causality:
-
Acidic Quenching: The most common cause of hydrolysis is a prolonged or overly harsh acidic workup. The mechanism of ketone formation from the tetrahedral intermediate requires an acidic quench.[8][7] However, if unreacted Weinreb amide is present, the acidic conditions can also catalyze its hydrolysis to the carboxylic acid. Amide hydrolysis is typically slow but is accelerated by heat and strong acidic or basic conditions.[9]
-
Reaction Temperature: Allowing the reaction mixture to warm to room temperature before or during the quench can promote the breakdown of the stable tetrahedral intermediate and also increase the rate of hydrolysis of any remaining starting material.[10]
-
Excess Aqueous Acid: Using a large excess of strong aqueous acid for quenching can create an environment ripe for hydrolysis.
Preventative Measures & Protocols:
-
Careful Quenching:
-
Quench the reaction at a low temperature (e.g., 0 °C or below).
-
Use a saturated aqueous solution of a mild acid salt, such as ammonium chloride (NH₄Cl), as the initial quenching agent.[11] This will neutralize the reactive organometallic species without creating a strongly acidic environment.
-
Add the quenching solution slowly and dropwise to maintain temperature control.
-
-
Optimized Workup Protocol:
-
Step 1: Initial Quench: At 0 °C, slowly add saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring.
-
Step 2: Extraction: Allow the mixture to warm to room temperature, then proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 3: Washes: Wash the combined organic layers sequentially with water and then brine to remove inorganic salts and residual aqueous acid.
-
Step 4: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Workflow for Optimized Quenching and Workup:
Caption: Optimized workflow to minimize hydrolysis of unreacted Weinreb amide.
Question 2: I'm having trouble with emulsions during the extraction of my reaction mixture containing unreacted this compound. How can I resolve this?
Answer:
Emulsion formation is a common issue, particularly when using chlorinated solvents like dichloromethane (DCM) or when the aqueous and organic phases have similar densities.[12] The presence of N,O-dimethylhydroxylamine hydrochloride, a potential byproduct of hydrolysis or an impurity from the Weinreb amide synthesis, can also act as a surfactant, stabilizing emulsions.
Troubleshooting Steps:
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can help break up emulsions.[12] Brine increases the ionic strength and density of the aqueous phase, promoting better layer separation.
-
Solvent Combination: If using DCM, consider adding a less dense, water-immiscible solvent like diethyl ether or ethyl acetate to the separatory funnel.[12] This will alter the density of the organic phase.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break up the dispersed droplets.
-
Centrifugation: If available, centrifuging the emulsion in appropriate tubes is a highly effective method for forcing layer separation.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual separation.
FAQs: Hydrolysis of this compound
Q1: What is the general stability of Weinreb amides to hydrolysis? A1: Weinreb amides are generally considered stable functional groups.[13] They are more resistant to hydrolysis than esters or acid chlorides. However, they can be hydrolyzed to the corresponding carboxylic acid under prolonged exposure to strong acidic or basic conditions, especially with heating.[9][14]
Q2: Can I use a basic workup to avoid hydrolysis? A2: While a basic workup (e.g., with sodium bicarbonate) might seem like a good alternative to avoid acid-catalyzed hydrolysis, it can introduce other complications. Strong bases can potentially react with other functional groups in your molecule. Additionally, the tetrahedral intermediate leading to the ketone product is not as readily broken down under basic conditions, which could lead to isolation of this intermediate or other undesired side products. A carefully controlled, mildly acidic or neutral workup is generally preferred.
Q3: How can I monitor the hydrolysis of my Weinreb amide during the reaction or workup? A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your reaction and check for the presence of the starting Weinreb amide and the formation of the more polar 4-fluorobenzoic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is an excellent tool. You can track the disappearance of the starting material (m/z for C₉H₁₀FNO₂ is approximately 183.18 g/mol ) and the appearance of the hydrolyzed product, 4-fluorobenzoic acid.[15]
Q4: What are the key chemical properties of this compound? A4:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [15] |
| Molecular Weight | 183.18 g/mol | [15] |
| Appearance | White to yellow to green clear liquid | |
| CAS Number | 116332-54-8 | [1][16][15][17] |
Mechanistic Insight: The Stability of the Weinreb Amide Intermediate
The resilience of the Weinreb amide to over-addition by organometallic reagents stems from the formation of a stable, five-membered chelated intermediate.
Caption: Formation of the stable chelated intermediate in Weinreb ketone synthesis.
This intermediate is stable at low temperatures and only collapses to the ketone upon the addition of aqueous acid during workup.[2][8][7] This is the key feature that distinguishes Weinreb amides from other carboxylic acid derivatives like esters or acid chlorides, which readily undergo a second nucleophilic attack.[3][8][7]
By understanding the principles that govern both the desired reaction and the potential side reactions like hydrolysis, you can optimize your experimental conditions to achieve higher yields and purity.
References
- 1. This compound | 116332-54-8 [chemicalbook.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Weinreb Ketone Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 14. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 15. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. This compound | 116332-54-8 [sigmaaldrich.com]
Technical Support Center: Purification Strategies for N,O-Dimethylhydroxylamine Byproduct Removal
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the removal of residual N,O-dimethylhydroxylamine from their reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods effectively in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual N,O-dimethylhydroxylamine?
N,O-dimethylhydroxylamine is a common reagent, particularly in the synthesis of Weinreb amides, which are stable and versatile intermediates for producing ketones and aldehydes.[1][2] However, leftover N,O-dimethylhydroxylamine, either as the free base or its hydrochloride salt, is a nucleophilic and basic impurity. Its presence can interfere with subsequent synthetic steps, poison catalysts, or compromise the purity and stability of the final product. For drug development professionals, complete removal is a regulatory necessity to ensure the safety and efficacy of the active pharmaceutical ingredient (API).
Q2: What are the key chemical properties of N,O-dimethylhydroxylamine that I can exploit for its removal?
Understanding the physical and chemical properties of both the byproduct and its salt is the foundation of an effective purification strategy. The key is the difference in properties between the free base and its protonated (hydrochloride) form.
| Property | N,O-Dimethylhydroxylamine (Free Base) | N,O-Dimethylhydroxylamine HCl (Salt) | Rationale for Purification |
| Formula | C₂H₇NO | C₂H₈ClNO | - |
| Molar Mass | 61.08 g/mol | 97.54 g/mol | - |
| Boiling Point | ~43 °C[1] | Decomposes | The free base is highly volatile and can be removed by evaporation, but this is often non-selective. |
| Form | Liquid | White Crystalline Solid[3] | The salt form is non-volatile, which is key for extractive workups. |
| Solubility | Soluble in many organic solvents. | Soluble in water, methanol.[4] | This is the most critical property. The salt is highly polar and water-soluble, while the free base is less polar. This allows for clean separation using liquid-liquid extraction. |
| Basicity (pKa) | The pKa of the conjugate acid is estimated to be around 4-5. | N/A (Acidic Salt) | The nitrogen is basic and readily protonated by dilute aqueous acid (e.g., 1M HCl), converting it to the highly water-soluble hydrochloride salt. |
Q3: What is the most common and effective method for removing N,O-dimethylhydroxylamine?
For most applications where the desired product is stable to acid, the most robust and widely used method is an acidic aqueous wash during the reaction workup.[5] This liquid-liquid extraction technique leverages the basicity of the nitrogen atom in N,O-dimethylhydroxylamine.
The Principle (Causality):
-
The crude reaction mixture, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), contains your neutral organic product and the basic N,O-dimethylhydroxylamine byproduct.
-
Washing this organic layer with a dilute acid solution (e.g., 1M HCl, 5% citric acid) causes an acid-base reaction.
-
The N,O-dimethylhydroxylamine is protonated, forming its hydrochloride salt. This salt is ionic, highly polar, and therefore preferentially partitions into the aqueous layer.
-
The neutral organic product remains in the organic layer.
-
Separating the two layers effectively removes the impurity.
Troubleshooting and In-Depth Protocols
This section addresses specific issues you may encounter during purification and provides detailed, field-tested protocols.
Problem 1: My crude NMR shows residual N,O-dimethylhydroxylamine after a reaction. How do I perform a standard acidic workup to remove it?
This is the most common scenario, especially after Weinreb amide formation.
Caption: Workflow for removing basic byproducts via acidic extraction.
-
Quench Reaction: If necessary, quench the reaction according to your procedure (e.g., by adding water or saturated NH₄Cl).
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume sufficient to fully dissolve your product is required.
-
First Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Expert Insight: Why 1M HCl? It's a sufficiently concentrated acid to ensure complete protonation of the amine byproduct without being so concentrated that it might cause degradation of sensitive functional groups. For very acid-sensitive compounds, a weaker acid like saturated ammonium chloride (NH₄Cl, pH ~5-6) or 5% citric acid can be used.[5]
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Removal: Drain and discard the lower aqueous layer, which now contains the N,O-dimethylhydroxylamine hydrochloride.
-
Repeat: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove the bulk of dissolved water.[6]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Problem 2: The acidic wash isn't working completely, or I'm getting a persistent emulsion.
This can happen if the concentration of the byproduct is very high, or if other components in the mixture act as surfactants.
-
Check pH: After an acid wash, use pH paper to test a drop of the aqueous layer. If it is not distinctly acidic (pH < 2), you may not have used enough acid to protonate all the basic byproducts. Add more acid solution and repeat the wash.
-
Breaking Emulsions: Emulsions are a third, cloudy layer between the organic and aqueous phases that prevent clean separation.
-
Add Brine: The most effective solution is often to add a significant amount of saturated aqueous NaCl (brine).[7] This increases the ionic strength and density of the aqueous phase, forcing a separation.[6]
-
Patience: Allow the funnel to stand undisturbed for 10-30 minutes.
-
Filtration: In stubborn cases, filter the entire mixture through a pad of Celite. This can break up the microscopic droplets causing the emulsion.
-
Problem 3: My product contains acid-sensitive functional groups (e.g., acetals, Boc-groups, certain silyl ethers). What are the alternatives to an acidic wash?
When acidic conditions must be avoided, chromatographic methods are the preferred alternative.
This is the gold standard for purification when extraction is not viable.
-
Principle: N,O-dimethylhydroxylamine is a relatively polar compound. It will have a stronger affinity for the polar stationary phase (silica gel) than many less polar organic products.
-
Stationary Phase: Standard silica gel (SiO₂) is typically effective.
-
Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. Your product will ideally elute before the more polar N,O-dimethylhydroxylamine byproduct.
-
Monitoring: Track the separation using Thin Layer Chromatography (TLC). The byproduct should have a lower Rf value than your non-polar product.
For removing small amounts of polar impurities from a non-polar product, a quick filtration through a plug of silica is highly efficient.
-
Procedure:
-
Place a cotton or glass wool plug in the bottom of a pipette or small column.
-
Add a 2-3 inch layer of silica gel.
-
Pre-elute the plug with your chosen non-polar solvent (e.g., 100% hexanes or 5% EtOAc/hexanes).
-
Dissolve your crude product in a minimal amount of the same solvent and load it onto the top of the silica plug.
-
Gently push the solution through the plug using light air pressure, collecting the eluent. The non-polar product will pass through while the polar byproduct remains adsorbed to the silica.
-
Problem 4: How do I know for sure that all the N,O-dimethylhydroxylamine is gone?
Visual confirmation during workup is not enough. Analytical confirmation is essential.
TLC is a fast and effective way to monitor the purification process.
-
Procedure: Spot your crude material, the purified organic layer after washing, and a reference standard of N,O-dimethylhydroxylamine HCl on the same TLC plate.
-
Visualization: N,O-dimethylhydroxylamine lacks a strong UV chromophore, so it may not be visible under a 254 nm UV lamp unless at very high concentrations.[8] Staining is required for sensitive detection.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. N,O-dimethylhydroxylamine is an oxidizable amine and will appear as a yellow-brown spot on a purple background.[8]
-
Ninhydrin Stain: While best for primary/secondary amines, it can sometimes visualize hydroxylamines as a faint spot, often requiring heat.[9]
-
Iodine Chamber: Iodine vapor will reversibly stain most organic compounds, appearing as light brown spots.[8]
-
For pharmaceutical development or when trace-level detection is required, LC-MS is the method of choice. It can detect and quantify impurities at the parts-per-million (ppm) level. Specialized methods, sometimes involving derivatization to improve detection, have been developed for this purpose.[10]
Method Selection Guide
Use this decision tree to select the optimal purification strategy for your experiment.
Caption: Decision tree for choosing a purification method.
References
- 1. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. medpep.com [medpep.com]
- 4. chembk.com [chembk.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. TLC stains [reachdevices.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
stability of 4-Fluoro-N-methoxy-N-methylbenzamide in acidic or basic conditions
A Guide to Understanding and Managing Stability in Acidic and Basic Conditions
Welcome to the Technical Support Center for 4-Fluoro-N-methoxy-N-methylbenzamide (CAS 116332-54-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this versatile Weinreb amide in acidic and basic environments. As Senior Application Scientists, we aim to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction to this compound
This compound is a valuable synthetic intermediate, prized for its role in the controlled synthesis of ketones and aldehydes. Its unique N-methoxy-N-methyl amide structure, often referred to as a Weinreb amide, allows for the formation of a stable chelated tetrahedral intermediate upon reaction with organometallic reagents, thus preventing the common issue of over-addition. However, like all amide-containing molecules, its stability can be compromised under certain pH and temperature conditions, leading to hydrolysis and other degradation pathways that can impact reaction yields and purity.
This guide will delve into the specifics of its stability profile, providing you with the foundational knowledge and practical protocols to confidently work with this important reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic or basic conditions?
Under both acidic and basic conditions, the primary degradation pathway for this compound is hydrolysis of the amide bond. This reaction cleaves the molecule into 4-fluorobenzoic acid and N,O-dimethylhydroxylamine.[1]
-
Acid-Catalyzed Hydrolysis: This process is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon.[2][3][4] This reaction is generally slower than ester hydrolysis and often requires elevated temperatures and strong acids to proceed at a significant rate.[4]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon.[1] This reaction also typically requires heating to proceed efficiently.
A noteworthy and distinct degradation pathway for Weinreb amides under strongly basic conditions is an E2 elimination reaction . This involves the abstraction of a proton from the N-methyl group, leading to the formation of an N-methylide intermediate, which can then eliminate to yield formaldehyde and the corresponding N-methylamide. This pathway competes with hydrolysis and can lead to unexpected byproducts.
Q2: How does the fluorine substituent affect the stability of the amide bond?
The para-fluoro substituent on the benzene ring is an electron-withdrawing group. This has two opposing effects on the hydrolysis rate:
-
Increased Electrophilicity: The fluorine atom withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. This would be expected to increase the rate of hydrolysis.
-
Resonance Stabilization: The lone pairs on the fluorine atom can participate in resonance with the aromatic ring, which can slightly donate electron density to the carbonyl group, potentially stabilizing the amide bond.
Q3: What are the expected degradation products I should look for?
The primary and secondary degradation products you should monitor for are:
| Degradation Product | Formation Condition | Analytical Method of Choice |
| 4-Fluorobenzoic acid | Acidic or Basic Hydrolysis | HPLC-UV, GC-MS (after derivatization), NMR |
| N,O-Dimethylhydroxylamine | Acidic or Basic Hydrolysis | GC-MS, NMR |
| 4-Fluoro-N-methylbenzamide | Basic (E2 Elimination) | HPLC-UV, GC-MS, NMR |
| Formaldehyde | Basic (E2 Elimination) | Not easily detected by standard methods |
Q4: What are the recommended storage and handling conditions to ensure the stability of this compound?
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and atmospheric humidity to prevent slow hydrolysis over time. Storage at room temperature is generally acceptable for short periods, but for long-term storage, refrigeration (2-8 °C) is advisable.
-
Handling: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when transferring or weighing, to minimize contact with moisture. Use dry solvents and glassware for all reactions.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound that may be related to its stability.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low yield of the desired ketone/aldehyde product. | Degradation of the Weinreb amide starting material. | 1. Check Reaction pH: Ensure the reaction is not inadvertently run under strongly acidic or basic conditions for prolonged periods before the addition of the organometallic reagent. 2. Temperature Control: Maintain the recommended low temperature during the addition of the organometallic reagent to stabilize the tetrahedral intermediate and minimize side reactions. 3. Quality of Starting Material: Analyze the purity of the this compound by HPLC or NMR before use to confirm it has not degraded during storage. |
| Presence of 4-fluorobenzoic acid in the reaction mixture. | Hydrolysis of the Weinreb amide. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture in the reaction will lead to hydrolysis. 2. Minimize Reaction Time: Do not leave the Weinreb amide in solution for extended periods, especially if acidic or basic reagents are present, before proceeding with the next step. |
| Formation of an unexpected byproduct with a mass corresponding to 4-fluoro-N-methylbenzamide. | E2 elimination side reaction under basic conditions. | 1. Avoid Excess Strong Base: If a strong base is required for another step in your synthesis, consider adding it at a later stage or using a milder, non-nucleophilic base if possible. 2. Lower Reaction Temperature: The E2 elimination is often more prevalent at higher temperatures. Running the reaction at a lower temperature may favor the desired nucleophilic addition over elimination. |
| Inconsistent reaction outcomes. | Variable stability of the Weinreb amide due to storage or handling. | 1. Implement Strict Storage Protocols: Always store the reagent in a desiccator or under an inert atmosphere. 2. Aliquot the Reagent: For frequently used batches, consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in your specific experimental matrix, the following detailed protocols can be adapted.
Protocol 1: HPLC-UV Method for Monitoring Stability
This method is ideal for quantifying the disappearance of the parent compound and the appearance of 4-fluorobenzoic acid.
1. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
- Prepare acidic and basic aqueous solutions at the desired concentrations (e.g., 0.1 M HCl, 0.1 M NaOH).
- Initiate the stability study by adding a known volume of the stock solution to the acidic or basic solution to achieve the target final concentration.
- Incubate the samples at the desired temperature.
- At specified time points, withdraw an aliquot of the sample, neutralize it (if necessary), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting condition could be 60:40 Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Monitor the peak area of this compound and 4-fluorobenzoic acid over time.
- Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: NMR Spectroscopy for Identification of Degradation Products
NMR is a powerful tool for structurally identifying degradation products.
1. Sample Preparation:
- Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O with a co-solvent like DMSO-d₆ if solubility is an issue).
- Add a small amount of a strong acid (e.g., DCl) or base (e.g., NaOD) to initiate degradation.
- Acquire ¹H and ¹⁹F NMR spectra at various time points.
2. Spectral Analysis:
- ¹H NMR: Monitor the disappearance of the characteristic N-methyl (singlet, ~3.2 ppm) and O-methyl (singlet, ~3.7 ppm) peaks of the starting material. Observe the appearance of new signals corresponding to the degradation products.
- ¹⁹F NMR: The fluorine signal will shift upon hydrolysis from the parent amide to 4-fluorobenzoic acid, providing a clear indication of the conversion.
Protocol 3: GC-MS for Detection of Volatile Degradation Products
GC-MS is particularly useful for identifying volatile degradation products like N,O-dimethylhydroxylamine and 4-fluoro-N-methylbenzamide.[6][7][8][9]
1. Sample Preparation:
- At various time points from the stability study, quench the reaction and extract the analytes into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.
- Derivatization may be required for non-volatile products like 4-fluorobenzoic acid to improve its chromatographic properties.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C). |
| Carrier Gas | Helium at a constant flow rate. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 40 to 400. |
3. Data Analysis:
- Identify the peaks of the degradation products by comparing their mass spectra with library data (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizing Degradation Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key degradation mechanisms and the experimental workflow for stability assessment.
Caption: Key degradation pathways of the Weinreb amide.
Caption: Experimental workflow for stability testing.
Concluding Remarks
Understanding the stability of this compound is paramount for its successful application in organic synthesis. By being aware of its potential degradation pathways under both acidic and basic conditions, and by employing appropriate analytical methods to monitor its integrity, researchers can mitigate risks, improve reaction reproducibility, and ensure the quality of their final products. We encourage you to adapt the provided protocols to your specific needs and to use this guide as a foundational resource for your work with this important Weinreb amide.
References
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for catalyst selection in reactions involving 4-Fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst selection for common transformations of this versatile Weinreb amide, providing in-depth, experience-driven advice in a practical question-and-answer format.
Introduction to this compound Chemistry
This compound is a member of the N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2][3] These compounds are highly valued in organic synthesis for their ability to react with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, generally avoiding the over-addition that plagues similar reactions with esters or acid chlorides.[4][5] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[1][2][4] This guide will focus on the practical aspects of catalyst selection to ensure the success of your reactions.
Section 1: Ketone Synthesis via Organometallic Addition
The reaction of this compound with Grignard or organolithium reagents is a robust method for the synthesis of 4-fluorophenyl ketones. While this reaction is often considered catalyst-free, certain additives can be crucial for success, especially with sensitive substrates or challenging organometallic reagents.
Frequently Asked Questions (FAQs)
Question 1: Is a catalyst truly necessary for the addition of a Grignard reagent to this compound?
Answer: In most standard cases, a catalyst is not required. The reaction proceeds via nucleophilic addition of the Grignard reagent to the amide carbonyl, forming a stable tetrahedral intermediate stabilized by chelation to the magnesium ion.[4][6] However, in situations where the Grignard reagent is sluggish, prone to side reactions, or if the substrate has other reactive functional groups, the use of additives can be beneficial.
Question 2: My Grignard reaction with this compound is giving low yields. What can I do?
Answer: Low yields can stem from several factors. Before considering a catalyst, ensure the following:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent. Degradation of the Grignard reagent is a common cause of low yields.
-
Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C to -78 °C) to maintain the stability of the tetrahedral intermediate and prevent side reactions.[8]
If these conditions are optimized and yields are still low, consider the use of a Lewis acid to enhance the electrophilicity of the amide carbonyl.
Question 3: Which Lewis acids are recommended for activating the Weinreb amide?
Answer: While not always necessary, certain Lewis acids can facilitate the reaction.
-
Cerium(III) chloride (CeCl₃): Anhydrous CeCl₃ can be used to generate a more reactive organocerium reagent in situ. This can be particularly useful for reducing the basicity of the organometallic reagent, minimizing side reactions such as enolization if there are acidic protons alpha to the carbonyl in the final ketone product.[8]
-
Lithium chloride (LiCl): The addition of LiCl can break up aggregates of the Grignard reagent, leading to a more reactive monomeric species. This is particularly effective in THF.[9] Knochel's "turbo-Grignard" reagents (i-PrMgCl·LiCl) are a prime example of this principle.[9]
Experimental Protocol: Grignard Addition to this compound
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum under vacuum and backfill with argon.
-
Dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Ketone Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Grignard reagent | Use freshly prepared or titrated Grignard reagent. |
| Wet solvent or glassware | Ensure all materials are scrupulously dried.[7] | |
| Reaction temperature too low | Allow the reaction to slowly warm to room temperature after addition. | |
| Formation of Tertiary Alcohol (Over-addition) | Reaction temperature too high | Maintain low temperatures throughout the reaction and during the quench.[8] |
| Unstable tetrahedral intermediate | This is less common with Weinreb amides but can occur. A rapid, cold quench is crucial.[4] | |
| Decomposition of Starting Material | Highly basic Grignard reagent | Consider using a less basic organometallic or adding CeCl₃.[8] |
| Presence of sensitive functional groups | The 4-fluoro substituent is generally stable, but other groups may not be. |
Reaction Mechanism Visualization
The stability of the tetrahedral intermediate is key to the success of the Weinreb ketone synthesis.
Caption: Chelation stabilizes the tetrahedral intermediate in Weinreb ketone synthesis.
Section 2: Aldehyde Synthesis via Reduction
The reduction of this compound to the corresponding aldehyde requires careful selection of the reducing agent to prevent over-reduction to the primary alcohol.
Frequently Asked Questions (FAQs)
Question 4: What are the best "catalysts" or reagents for reducing this compound to 4-fluorobenzaldehyde?
Answer: In this context, we are typically discussing stoichiometric reducing agents rather than true catalysts. The choice of reagent is critical for stopping the reduction at the aldehyde stage.
-
Diisobutylaluminium hydride (DIBAL-H): This is one of the most common and effective reagents for this transformation.[10] It is typically used at low temperatures (-78 °C) to ensure selectivity.
-
Lithium aluminum hydride (LiAlH₄): While powerful, LiAlH₄ can be used for this reduction, often at low temperatures and with careful control of stoichiometry.[3][4] Some protocols suggest a "reverse addition" (adding the amide to the hydride) to maintain a low concentration of the reducing agent.
-
Schwartz's Reagent (Cp₂Zr(H)Cl): This reagent offers a mild and highly chemoselective method for reducing Weinreb amides to aldehydes.[11]
-
Magnesium Borohydride Reagents: Newer methods using reagents like chloromagnesium dimethylaminoborohydride (MgAB) allow for reduction at ambient temperatures.
Question 5: My DIBAL-H reduction is producing the corresponding alcohol. How can I improve selectivity for the aldehyde?
Answer: Over-reduction to the alcohol is a common issue. Here are some critical parameters to control:
-
Temperature: This is the most crucial factor. The reduction should be performed at -78 °C. Allowing the reaction to warm up prematurely will lead to over-reduction.
-
Stoichiometry: Use only a slight excess of DIBAL-H (typically 1.1-1.2 equivalents). A large excess will favor alcohol formation.
-
Quenching: Quench the reaction at low temperature. A common method is to use methanol followed by an aqueous workup (e.g., with Rochelle's salt).
Experimental Protocol: DIBAL-H Reduction to 4-Fluorobenzaldehyde
-
Set up a flame-dried, three-neck flask with a thermometer, stir bar, and septum under an argon atmosphere.
-
Dissolve this compound (1.0 equiv) in anhydrous toluene or CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 equiv, typically as a 1.0 M solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir at -78 °C for 30-60 minutes.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting aldehyde, if necessary.
Troubleshooting Guide: Aldehyde Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Over-reduction to Alcohol | Reaction temperature too high | Maintain -78 °C throughout addition and stirring. |
| Excess DIBAL-H | Use no more than 1.2 equivalents of the reducing agent. | |
| Improper quenching | Quench at low temperature before warming the reaction. | |
| Incomplete Reaction | Insufficient DIBAL-H | Ensure accurate titration of the DIBAL-H solution. |
| Reaction time too short | Allow the reaction to stir for at least 30 minutes at -78 °C. | |
| Complex Product Mixture | Impure starting material | Ensure the Weinreb amide is pure before starting the reduction. |
| Reaction warmed prematurely | Strict temperature control is essential. |
Decision Workflow for Reductant Selection
Caption: Decision tree for selecting a suitable reducing agent.
Section 3: Transition Metal-Catalyzed C-H Functionalization
More advanced applications may involve using the Weinreb amide itself as a directing group in transition metal-catalyzed C-H functionalization reactions.[12] This allows for the modification of the 4-fluorophenyl ring at the ortho position.
Frequently Asked Questions (FAQs)
Question 6: Can the Weinreb amide group in this compound direct C-H activation?
Answer: Yes, the Weinreb amide is an effective directing group for ortho C-H functionalization.[12] The carbonyl oxygen and the nitrogen atom can coordinate to a transition metal center, forming a stable metallacycle that facilitates the activation of a C-H bond ortho to the amide.
Question 7: What catalyst systems are used for C-H functionalization directed by a Weinreb amide?
Answer: Several transition metal catalysts have been shown to be effective. Common examples include:
-
Palladium(II) catalysts (e.g., Pd(OAc)₂): Often used for C-H arylation reactions.[12]
-
Ruthenium(II) catalysts: Employed in C-H olefination.[12]
-
Cobalt(III) catalysts (e.g., Cp*Co(CO)I₂): Used for C-H allylation.[12]
The choice of catalyst, ligands, and additives is highly dependent on the specific transformation you wish to achieve. A thorough review of the primary literature is essential when planning these more complex reactions.
Conclusion
The successful transformation of this compound relies on a solid understanding of the underlying reaction mechanisms and careful control of reaction parameters. While many reactions are not "catalyzed" in the traditional sense, the judicious use of additives and the precise selection of stoichiometric reagents are paramount. This guide provides a foundation for troubleshooting common issues and making informed decisions in your experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
Technical Support Center: Managing Exothermic Reactions with 4-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the Technical Support Center for 4-Fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on safely and effectively managing exothermic reactions involving this versatile Weinreb amide. Our goal is to equip you with the knowledge to anticipate and control reaction energetics, ensuring reproducible results and a safe laboratory environment.
Introduction to the Thermal Profile of Weinreb Amide Reactions
This compound (CAS No. 116332-54-8) is a specialized Weinreb amide, a class of reagents renowned for their ability to react cleanly with organometallic reagents to form ketones.[1] A key advantage of the Weinreb-Nahm amide is its prevention of over-addition, a common issue with more reactive acyl compounds like esters or acid chlorides.[1][2] This control is achieved through the formation of a stable, five-membered metal-chelated tetrahedral intermediate after the initial nucleophilic attack.[1][3][4]
However, the initial reaction, particularly with potent nucleophiles like Grignard or organolithium reagents, is often highly exothermic.[5][6][7] The heat generated can lead to thermal runaway if not properly managed, resulting in solvent boiling, pressure buildup, and the formation of unwanted byproducts.[6][7] This guide provides troubleshooting advice and frequently asked questions to address these challenges directly.
Troubleshooting Guide: Exotherm Management
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
Question: I've just started adding my Grignard reagent to a solution of this compound, and the internal temperature is rising much faster than anticipated, approaching the solvent's boiling point. What's happening and what should I do?
Answer:
This indicates that the rate of heat generation is exceeding the rate of heat removal. The reaction between the Grignard reagent and the Weinreb amide is fast and exothermic.[7][8] An uncontrolled temperature spike can lead to side reactions and poses a significant safety risk.[6]
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of the Grignard reagent.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction flask. If using an ice bath, ensure it's a well-mixed slurry of ice and water.
-
Ensure Agitation: Verify that stirring is vigorous and efficient. Poor mixing can create localized hot spots where the reagent is added, accelerating the reaction in that zone.[9]
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the nucleophilic reagent too quickly.[6][10] The addition rate should be slow and controlled, allowing the cooling system to dissipate the generated heat effectively.[11] For scaled-up reactions, what worked at the bench scale may be too fast for a larger volume with a less favorable surface-area-to-volume ratio.[6]
-
Reagent Concentration: Highly concentrated reaction mixtures can lead to a more rapid temperature increase.[11] Consider diluting the reaction mixture with more anhydrous solvent before starting the addition.
-
Initial Temperature: Starting the addition at a sufficiently low temperature (e.g., -78 °C, -40 °C, or 0 °C, depending on the specific nucleophile's reactivity) is crucial.[12][13][14] This provides a larger thermal buffer before reaching hazardous temperatures.
Issue 2: Delayed Reaction Initiation Followed by a Sudden, Violent Exotherm
Question: My Grignard reaction didn't start as expected. After adding a significant portion of the reagent, the reaction suddenly initiated, and the temperature and pressure increased dramatically. What caused this induction period and subsequent runaway?
Answer:
This is a classic and dangerous scenario known as reagent accumulation .[6] During the induction period, the unreacted Grignard reagent builds up in the flask. When the reaction finally initiates, this accumulated reagent reacts all at once, leading to a massive and often uncontrollable exotherm.[15]
Root Cause Analysis & Prevention:
-
Magnesium Passivation: The surface of the magnesium used to prepare the Grignard reagent can have a passivating layer of magnesium oxide, which delays initiation.[10]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will consume the reagent and inhibit the desired reaction.[10][16] Ensure all components are rigorously dried.
-
Low Temperature Inhibition: While low temperatures are used to control the exotherm, a temperature that is too low can sometimes hinder initiation.
Best Practices for Initiation:
-
Confirm Initiation: Before adding the bulk of your reagent, add a small amount and look for a gentle temperature rise or a color change to confirm the reaction has started.[5]
-
Controlled Addition: Never add the reagent faster than the reaction consumes it. The rate of addition should be dictated by the observed temperature and the capacity of the cooling system.[6][15]
-
Patience: Respect the induction period. Do not be tempted to add a large amount of reagent if the reaction doesn't start immediately.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a Grignard reagent?
A1: There is no single optimal temperature, as it depends on the specific Grignard reagent's reactivity and the scale of the reaction. However, for effective exotherm control, it is highly recommended to start the reaction at a low temperature. Common starting points are 0 °C for less reactive Grignards or down to -78 °C for highly reactive organolithiums or Grignards.[12][13] The key is to maintain a stable internal temperature throughout the addition by balancing the addition rate with the cooling capacity.
Q2: What are the potential byproducts if I lose control of the reaction temperature?
A2: Elevated temperatures can lead to several side reactions:
-
Wurtz Coupling: High local concentrations of the organometallic reagent can lead to coupling byproducts (R-R).[10]
-
Decomposition: The stabilized tetrahedral intermediate is only stable at low temperatures.[1] If the reaction warms significantly before quenching, this intermediate can decompose, potentially leading to other byproducts.
-
Reaction with Solvent: At higher temperatures, Grignard reagents may begin to react with etheric solvents like THF.
Q3: How should I safely quench an exothermic reaction involving this compound and a Grignard reagent?
A3: Quenching a Grignard reaction is also an exothermic process.[11]
-
Cool the Mixture: Ensure the reaction mixture is cooled in an ice bath before and during the quench.[11]
-
Slow, Dropwise Addition: Use a dropping funnel to add the quenching agent (e.g., saturated aqueous ammonium chloride solution or dilute HCl) slowly and dropwise with vigorous stirring.[11][16]
-
Never Add Water Directly to the Grignard Reagent: Always add the quenching solution to the reaction mixture, not the other way around.
Q4: Can I use this compound in a one-pot synthesis without isolating it first?
A4: While one-pot syntheses are possible, it is critical to consider the compatibility of all reagents and the thermal implications. The synthesis of the Weinreb amide itself from the corresponding acid chloride or carboxylic acid can also be exothermic. Combining two exothermic steps without careful control can be hazardous. It is generally recommended to isolate and purify the Weinreb amide before reacting it with a highly reactive organometallic reagent.
Experimental Protocols & Data
Table 1: Key Parameters for Exotherm Management
| Parameter | Recommendation | Rationale |
| Initial Temperature | 0 °C to -78 °C | Provides a thermal safety margin and helps control the initial reaction rate.[12][13] |
| Reagent Addition | Slow, dropwise via addition funnel | Prevents reagent accumulation and allows the cooling system to keep pace with heat generation.[6][10] |
| Stirring | Vigorous mechanical or magnetic stirring | Ensures homogenous mixing, prevents localized hot spots, and improves heat transfer to the cooling bath.[9] |
| Concentration | 0.1 M to 1.0 M | Lower concentrations reduce the volumetric heat output, making temperature control more manageable.[11] |
| Monitoring | Internal thermometer | Provides real-time feedback on the reaction's progress and allows for immediate response to temperature deviations.[17] |
Protocol: Controlled Addition of a Grignard Reagent
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an internal thermometer, and a rubber septum for reagent addition under an inert atmosphere (Nitrogen or Argon).
-
Charge: Charge the flask with this compound dissolved in anhydrous THF.
-
Cooling: Cool the flask to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Initiation: Slowly add a small aliquot (~5%) of the Grignard reagent. Observe the internal thermometer for a slight temperature increase (2-5 °C) to confirm that the reaction has initiated.
-
Controlled Addition: Once initiation is confirmed, add the remaining Grignard reagent dropwise via a syringe pump or an addition funnel at a rate that maintains the internal temperature within a narrow, desired range (e.g., 0-5 °C).
-
Monitoring: Continuously monitor the internal temperature. If it rises above the set limit, pause the addition until the temperature stabilizes.
-
Completion: After the addition is complete, allow the reaction to stir at the same temperature for a predetermined time to ensure complete conversion.
-
Quenching: Cool the reaction mixture further if necessary and quench slowly and carefully as described in the FAQs.
Visual Diagrams
Logical Flow for Troubleshooting Exothermic Events
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. theory.labster.com [theory.labster.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bohr.winthrop.edu [bohr.winthrop.edu]
- 17. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Products from 4-Fluoro-N-methoxy-N-methylbenzamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of products synthesized from 4-Fluoro-N-methoxy-N-methylbenzamide. The inherent stability of the Weinreb amide makes it an excellent acylating agent, particularly for the synthesis of ketones with organometallic reagents, minimizing the common issue of over-addition.[1][2] However, the unique electronic properties of the fluoro-substituent and the nature of the reaction byproducts can present specific purification hurdles. This document offers troubleshooting guidance and frequently asked questions to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the workup and purification of ketone products derived from this compound.
Problem 1: Low or No Yield of the Desired Ketone After Aqueous Workup
Question: I've performed a Grignard reaction with this compound and, after quenching with aqueous acid (e.g., NH₄Cl or HCl), I'm observing a very low yield of my target 4-fluorophenyl ketone. What are the likely causes and how can I rectify this?
Answer:
Several factors could contribute to a low yield of the desired ketone. Let's break down the possibilities based on the reaction and workup stages.
Possible Causes & Solutions:
-
Inefficient Grignard Reagent Formation or Titration: The quality and concentration of your Grignard reagent are paramount.
-
Troubleshooting: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Titrate your Grignard reagent before use to determine its exact molarity. An excess of the Grignard reagent is often used, but a large excess can sometimes lead to side reactions.
-
-
Decomposition of the Tetrahedral Intermediate: The key to the Weinreb amide's success is the stability of the tetrahedral intermediate formed upon nucleophilic addition.[1] However, this intermediate is only stable at low temperatures.
-
Troubleshooting: Maintain a low reaction temperature (typically between -78 °C and 0 °C) throughout the addition of the organometallic reagent. It is also crucial to quench the reaction at low temperatures before allowing it to warm to room temperature.
-
-
Hydrolysis of the Weinreb Amide: If the reaction conditions are not strictly anhydrous, the Grignard reagent can be quenched, and the Weinreb amide may be hydrolyzed during workup, especially if a strong acid is used for an extended period.
-
Troubleshooting: Use anhydrous solvents and reagents. During the workup, use a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) for quenching. Avoid prolonged exposure to strong acids.
-
-
Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can also act as reducing agents, particularly with sterically hindered ketones or when the electrophile is highly activated.[3][4]
-
Troubleshooting: The electronic effect of the fluorine atom can influence the reactivity of the carbonyl group.[4] If you observe the corresponding alcohol of your desired ketone, it's a sign of over-reduction. This can be minimized by using a less reactive organometallic reagent or by carefully controlling the stoichiometry and reaction temperature.
-
Problem 2: Presence of Unreacted this compound in the Final Product
Question: My post-purification analysis (e.g., NMR, LC-MS) shows a significant amount of the starting Weinreb amide alongside my desired ketone. How can I improve the separation?
Answer:
The presence of unreacted starting material is a common issue, often stemming from incomplete reaction or challenging separation due to similar polarities.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Ensure the stoichiometry of your organometallic reagent is correct (a slight excess, e.g., 1.1-1.2 equivalents, is often optimal). Allow the reaction to stir for a sufficient time at the appropriate temperature to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
-
-
Co-elution during Column Chromatography: The polarity of the this compound may be similar to that of your ketone product, leading to difficult separation by silica gel chromatography.
-
Troubleshooting:
-
Optimize Your Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Experiment with different solvent systems; for instance, adding a small amount of dichloromethane or ether can alter the selectivity.
-
Consider Alternative Stationary Phases: While silica gel is common, other stationary phases like alumina or even fluorinated stationary phases can offer different selectivity for fluorinated compounds.[5][6]
-
Recrystallization: If your ketone product is a solid, recrystallization can be a highly effective method for removing the more soluble Weinreb amide. Experiment with a range of solvents to find one in which the ketone has low solubility at low temperatures and the amide is soluble.
-
-
Problem 3: Formation of a Tertiary Alcohol (Over-addition Product)
Question: I've isolated a significant amount of a tertiary alcohol, indicating that my organometallic reagent added to the ketone product. I thought the Weinreb amide was supposed to prevent this. What went wrong?
Answer:
While the Weinreb amide is designed to prevent over-addition by forming a stable chelated intermediate, this stability is not absolute and can be compromised under certain conditions.[1][2]
Possible Causes & Solutions:
-
Reaction Temperature Too High: The primary reason for the breakdown of the tetrahedral intermediate and subsequent over-addition is allowing the reaction to warm up prematurely.
-
Troubleshooting: Maintain a consistently low temperature (e.g., -78 °C or 0 °C) during the addition of the organometallic reagent and for a period afterward. The quench should also be performed at this low temperature.
-
-
Excessively Reactive Organometallic Reagent: Highly reactive organometallic reagents, such as organolithium compounds, are more prone to over-addition than their Grignard counterparts.
-
Troubleshooting: If using an organolithium reagent, ensure precise stoichiometric control and maintain very low temperatures. If possible, consider using the corresponding, less reactive Grignard reagent.
-
-
Incorrect Workup Procedure: Quenching the reaction with a protic source before the organometallic reagent is fully consumed can lead to the formation of the ketone in the presence of the active nucleophile, resulting in over-addition.
-
Troubleshooting: Ensure the reaction is complete before quenching. A proper quench involves adding the reaction mixture to the quenching solution at low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-methoxy-N-methyl group in preventing over-addition?
The N-methoxy-N-methyl group forms a stable five-membered chelate with the metal atom (e.g., magnesium from a Grignard reagent) of the tetrahedral intermediate that results from the initial nucleophilic attack.[1] This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until the acidic workup. This prevents the newly formed ketone from being present in the reaction mixture with the highly reactive organometallic reagent, thus avoiding a second nucleophilic addition.
Q2: How does the 4-fluoro substituent affect the reaction and purification?
The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially making the Weinreb amide more reactive. This can be beneficial for driving the reaction to completion but may also increase the likelihood of side reactions if not properly controlled. In terms of purification, the fluorine atom can alter the polarity and chromatographic behavior of the molecule. Sometimes, fluorinated compounds exhibit unique interactions that can be exploited for separation, for example, by using fluorinated chromatography phases.[5][7]
Q3: What are some common byproducts to look out for in a Grignard reaction with this compound?
Besides the over-addition product (tertiary alcohol) and unreacted starting material, you might observe:
-
The corresponding secondary alcohol: This arises from the reduction of the ketone product by the Grignard reagent, which can act as a hydride donor.[3][4]
-
Products from the hydrolysis of the starting material: If moisture is present, you may form 4-fluorobenzoic acid.
-
Homocoupling products of the Grignard reagent.
Q4: Can I use a reducing agent like LiAlH₄ or DIBAL-H with this compound?
Yes, a key feature of Weinreb amides is their ability to be reduced to the corresponding aldehyde using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1] The same principle of a stable intermediate preventing over-reduction to the alcohol applies.
Experimental Protocols
Protocol 1: General Workup Procedure for a Grignard Reaction
-
Cooling: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The addition should be dropwise at first to control any exotherm.
-
Extraction: Once the quenching is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Layer Separation: Shake the separatory funnel, venting frequently. Allow the layers to separate. If an emulsion forms, adding a small amount of brine (saturated aqueous NaCl) can help to break it.
-
Aqueous Wash: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the eluent to be used.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone.
Visualizations
Workflow for Weinreb Ketone Synthesis and Purification
Caption: General workflow for the synthesis and purification of a 4-fluorophenyl ketone.
Troubleshooting Logic for Low Ketone Yield
Caption: Troubleshooting flowchart for low yield in Weinreb ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical and agrochemical research.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring high purity and yield.
I. Overview of the Synthesis
The most common and reliable method for synthesizing this compound (a Weinreb-Nahm amide) is the reaction of 4-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[4] This reaction is valued for its ability to produce a stable intermediate that can be converted to ketones or aldehydes with organometallic reagents, largely avoiding the over-addition issues seen with other acyl compounds.[5][6][7]
The stability of the resulting Weinreb amide is attributed to the formation of a five-membered cyclic intermediate upon nucleophilic addition, which prevents further reaction.[5][7]
Synthetic Workflow Diagram
Here is a general overview of the synthetic workflow:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Impurity Minimization
This section addresses specific issues that can arise during the synthesis, leading to impurities in the final product.
Question 1: My final product is contaminated with 4-fluorobenzoic acid. What is the likely cause and how can I prevent it?
Answer:
The presence of 4-fluorobenzoic acid is almost always due to the hydrolysis of the starting material, 4-fluorobenzoyl chloride, by moisture.[8] The carbonyl carbon in 4-fluorobenzoyl chloride is highly electrophilic, making it extremely reactive towards water.[8]
Causality and Prevention:
-
Moisture in Glassware and Solvents: Even trace amounts of water can lead to significant hydrolysis.
-
Solution: Rigorously dry all glassware in an oven at >100°C and cool under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, either from a sealed commercial bottle or freshly distilled over a suitable drying agent.
-
-
Atmospheric Moisture: Handling reagents in an open atmosphere can introduce moisture.
-
Solution: Perform the reaction under an inert atmosphere using a Schlenk line or a glovebox.[8] Add liquid reagents via a dry syringe through a rubber septum.
-
-
Impure Starting Material: The 4-fluorobenzoyl chloride may have hydrolyzed during storage.
-
Solution: Use a fresh bottle of the reagent or purify it by distillation under reduced pressure before use.[8]
-
Post-Synthesis Remediation:
If 4-fluorobenzoic acid is present in your crude product, it can be removed during the work-up.
-
Base Wash: During the aqueous work-up, wash the organic layer with a basic solution like saturated sodium bicarbonate (NaHCO₃). The acidic 4-fluorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.[8]
Question 2: I'm observing unreacted N,O-dimethylhydroxylamine hydrochloride in my crude product. How can I drive the reaction to completion?
Answer:
Incomplete reaction is often due to inefficient acid scavenging or suboptimal reaction conditions. The reaction between 4-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride generates hydrogen chloride (HCl).[8] If not neutralized, this HCl can protonate the amine of N,O-dimethylhydroxylamine, rendering it non-nucleophilic and halting the reaction.
Troubleshooting Steps:
-
Choice and Stoichiometry of Base: A non-nucleophilic, sterically hindered base is crucial.
-
Reaction Temperature and Time:
-
Reagent Addition:
-
Slow Base Addition: Add the base slowly (dropwise) to the cooled solution of the other reactants to maintain temperature control.[4]
-
Question 3: My NMR analysis shows byproducts that I suspect are from over-addition of a Grignard reagent in a subsequent step. How is this possible with a Weinreb amide?
Answer:
While Weinreb amides are designed to prevent over-addition from organometallic reagents like Grignard or organolithium reagents, it is not entirely foolproof under certain conditions.[5][6][9] The stability of the tetrahedral intermediate is key, but harsh conditions can lead to its breakdown and the formation of a ketone in situ, which can then react with another equivalent of the Grignard reagent.
Factors Leading to Over-addition:
-
High Temperatures: The chelated intermediate is stable at low temperatures. If the reaction temperature is not carefully controlled (e.g., kept at -78°C or 0°C), the intermediate can collapse, leading to the ketone and subsequent over-addition.[9]
-
Excess Grignard Reagent: While the reaction can tolerate an excess of the Grignard reagent under optimal conditions, a very large excess, especially at higher temperatures, can increase the likelihood of over-addition.[9][10][11]
-
Highly Reactive Grignard Reagents: Some Grignard reagents are inherently more reactive and may lead to over-addition even at low temperatures.[9]
Prevention Strategies:
-
Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the Grignard reagent and for a period after.
-
Inverse Addition: Add the Weinreb amide solution to the Grignard reagent to maintain a low concentration of the amide and minimize the chance of the intermediate encountering excess Grignard reagent.
-
Titration of Grignard Reagent: Ensure you know the exact concentration of your Grignard reagent by titration to use a more precise stoichiometry.
Question 4: I'm having difficulty with the final purification. What are the best methods for obtaining high-purity this compound?
Answer:
The product is typically a colorless to yellow liquid.[2][4] The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Recommended Purification Methods:
| Method | When to Use | Key Considerations |
| Vacuum Distillation | For larger scale reactions and when impurities have significantly different boiling points. | The product has a boiling point of 120°C at 0.3 mmHg.[2][4] Ensure your vacuum setup is efficient to avoid high temperatures which could cause decomposition. |
| Column Chromatography | For smaller scale reactions or when impurities are close in polarity to the product. | Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. The product is moderately polar. |
Purification Workflow Diagram:
Caption: Decision tree for purification of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for this synthesis? A high yield, often around 96%, can be achieved under optimized conditions.[4]
Q2: What are the key analytical techniques to assess the purity of the final product? ¹H NMR and ¹³C NMR are essential for structural confirmation and purity assessment. Gas Chromatography (GC) can also be used to determine purity.[2][3] The expected ¹H NMR peaks are approximately δ 3.34 (3H, s, CH₃), 3.52 (3H, s, OCH₃), 7.08 (2H, m, Ar-H), and 7.73 (2H, m, Ar-H).[4]
Q3: Can I use a different starting material instead of 4-fluorobenzoyl chloride? Yes, 4-fluorobenzoic acid can be used. However, it requires an activation step to convert it into a more reactive species, such as an acid chloride in situ (e.g., using oxalyl chloride or thionyl chloride) or by using peptide coupling reagents.[6][7][12]
Q4: Is the product stable for long-term storage? The product should be stored at room temperature.[2] While relatively stable, it is good practice to store it under an inert atmosphere to prevent any potential long-term hydrolysis.
IV. Detailed Experimental Protocol
This protocol is a synthesis of best practices derived from established literature.
Materials:
-
4-fluorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride[13]
-
Pyridine (anhydrous)
-
Chloroform (anhydrous)
-
Saturated sodium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous chloroform.[4]
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.[4]
-
Base Addition: Slowly add anhydrous pyridine (2.4 eq) dropwise to the cooled solution via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for at least 1 hour.[4]
-
Work-up:
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude oil by vacuum distillation (120°C at 0.3 mmHg) to afford this compound as a colorless liquid.[4]
V. References
-
ChemicalBook. (2025). This compound | 116332-54-8. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from --INVALID-LINK--
-
Reddit. (2025). Overaddition of grignard to weinreb amide. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-Fluoro-N-méthoxy-N-méthylbenzamide. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 116332-54-8|this compound. Retrieved from --INVALID-LINK--
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). A Mild and Efficient Procedure for the Weinreb Amide Synthesis. The Journal of Organic Chemistry, 66(7), 2534–2537.
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 116332-54-8. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2020). Methods for preventing over addition of Grignard reagent. Retrieved from --INVALID-LINK--
-
Reddit. (2013). Question about working with Weinreb amide resin. Retrieved from --INVALID-LINK--
-
Reddit. (2025). 4-fluorobenzoyl chloride formation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound 116332-54-8. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 116332-54-8. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from --INVALID-LINK--
References
- 1. 116332-54-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 116332-54-8 [chemicalbook.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 13. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Improve the Yield of Fluorinated Ketones
Welcome to the Technical Support Center for the synthesis of fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorination chemistry. Fluorinated ketones are pivotal building blocks in medicinal chemistry and materials science, but their synthesis can be challenging.[1][2][3] This resource provides in-depth troubleshooting guides and FAQs to address common issues, enhance reaction yields, and ensure the safe and efficient execution of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of fluorinated ketones in a direct question-and-answer format.
Q1: Why is my reaction yield low, or why is there no conversion of the starting material?
This is one of the most common issues. The root cause often lies in one of several key areas: reagent activity, reaction conditions, or substrate reactivity.
Possible Cause 1: Inactive or Degraded Fluorinating Agent Many fluorinating agents are sensitive to moisture and can degrade over time, leading to a complete loss of reactivity. This is particularly true for reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor.[4]
-
Solution:
-
Use a Fresh Reagent: Whenever possible, use a new bottle of the fluorinating agent or one that has been recently opened and properly stored under an inert atmosphere.
-
Proper Storage: Store moisture-sensitive reagents in a desiccator or a glove box to prevent hydrolysis.
-
Reagent Titration (Advanced): For critical applications, the activity of the reagent can be titrated, although this is not common practice in most research labs.
-
Possible Cause 2: Sub-Optimal Reaction Temperature Fluorination reactions can be highly sensitive to temperature. An incorrect temperature can lead to no reaction or, conversely, decomposition.
-
Solution:
-
Gradual Temperature Increase: If no reaction is observed at room temperature, gradually increase the temperature in increments of 10-20 °C. Some fluorinations require moderate heating to proceed at a reasonable rate.[5]
-
Low-Temperature Start: For sensitive substrates, starting the reaction at a lower temperature (e.g., 0 °C or -78 °C) and slowly warming to room temperature can prevent the formation of byproducts and improve the yield of the desired product.[5]
-
Possible Cause 3: Inappropriate Solvent The choice of solvent is critical. It must be anhydrous, non-nucleophilic, and capable of dissolving both the substrate and the reagent. Some reagents can react exothermically or dangerously with certain solvents.[5]
-
Solution:
-
Screen Anhydrous Solvents: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common and effective solvent for many electrophilic fluorinations using reagents like Selectfluor®.[5][6] Dichloromethane (DCM) is frequently used for nucleophilic reagents like DAST.[4][7]
-
Check Compatibility: Always verify the compatibility of your fluorinating agent with the chosen solvent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[5]
-
Possible Cause 4: Poor Substrate Reactivity The structure of the ketone itself heavily influences reactivity, particularly in electrophilic fluorination, which typically proceeds through an enol or enolate intermediate.[1][6]
-
Solution:
-
Promote Enolization: If the keto-enol tautomerization is slow, the reaction will be sluggish.[1][6] Adding a catalytic amount of a non-nucleophilic acid or base can sometimes facilitate enolization and accelerate the reaction. For example, the solution becomes slightly acidic as reactions with Selectfluor® in acetonitrile proceed, which helps promote tautomerization.[6]
-
Consider Steric Hindrance: Bulky groups near the reaction center can sterically block the approach of the fluorinating agent.[1][6] In such cases, a smaller fluorinating agent or higher reaction temperatures may be necessary.
-
Pre-form the Enolate: For stubborn substrates, pre-forming the enolate using a base (e.g., LDA, LHMDS) before adding the electrophilic fluorinating agent can be a highly effective strategy.[8]
-
Q2: My reaction is messy, with multiple products. How can I improve selectivity?
The formation of multiple products usually points to issues with regioselectivity (fluorination at the wrong position) or over-fluorination (e.g., difluorination instead of monofluorination).
Possible Cause 1: Multiple Reactive Sites (Regioselectivity) Unsymmetrical ketones can be fluorinated on either side of the carbonyl group. The outcome is governed by a combination of steric and electronic factors.[6]
-
Solution:
-
Exploit Directing Groups: Use existing functional groups on your substrate to direct the fluorination to a specific position.[5]
-
Use a Bulky Fluorinating Agent: A sterically demanding agent may selectively fluorinate the less hindered α-position.
-
Thermodynamic vs. Kinetic Control: The choice of base and temperature for enolate formation can influence which regioisomer is formed (kinetic vs. thermodynamic enolate), which in turn directs the site of fluorination.
-
Possible Cause 2: Over-fluorination (e.g., Difluorination) The desired monofluorinated ketone can sometimes be more reactive than the starting material, leading to the formation of an α,α-difluorinated byproduct. This is a common issue with highly reactive substrates like β-diketones.[1][6]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use only 1.0 to 1.1 equivalents for monofluorination. To obtain the difluorinated product, 2.1 equivalents of the fluorinating agent can be used.[9]
-
Lower the Temperature: Running the reaction at a lower temperature can often slow down the second fluorination step more than the first, improving selectivity for the mono-fluorinated product.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration, which can help prevent over-reaction.
-
Change the Solvent: In some cases, changing the solvent can inhibit the formation of the difluorinated byproduct.[10]
-
Q3: My product is decomposing during the reaction or workup. What can I do?
Product instability can be a significant hurdle, leading to drastically reduced yields.
Possible Cause 1: Harsh Reaction Conditions Sensitive substrates may degrade under strongly acidic or basic conditions, or at elevated temperatures.[5]
-
Solution:
-
Use Milder Reagents: Employ milder, neutral fluorination methods. Electrophilic N-F reagents like Selectfluor® and NFSI are generally more stable and less harsh than nucleophilic reagents like DAST.[11][12]
-
Buffer the Reaction: Add a mild, non-nucleophilic base (e.g., Li₂CO₃, Na₂CO₃) to neutralize any acidic byproducts that may form during the reaction.[5][9]
-
Optimize Temperature: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
-
Possible Cause 2: Decomposition During Workup or Purification Some fluorinated ketones are sensitive to aqueous acid/base or silica gel during chromatography.[6] Trifluoroacetyl groups and α,α-difluorinated ketones, for example, have a tendency to form hydrates.[1][6]
-
Solution:
-
Anhydrous Workup: If your product is water-sensitive, perform an anhydrous workup. This may involve filtering the reaction mixture through a pad of celite or silica and directly concentrating the filtrate.[5]
-
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base (e.g., triethylamine in the eluent) to prevent decomposition of acid-sensitive compounds.
-
Alternative Purification: Explore other purification methods such as distillation, recrystallization, or chromatography on a different stationary phase (e.g., alumina, Florisil).
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right fluorinating agent? A: The choice depends on the desired transformation.
-
For α-monofluorination or α,α-difluorination of an existing ketone (via its enol/enolate): Use an electrophilic fluorinating agent. These reagents deliver an "F+" equivalent to a nucleophilic carbon. Common choices include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and other N-F reagents.[12][13] They are generally stable, effective, and widely used.[12]
-
To convert a ketone carbonyl (C=O) into a gem-difluoro group (CF₂): Use a nucleophilic deoxyfluorinating agent. These reagents replace the oxygen atom with two fluorine atoms. Common choices are DAST and Deoxo-Fluor®.[4][7] Deoxo-Fluor® is more thermally stable than DAST and is often preferred for safety reasons.[7]
Q: What are the best practices for handling and quenching fluorinating agents safely? A: Safety is paramount. Fluorinating agents can be corrosive, toxic, and react violently with water.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (neoprene is often recommended).[11][14][16]
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood.[11][16]
-
Quenching: Quenching procedures must be performed with extreme caution, typically by slowly adding the reaction mixture to a chilled solution of a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) or to a large amount of ice with vigorous stirring.[11] This process can be exothermic and release gases, so slow addition is critical.[11]
-
Spill Management: Have an emergency plan. For spills involving reagents that can generate hydrofluoric acid (HF), such as DAST or fluorine gas, calcium gluconate gel should be readily available as a first aid measure for skin contact.[11][15]
Data & Visualization
Comparison of Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | F-N⁺(CH₂CH₂)₃N⁺-CH₂Cl · 2BF₄⁻ | Highly effective, crystalline solid, easy to handle, widely used.[9][12] |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Highly effective, crystalline solid, strong fluorinating power. |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | (C₆H₄(SO₂)₂)NF | Effective fluorinating agent.[12] |
Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process for troubleshooting low-yield electrophilic fluorination reactions.
Caption: Troubleshooting Decision Tree for Low Yield.
Key Experimental Protocols
Protocol 1: General Procedure for Electrophilic α-Monofluorination of a Ketone using Selectfluor®
This protocol describes a typical procedure for the monofluorination of an enolizable ketone.
Materials:
-
Ketone substrate (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Flame-dry or oven-dry the reaction flask and stir bar to ensure all moisture is removed.[17] Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the ketone substrate (1.0 equiv) and anhydrous acetonitrile. Stir the mixture until the ketone is fully dissolved.
-
Fluorination: In a single portion, add Selectfluor® (1.1 equiv) to the stirred solution at room temperature. For very reactive substrates, consider adding the Selectfluor® in portions or at a lower temperature (0 °C) to control the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a moderately elevated temperature, e.g., 40 °C, if needed).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-24 hours.[5][9]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional acetonitrile.[5] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the crude product by flash column chromatography on silica gel to yield the pure α-fluoroketone.[5]
Protocol 2: General Procedure for Geminal Difluorination of a Ketone using Deoxo-Fluor®
This protocol describes the conversion of a carbonyl group to a difluoromethylene group.
Materials:
-
Ketone substrate (1.0 equiv)
-
Deoxo-Fluor® (2.0-3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Setup: Assemble a dry reaction flask with a stir bar and reflux condenser under an inert atmosphere.
-
Reagent Addition: Dissolve the ketone substrate (1.0 equiv) in anhydrous DCM and add it to the reaction flask.
-
Fluorination: Cool the solution to 0 °C using an ice-water bath. Slowly add Deoxo-Fluor® (2.0-3.0 equiv) to the stirred solution. Caution: The addition may be exothermic. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Deoxo-Fluor® is generally more thermally stable than DAST, but manufacturer's safety guidelines should always be followed.[7]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Quenching (Critical Step): Once the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, add the reaction mixture to a vigorously stirred, chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quench is exothermic and will evolve gas. Ensure adequate ventilation and perform the addition slowly to control the rate.[11]
-
Workup: Continue stirring until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer one or two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
References
- 1. scispace.com [scispace.com]
- 2. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 17. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Weinreb Amides: Spotlight on 4-Fluoro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Among the arsenal of tools available to chemists, N-methoxy-N-methylamides, commonly known as Weinreb amides, stand out as exceptionally reliable and versatile intermediates. First introduced in 1981, their unique reactivity profile elegantly solves a classic problem in organic chemistry: the over-addition of highly reactive organometallic reagents to carbonyl compounds.[1][2][3] This guide provides an in-depth comparison of 4-Fluoro-N-methoxy-N-methylbenzamide against other substituted Weinreb amides, offering experimental insights and data to inform your selection of synthetic strategies.
The primary advantage of a Weinreb amide lies in its reaction with organolithium or Grignard reagents. Unlike esters or acid chlorides that readily react twice with these nucleophiles to yield tertiary alcohols, the Weinreb amide reaction halts cleanly at the ketone stage.[3][4][5] This remarkable selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate, stabilized by chelation of the magnesium or lithium cation between the two oxygen atoms.[1][2][4] This intermediate remains intact at low temperatures, preventing further addition until it is deliberately hydrolyzed during aqueous workup to reveal the desired ketone or aldehyde.[1][2][4]
The Subject of Comparison: this compound
This compound is a specific Weinreb amide that has garnered significant interest, particularly in the fields of pharmaceutical and agrochemical development.[6][7] The incorporation of a fluorine atom at the 4-position of the benzoyl ring introduces distinct electronic properties that modulate its reactivity and utility.
Key Attributes:
-
Enhanced Reactivity: The fluorine atom is a moderately electron-withdrawing group. This inductive effect increases the electrophilicity of the carbonyl carbon, often leading to faster and more efficient reactions with nucleophiles compared to its non-fluorinated or electron-donated counterparts.
-
Metabolic Stability: In drug development, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine into a drug candidate can block metabolic pathways, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for drug candidates.[6]
-
Versatility in Synthesis: Beyond standard ketone synthesis, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders and cancers, as well as in the formulation of advanced agrochemicals.[6][7][8]
Comparative Analysis of Substituted Benzoyl Weinreb Amides
The choice of substituent on the aromatic ring of a Weinreb amide is a critical experimental parameter. It directly influences the electronic nature of the carbonyl group and can be leveraged to tune reactivity. Below is a comparison of this compound with other representative aromatic Weinreb amides.
| Feature | This compound | N-methoxy-N-methylbenzamide (Unsubstituted) | 4-Methoxy-N-methoxy-N-methylbenzamide | 4-Nitro-N-methoxy-N-methylbenzamide |
| Structure | F-C₆H₄-CON(OCH₃)CH₃ | C₆H₅-CON(OCH₃)CH₃ | CH₃O-C₆H₄-CON(OCH₃)CH₃ | O₂N-C₆H₄-CON(OCH₃)CH₃ |
| Molecular Formula | C₉H₁₀FNO₂[6] | C₉H₁₁NO₂ | C₁₀H₁₃NO₃ | C₉H₁₀N₂O₄ |
| Molecular Weight | 183.18 g/mol [6][9] | 165.19 g/mol | 195.21 g/mol | 210.18 g/mol |
| Physical State | White to yellow clear liquid[6] | Colorless oil | White solid | Yellow solid |
| Electronic Effect of Substituent | Moderately Electron-Withdrawing (-I > +M) | Neutral (Reference) | Strongly Electron-Donating (+M) | Strongly Electron-Withdrawing (-M, -I) |
| Relative Carbonyl Electrophilicity | High | Moderate | Low | Very High |
| Expected Reactivity with Nucleophiles | Fast | Baseline | Slow | Very Fast |
| Key Applications | Intermediate for pharmaceuticals (neurology, oncology) and agrochemicals.[6][7] | General purpose ketone synthesis. | Synthesis of natural products and complex molecules where milder conditions are preferred. | Used when highly activated electrophile is needed; precursor for aniline derivatives. |
Mechanistic Insight and Experimental Protocols
A deep understanding of the underlying mechanism and experimental design is crucial for successful synthesis.
General Reaction Mechanism: Ketone Synthesis
The reaction proceeds via a nucleophilic acyl substitution. The key step is the formation of the stable, chelated tetrahedral intermediate which prevents the common "over-addition" problem.
Caption: General mechanism of Weinreb ketone synthesis.
Protocol 1: Synthesis of this compound
This protocol details the preparation of the title compound from commercially available starting materials. The choice of a mild base like pyridine is critical to neutralize the HCl generated in situ without promoting unwanted side reactions.
Workflow Diagram
Caption: Experimental workflow for synthesizing the Weinreb amide.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in chloroform (or dichloromethane).[10] Stir at room temperature to ensure dissolution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the subsequent base addition.
-
Base Addition: Slowly add pyridine (2.4 eq) dropwise to the cooled, stirring solution. Pyridine acts as a base to neutralize the HCl salt of the hydroxylamine and the HCl generated during the reaction. Slow addition is necessary to prevent a rapid temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour to ensure the reaction goes to completion.[10]
-
Workup & Quench: Pour the reaction mixture into a separatory funnel containing a saturated sodium chloride solution.[10] This step quenches the reaction and begins the purification process.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.[10] This ensures all the product is recovered from the aqueous phase.
-
Washing & Drying: Combine all organic layers and wash them three times with water to remove residual pyridine hydrochloride and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, then filter.[10]
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to afford the final product as a colorless liquid.[10] A typical reported yield for this procedure is ~96%.[10]
Protocol 2: Synthesis of 4-Fluorobenzophenone (A Representative Reaction)
This protocol demonstrates the utility of this compound in a Grignard reaction. Anhydrous conditions and controlled temperature are paramount for success.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. At this temperature, the tetrahedral intermediate is highly stable, and side reactions are minimized.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF via syringe. The reaction is typically rapid. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate and hydrolyzes the magnesium salts.
-
Warm & Extract: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash with saturated NH₄Cl solution, water, and brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-fluorobenzophenone.
Advanced Synthetic Utility: C-H Functionalization
Beyond their role as acylating agents, Weinreb amides have emerged as effective directing groups in transition metal-catalyzed C-H functionalization reactions.[11][12] The amide moiety can coordinate to a metal catalyst (e.g., Palladium, Ruthenium), directing the functionalization to a specific ortho C-H bond on the aromatic ring.[11][12] In this context, the electronic nature of substituents like the 4-fluoro group can influence the efficiency and selectivity of these advanced transformations.[11]
Conclusion
Weinreb amides are indispensable tools for the modern synthetic chemist, providing a robust and reliable method for the synthesis of ketones and aldehydes.[1][13][14] this compound stands out as a particularly valuable variant. The presence of the fluorine atom not only enhances the reactivity of the carbonyl group but also provides a strategic handle for introducing fluorine into target molecules—a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.[6][7] By understanding the principles of reactivity, the influence of substituents, and the nuances of experimental protocols, researchers can fully leverage the power of this and other Weinreb amides to accelerate their research and development goals.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 116332-54-8 [chemicalbook.com]
- 11. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
reactivity comparison of fluorinated vs. non-fluorinated benzamides
An Objective Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Benzamides
For researchers, scientists, and drug development professionals, the benzamide moiety is a cornerstone of molecular design, appearing in numerous approved therapeutics. The strategic incorporation of fluorine into these scaffolds has become a prevalent strategy to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated benzamides, supported by mechanistic insights and detailed experimental protocols to inform rational drug design and development.
The Electronic Influence of Fluorine on the Benzamide Core
The introduction of fluorine to the aromatic ring of a benzamide fundamentally alters the electronic landscape of the entire molecule. This is primarily due to the high electronegativity of fluorine, which exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, by extension, the amide functional group.
While fluorine does possess lone pairs that can participate in a weak positive mesomeric effect (+M), the inductive effect is overwhelmingly dominant. This electronic perturbation has several key consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of fluorine pulls electron density away from the amide carbonyl, rendering the carbon atom more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Increased Acidity of the Amide N-H: By destabilizing the neutral amide, fluorine substitution can lower the pKa of the amide proton, making it more acidic. Similarly, the pKa of other groups on the molecule can be lowered.[1][2][3]
-
Altered Aromatic Ring Reactivity: The electron-poor nature of the fluorinated ring enhances its reactivity towards nucleophilic aromatic substitution (SNAr) while deactivating it for electrophilic aromatic substitution.
Caption: Inductive electron withdrawal by fluorine increases the partial positive charge (δ+) on the benzamide carbonyl carbon.
Comparative Chemical Stability: Amide Bond Hydrolysis
The amide bond is famously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.[4] However, under forcing acidic or basic conditions, hydrolysis can occur.
The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide attacks the carbonyl carbon.[5][6][7] Given that fluorine substitution increases the electrophilicity of this carbon, it is mechanistically plausible that fluorinated benzamides exhibit faster rates of chemical hydrolysis compared to their non-fluorinated counterparts under identical conditions.[8]
| Feature | Non-Fluorinated Benzamide | Fluorinated Benzamide | Rationale |
| Carbonyl Electrophilicity | Standard | Enhanced | Strong inductive effect (-I) from fluorine substituent(s). |
| Susceptibility to Nucleophiles | High (relative to other functional groups) but requires harsh conditions. | Very High | Increased partial positive charge on the carbonyl carbon facilitates nucleophilic attack. |
| Predicted Hydrolysis Rate | Slower | Faster | The rate-limiting step (nucleophilic attack) is accelerated by the electron-withdrawing fluorine. |
Experimental Protocol: Comparative Hydrolytic Stability Assay
This protocol provides a framework for assessing the chemical stability of a fluorinated benzamide against its non-fluorinated analog under accelerated conditions.
Objective: To determine and compare the hydrolysis half-life (t½) of a fluorinated and non-fluorinated benzamide at different pH values.
Materials:
-
Test Compounds (Fluorinated and Non-Fluorinated Benzamides)
-
Buffer Systems: pH 5.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)
-
Organic Solvent (e.g., Acetonitrile or DMSO, HPLC-grade)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.4 or an organic solvent like cold acetonitrile)
-
Reverse-Phase HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in the chosen organic solvent.
-
Reaction Setup: For each compound, prepare reaction mixtures by spiking the stock solution into each of the three buffer systems to a final concentration of 100 µM. Ensure the final organic solvent concentration is low (<1%) to avoid solubility issues.
-
Incubation: Aliquot the solutions into separate, sealed vials for each time point and incubate at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
Time Points: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be taken immediately after preparation and quenched.
-
Quenching: Stop the hydrolysis reaction at each time point by adding an aliquot of the reaction mixture to a quenching solution.
-
Analysis: Analyze the quenched samples by RP-HPLC. Quantify the remaining parent compound by integrating the area of its corresponding peak.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting linear regression is the degradation rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k.
Caption: Experimental workflow for the comparative hydrolytic stability assay.
Comparative Metabolic Stability: The Fluorine Advantage
While fluorination may decrease chemical stability against hydrolysis, it provides a profound advantage in metabolic stability. A primary route of drug metabolism involves the oxidation of C-H bonds by cytochrome P450 (CYP450) enzymes, often leading to rapid clearance of a compound from the body.[9][10]
The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it exceptionally resistant to enzymatic cleavage.[1][11] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, that position is effectively shielded from oxidative metabolism. This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry.[9][10]
| Feature | Non-Fluorinated Benzamide | Fluorinated Benzamide | Rationale |
| Susceptibility to CYP450 | Vulnerable at aromatic and benzylic C-H bonds. | C-F bond is highly resistant to oxidation. C-H bonds remain susceptible. | The high bond dissociation energy of the C-F bond prevents enzymatic C-H activation pathways.[1] |
| Metabolic Half-life (t½) | Shorter | Longer | Blockage of a key metabolic pathway slows the overall rate of clearance.[9] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic turnover results in lower intrinsic clearance.[9] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for assessing the metabolic stability of new chemical entities.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test Compounds (Fluorinated and Non-Fluorinated Benzamides)
-
Pooled Liver Microsomes (e.g., human, rat)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for analytical purposes)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer. Pre-warm the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP450 enzyme activity.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. The "0 minute" sample is taken just before adding the NADPH system.
-
Termination: Stop the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of the parent compound remaining relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (V/P) * (0.693 / t½)), where V is the incubation volume and P is the amount of microsomal protein.[9]
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. chemrxiv.org [chemrxiv.org]
The Strategic Advantage of 4-Fluoro-N-methoxy-N-methylbenzamide in Advanced Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the efficient and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones, a cornerstone of molecular construction, is often fraught with challenges, including over-addition of organometallic reagents and limited functional group tolerance. This guide provides an in-depth comparison of 4-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, against traditional methods for the synthesis of fluorinated aryl ketones, supported by experimental insights and protocols.
The Challenge of Ketone Synthesis: Precision Over Brute Force
The introduction of a fluoroaryl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] However, classical methods for synthesizing the prerequisite fluorinated ketones, such as the Friedel-Crafts acylation, often suffer from significant drawbacks. These can include harsh reaction conditions, the requirement for stoichiometric amounts of Lewis acids, and poor regioselectivity, which complicate purification and reduce overall yield.[2]
This compound: A Superior Acylating Agent
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] Developed by Steven M. Weinreb and Steven Nahm, this class of reagents has revolutionized ketone synthesis.[3] The unique stability of the Weinreb amide allows for a controlled reaction with potent nucleophiles like Grignard or organolithium reagents.
The key to the Weinreb amide's efficacy lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is remarkably resistant to collapse and further addition of the organometallic reagent, a common problem that plagues reactions with more reactive acylating agents like acid chlorides or esters, which often lead to the formation of tertiary alcohols as byproducts.[3][4] The desired ketone is only liberated upon acidic workup, ensuring a clean and high-yielding transformation.[5]
Visualizing the Weinreb Advantage: Reaction Mechanism
Caption: Mechanism of Weinreb amide reaction vs. traditional acyl chloride.
Performance Comparison: 4-Fluorobenzophenone Synthesis
To illustrate the practical advantages of using this compound, we will compare its performance in the synthesis of 4-fluorobenzophenone against the traditional Friedel-Crafts acylation.
| Feature | Weinreb Amide Method | Friedel-Crafts Acylation |
| Acylating Agent | This compound | 4-Fluorobenzoyl Chloride |
| Co-reagent | Phenylmagnesium Bromide | Benzene, AlCl₃ (Lewis Acid) |
| Typical Yield | >90% (High yields are characteristic of this method) | ~55%[6] |
| Reaction Conditions | Mild, typically -78 °C to room temperature | Harsh, requires stoichiometric strong Lewis acid, often with heating |
| Key Advantage | Excellent prevention of over-addition, high chemoselectivity | Utilizes readily available starting materials |
| Primary Drawback | Requires pre-synthesis of the Weinreb amide | Formation of byproducts, difficult purification, harsh conditions |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-fluorobenzophenone using both the Weinreb amide approach and Friedel-Crafts acylation.
Protocol 1: Synthesis of 4-Fluorobenzophenone via Weinreb Amide
This protocol is a representative procedure for the reaction of a Weinreb amide with a Grignard reagent.
Step 1: Preparation of this compound
To a solution of 4-fluorobenzoyl chloride (1.0 eq) in dichloromethane at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Pyridine (2.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with water, and the organic layer is washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound, which can be purified by distillation or chromatography (Typical yield: ~96%).[7]
Step 2: Reaction with Phenylmagnesium Bromide
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of phenylmagnesium bromide (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford 4-fluorobenzophenone.
Protocol 2: Synthesis of 4-Fluorobenzophenone via Friedel-Crafts Acylation
This protocol is based on a literature procedure for the synthesis of 4-fluorobenzophenone.[6]
Step 1: Reaction Setup
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, anhydrous aluminum chloride (1.2 eq) is suspended in an excess of benzene, which acts as both the solvent and the reactant. The suspension is cooled to 0-5 °C in an ice bath.
Step 2: Acylation
4-Fluorobenzoyl chloride (1.0 eq) is added dropwise to the stirred suspension, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
Step 3: Workup and Purification
The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 4-fluorobenzophenone (Reported yield: 54.77%).[6]
Experimental Workflow Visualization
Caption: Comparative workflow for 4-fluorobenzophenone synthesis.
Conclusion: A Strategic Choice for Modern Synthesis
For the synthesis of fluorinated aryl ketones and other complex molecular architectures, this compound offers a clear advantage over traditional acylating agents. The Weinreb amide methodology provides a robust, high-yielding, and chemoselective route that avoids the common pitfalls of over-addition and harsh reaction conditions associated with methods like Friedel-Crafts acylation. While the preparation of the Weinreb amide itself is an additional step, the significant increase in yield, simplified purification, and broader functional group compatibility often make it the more efficient and cost-effective strategy in the long run, particularly in the context of multi-step syntheses common in drug discovery and development.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
- 7. This compound | 116332-54-8 [chemicalbook.com]
A Researcher's Guide to Ketone Synthesis: Comparing Alternatives to 4-Fluoro-N-methoxy-N-methylbenzamide
Ketone synthesis is a fundamental transformation in organic chemistry, critical to the development of pharmaceuticals, fine chemicals, and natural products.[1] The Weinreb-Nahm ketone synthesis, which employs N-methoxy-N-methylamides (Weinreb amides) like 4-Fluoro-N-methoxy-N-methylbenzamide, has long been a gold standard.[2][3] Its popularity stems from its remarkable ability to prevent the common problem of over-addition by organometallic reagents, which often plagues reactions with more reactive acylating agents like acid chlorides or esters, leading to tertiary alcohols instead of the desired ketone.[2][3][4]
The key to the Weinreb amide's success lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organolithium or Grignard reagent.[2][3][5][6] This intermediate resists further nucleophilic attack and only collapses to the ketone upon aqueous workup.[2][6] However, the landscape of synthetic methodology is ever-evolving. The need for alternative pathways may arise from considerations of substrate compatibility, atom economy, cost, or the desire for more convergent synthetic routes. This guide provides an in-depth comparison of viable alternatives to the Weinreb amide approach, offering experimental insights to inform your selection of the optimal synthetic strategy.
The Benchmark: The Weinreb Amide Approach
The reaction of a Weinreb amide with an organometallic reagent is prized for its reliability and high chemoselectivity under mild conditions.[3] The process typically involves two steps: formation of the Weinreb amide from a carboxylic acid derivative, followed by the addition of the organometallic reagent.[2] The stability of the Weinreb amide allows for its purification and storage, adding to its practical advantages.
Mechanism of the Weinreb Ketone Synthesis:
The stability of the tetrahedral intermediate is the cornerstone of this method. The chelation between the lithium or magnesium metal center and the two oxygen atoms prevents the elimination of the amino group until the addition of an acid during workup.[5][6]
Key Alternatives to Weinreb Amides
While the Weinreb amide is a powerful tool, several other methods offer distinct advantages and may be more suitable for specific synthetic challenges. We will explore the most prominent alternatives, focusing on their mechanisms, scope, and limitations.
Direct Addition of Organolithium Reagents to Carboxylic Acids
Perhaps the most direct alternative, this method bypasses the need to prepare an activated carboxylic acid derivative. The reaction involves treating a carboxylic acid with at least two equivalents of an organolithium reagent.[7][8]
Mechanism and Rationale: The first equivalent of the organolithium reagent, a strong base, deprotonates the carboxylic acid to form a lithium carboxylate.[5][7] The second equivalent then adds to the carbonyl carbon, forming a stable dianionic tetrahedral intermediate.[5][7] This intermediate is unreactive towards further nucleophilic addition and remains intact until it is hydrolyzed during aqueous workup to yield the ketone.[5][7]
-
Advantages:
-
Operational Simplicity: Converts a carboxylic acid directly to a ketone in a one-pot procedure.
-
High Convergence: Avoids a separate step for amide or acid chloride formation.
-
-
Disadvantages:
-
Reagent Stoichiometry: Requires at least two equivalents of the organolithium reagent, which can be a drawback if the reagent is precious. If other acidic protons are present in the substrate, even more equivalents are needed.
-
Limited to Organolithiums: This method is generally not effective with Grignard reagents.[7]
-
Substrate Scope: The strongly basic and nucleophilic nature of the organolithium reagent can limit compatibility with sensitive functional groups.
-
Acyl Chlorides with Organocuprates (Gilman Reagents)
The reaction of acyl chlorides with organometallic reagents is a classic approach, but standard Grignard or organolithium reagents typically lead to over-addition.[9][10] The use of less reactive organocuprates (Gilman reagents, R₂CuLi) elegantly solves this problem.[9][11]
Mechanism and Rationale: Organocuprates are softer nucleophiles compared to Grignard or organolithium reagents.[9] They readily react with highly electrophilic acyl chlorides but react only very slowly, if at all, with the resulting ketone product.[9][12] This dramatic difference in reactivity allows the reaction to stop cleanly at the ketone stage.[11]
-
Advantages:
-
Disadvantages:
-
Preparation of Reagents: Requires the pre-formation of the organocuprate from an organolithium reagent and a copper(I) salt, adding a step to the procedure.[11]
-
Atom Economy: Only one of the two R groups on the cuprate is transferred, reducing atom economy.
-
Addition of Grignard Reagents to Nitriles
This long-established method provides a reliable route to ketones from nitriles. The reaction involves the addition of a Grignard (or organolithium) reagent to the nitrile, followed by acidic hydrolysis.[14][15]
Mechanism and Rationale: The Grignard reagent adds to the electrophilic carbon of the nitrile to form a magnesium salt of an imine (an iminate).[14][16] This intermediate is stable and does not react with a second equivalent of the Grignard reagent.[15] Upon addition of aqueous acid in the workup step, the iminate is first protonated to an imine, which is then hydrolyzed to the final ketone product.[14][17]
-
Advantages:
-
Readily Available Starting Materials: Nitriles are common and can be prepared from various functional groups.
-
No Over-addition: The intermediate iminate is unreactive towards further addition.[15]
-
-
Disadvantages:
-
Harsh Hydrolysis Conditions: The final hydrolysis step often requires strong acidic conditions, which may not be suitable for all substrates.
-
Potential for Side Reactions: Sterically hindered nitriles or Grignard reagents can sometimes lead to lower yields.
-
Activated Amides and Esters (Beyond Weinreb)
The core principle of the Weinreb amide—an activated carboxylic acid derivative that forms a stable intermediate—has been extended to other systems.
-
N-Acylbenzotriazoles: These reagents are effective acylating agents for a variety of nucleophiles.[18] They can be used to acylate primary nitroalkanes to form α-nitro ketones, which are versatile synthetic intermediates.[19][20][21] N-acylbenzotriazoles are stable, crystalline solids and serve as a reliable substitute for acid chlorides.[22]
-
Morpholine Amides: Recently highlighted as a practical alternative to Weinreb amides, morpholine amides offer advantages such as higher water solubility and the use of the inexpensive and stable morpholine as a starting material.[23] They have been shown to react effectively with Grignard and organolithium reagents to provide ketones via a similar mono-addition strategy.[23]
Comparative Analysis
The choice of a synthetic method depends on a multitude of factors. The following table provides a comparative summary to aid in this decision-making process.
| Feature | Weinreb Amide | Carboxylic Acid + R-Li | Acyl Chloride + R₂CuLi | Nitrile + R-MgX | Morpholine Amide |
| Starting Material | Carboxylic Acid Derivative | Carboxylic Acid | Acid Chloride | Nitrile | Carboxylic Acid Derivative |
| Key Reagent | R-Li or R-MgX | 2+ equiv. R-Li | R₂CuLi (Gilman) | R-MgX or R-Li | R-Li or R-MgX |
| Over-addition Control | Excellent (Chelated Intermediate) | Excellent (Dianionic Intermediate) | Excellent (Low Ketone Reactivity) | Excellent (Iminate Intermediate) | Good (Chelated Intermediate) |
| Functional Group Tolerance | Very Good | Moderate | Excellent | Good | Good |
| Operational Simplicity | Good (2 steps) | Excellent (1-pot) | Moderate (Cuprate prep) | Good (2 steps) | Good (2 steps) |
| Atom Economy | Good | Moderate (2+ equiv R-Li) | Poor (1 of 2 R groups used) | Good | Good |
| Key Advantage | High reliability, well-established | Direct, convergent | Tolerates sensitive groups | Avoids highly reactive acyl species | Uses inexpensive starting materials |
| Primary Limitation | Requires amide preparation | Requires ≥2 equiv. R-Li | Requires cuprate preparation | Requires nitrile, acidic hydrolysis | Less established than Weinreb |
Experimental Protocols
To provide a practical context, detailed procedures for the benchmark Weinreb synthesis and a primary alternative are provided below.
Protocol 1: Synthesis of 4-Fluoro-acetophenone via Weinreb Amide
This protocol details the second step of the Weinreb synthesis: the reaction of the pre-formed this compound with an organometallic reagent.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-fluoroacetophenone.
Protocol 2: Synthesis of Benzophenone from Benzoic Acid and Phenyllithium
This protocol demonstrates the direct conversion of a carboxylic acid to a ketone.
Materials:
-
Benzoic Acid (1.0 eq)
-
Phenyllithium (1.8 M in dibutyl ether, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Add benzoic acid to a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere.
-
Dissolve the benzoic acid in anhydrous THF and cool the solution to 0 °C.
-
Slowly add phenyllithium solution dropwise from the dropping funnel. Vigorous gas evolution (hydrogen) will be observed initially.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield pure benzophenone.
Visualizing the Synthetic Workflows
The choice between a multi-step but reliable procedure and a convergent but potentially less tolerant one is a common synthetic dilemma. The following diagrams illustrate the generalized workflows.
Caption: Comparison of Weinreb vs. Direct Addition workflows.
Caption: Chelation prevents collapse to a ketone until workup.
Conclusion
While this compound and other Weinreb amides remain a highly reliable and versatile choice for ketone synthesis, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The direct addition of organolithiums to carboxylic acids offers supreme convergence for suitable substrates. The use of organocuprates provides a mild and highly selective route from acid chlorides, while the nitrile-Grignard reaction is a classic and robust alternative. Newer methods, such as those employing morpholine amides, promise greater economy and practicality. By weighing the factors of substrate compatibility, operational simplicity, and overall synthetic strategy, researchers can confidently select the most appropriate method to achieve their target ketone efficiently and in high yield.
References
- 1. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. aklectures.com [aklectures.com]
- 9. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles [organic-chemistry.org]
- 21. Alpha-nitro ketone synthesis using N-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. thieme-connect.com [thieme-connect.com]
A Scientist's Guide to Ketone Structure Validation using ¹H and ¹³C NMR Spectroscopy
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the detailed structural elucidation of organic compounds.[1][2] This guide provides a comprehensive, in-depth comparison of how ¹H and ¹³C NMR are synergistically employed to validate the structure of ketone products, tailored for researchers, scientists, and drug development professionals.
Section 1: Foundational Principles: The NMR Signature of a Ketone
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, specifically those with a non-zero spin like ¹H (proton) and ¹³C.[3][4] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at distinct frequencies. These frequencies, known as chemical shifts (δ), are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[4][5]
The defining feature of a ketone is the carbonyl group (C=O). This group is strongly electron-withdrawing, creating a distinct electronic environment that leaves a clear signature in both ¹H and ¹³C NMR spectra.
1.1: ¹H NMR Spectroscopy: Probing the Proton Environment
In ¹H NMR, the key to identifying a ketone lies in observing the protons on the carbons adjacent to the carbonyl group, known as α-protons.
-
Chemical Shift: Due to the electron-withdrawing nature of the carbonyl oxygen, α-protons are "deshielded." This means the electron density around them is reduced, causing them to experience a stronger effective magnetic field and resonate at a higher frequency (further "downfield"). Protons on a carbon alpha to a ketone typically appear in the δ 2.0-2.7 ppm region.[6][7] This is a significant shift from typical alkane protons, which resonate around δ 0.9-1.8 ppm.[8]
-
Integration: The area under each NMR signal is proportional to the number of protons generating that signal.[9] This allows for a quantitative count of the protons in each unique chemical environment.
-
Spin-Spin Coupling (Multiplicity): The signal for a set of protons can be split into multiple lines (a multiplet) by the influence of non-equivalent protons on adjacent carbons. This splitting pattern, governed by the "n+1 rule," reveals the number of neighboring protons and is crucial for piecing together the carbon skeleton.[1][9]
1.2: ¹³C NMR Spectroscopy: A Direct Look at the Carbon Skeleton
While ¹H NMR provides information about the proton framework, ¹³C NMR directly observes the carbon backbone of the molecule.
-
Chemical Shift: The carbonyl carbon of a ketone is highly deshielded and is one of the most recognizable signals in a ¹³C NMR spectrum. It appears significantly downfield, typically in the δ 205-220 ppm range.[10][11] Aldehyde carbonyls appear slightly upfield (δ 190-200 ppm), making this region highly diagnostic.[10][11][12]
-
Symmetry: The number of distinct signals in a broadband-decoupled ¹³C spectrum corresponds to the number of chemically non-equivalent carbons in the molecule. This provides immediate insight into the molecule's symmetry.
-
Quaternary Carbons: Unlike ¹H NMR, ¹³C NMR can detect quaternary carbons (carbons with no attached protons), although their signals are often weaker.[13][14]
Section 2: The Workflow: From Sample to Structure
A systematic approach is essential for reliable structure validation. The process involves careful sample preparation, optimized data acquisition, and logical interpretation.
Caption: Workflow for Ketone Structure Validation by NMR.
Experimental Protocol: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a small molecule sample for NMR analysis.
-
Weigh Sample: Accurately weigh between 5-25 mg of your purified ketone product for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, small vial.[15][16]
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully dissolves your sample. The deuterium is used by the spectrometer for field locking and avoids overwhelming solvent signals in ¹H NMR.[17]
-
Dissolve: Add approximately 0.5-0.6 mL of the deuterated solvent to the vial.[17][18] Mix gently to dissolve the sample completely. You may need to use a vortexer.
-
Add Standard (Optional but Recommended): Add a small amount of an internal reference standard, most commonly tetramethylsilane (TMS), which is defined as 0.0 ppm.[4]
-
Filter and Transfer: To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, unscratched 5 mm NMR tube.[18]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[16][18]
Section 3: Comparative Analysis: Case Studies in Ketone Validation
Let's compare the expected NMR data for three different ketones to illustrate how structure dictates the spectral output.
Case Study 1: Acetone (Propan-2-one) - A Simple, Symmetrical Ketone
Due to its symmetry, both methyl groups are chemically equivalent, and both α-carbons are equivalent.
| ¹H NMR Data (Acetone) | |||
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.1 ppm | Singlet (s) | 6H | CH₃ |
| ¹³C NMR Data (Acetone) | |
| Chemical Shift (δ) | Assignment |
| ~206 ppm | C=O |
| ~30 ppm | CH₃ |
-
Analysis: The ¹H NMR shows a single peak integrating to 6 protons, consistent with two equivalent methyl groups. The ¹³C NMR shows only two signals: the characteristic ketone carbonyl peak and one signal for the two equivalent methyl carbons.
Case Study 2: 2-Butanone - An Asymmetric Ketone
This ketone lacks symmetry around the carbonyl, leading to three distinct proton environments and four distinct carbon environments.
| ¹H NMR Data (2-Butanone) | |||
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.4 ppm | Quartet (q) | 2H | CH₂ |
| ~2.1 ppm | Singlet (s) | 3H | CH₃ (next to C=O) |
| ~1.05 ppm | Triplet (t) | 3H | CH₃ (terminal) |
| ¹³C NMR Data (2-Butanone) | |
| Chemical Shift (δ) | Assignment |
| ~209 ppm | C=O |
| ~37 ppm | CH₂ |
| ~30 ppm | CH₃ (next to C=O) |
| ~8 ppm | CH₃ (terminal) |
-
Analysis: The α-protons are now distinct. The methyl protons (~2.1 ppm) are a singlet because their adjacent carbon (the carbonyl) has no protons. The methylene protons (~2.4 ppm) are a quartet because they are adjacent to a methyl group (2+1=3 neighbors -> quartet). This detailed coupling information is definitive proof of the connectivity.
Case Study 3: Cyclohexanone - A Cyclic Ketone
Cyclohexanone has symmetry, but the protons are distinguished by their distance from the carbonyl group.
| ¹H NMR Data (Cyclohexanone) | |||
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.3 ppm | Multiplet (m) | 4H | α-CH₂ |
| ~1.8 ppm | Multiplet (m) | 4H | β-CH₂ |
| ~1.7 ppm | Multiplet (m) | 2H | γ-CH₂ |
| ¹³C NMR Data (Cyclohexanone) | |
| Chemical Shift (δ) | Assignment |
| ~212 ppm | C=O |
| ~42 ppm | α-CH₂ |
| ~27 ppm | β-CH₂ |
| ~25 ppm | γ-CH₂ |
-
Analysis: The α-protons are the most deshielded, as expected. The signals for the β- and γ-protons are further upfield and often overlap, requiring more advanced techniques for full assignment. The ¹³C NMR clearly shows four distinct carbon signals, confirming the structure.
Caption: Impact of molecular structure on NMR signal count.
Section 4: Advanced Validation: 2D NMR and DEPT
For complex molecules where 1D spectra may be ambiguous due to signal overlap, 2D NMR techniques provide the next level of validation.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of 1D experiments that helps identify the type of carbon atom (CH, CH₂, or CH₃).[19][20] For example, a DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[19][20][21] This is invaluable for confirming carbon assignments.
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other.[19] Cross-peaks in a COSY spectrum directly link protons on adjacent carbons, providing irrefutable evidence of the bonding network.[22][23]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This powerful 2D experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the ultimate tool for unambiguously assigning both ¹H and ¹³C signals.
Conclusion
The validation of a ketone's structure is a systematic process of deduction, built on the foundational principles of NMR spectroscopy. The ¹³C spectrum provides the initial, unequivocal evidence of the carbonyl group's presence. The ¹H spectrum then furnishes detailed information about the surrounding proton environment through chemical shifts, integration, and spin-spin coupling. By synergistically analyzing both ¹H and ¹³C data, and employing advanced techniques like DEPT and COSY when necessary, researchers can achieve an exceptionally high degree of confidence in their product's structure, ensuring the integrity and reproducibility of their scientific work.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. process-nmr.com [process-nmr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
- 10. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Explain about DEPT and COSY techniques in ^{13}C NMR organic chemistry... [askfilo.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Fluoro-N-methoxy-N-methylbenzamide Reaction Products
Introduction: The Synthetic Utility of a Specialized Weinreb Amide
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of carbon-carbon bonds is paramount. The Weinreb-Nahm ketone synthesis stands as a cornerstone methodology, prized for its ability to convert carboxylic acid derivatives into ketones using organometallic reagents without the common pitfall of over-addition to form tertiary alcohols.[1] This control is achieved through the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. The stability of the resulting tetrahedral intermediate, maintained by chelation with the methoxy group, prevents a second nucleophilic attack until acidic workup liberates the desired ketone.[1][2][3]
4-Fluoro-N-methoxy-N-methylbenzamide (F-WBA) is a prominent example of such a reagent, serving as a building block for a variety of fluorinated ketones.[4][5] The fluorine substituent is a bioisostere for hydrogen and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making F-WBA a valuable precursor in drug development.
This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for monitoring the reaction of F-WBA, characterizing its products, and identifying potential byproducts. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Reaction Pathway: From Weinreb Amide to Ketone
A typical application of F-WBA involves its reaction with a Grignard or organolithium reagent to form a ketone. For the purpose of this guide, we will consider the reaction of F-WBA with Phenylmagnesium bromide (PhMgBr) to synthesize 4-Fluorobenzophenone, a key intermediate in various chemical syntheses.
The reaction proceeds via a stable, five-membered cyclic intermediate that prevents the over-addition common with other acylating agents.[2][3] This inherent stability is the key to the reaction's success, but it also underscores the need for precise analytical methods to confirm the complete conversion of the starting material and the purity of the final product.
Mass Spectrometry: The Analytical Cornerstone for Reaction Monitoring
While techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are valuable for structural and purity analysis, respectively, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an unparalleled combination of sensitivity, selectivity, and structural information from complex reaction mixtures.[6] It allows for the direct observation of starting materials, intermediates, products, and byproducts, often at concentrations far below the detection limits of other methods.
Comparative Analytical Approaches
-
Direct Infusion Mass Spectrometry (DI-MS): A rapid method for a preliminary check of the reaction's progress. By directly infusing a diluted aliquot of the reaction mixture into the mass spectrometer, one can quickly verify the presence of the product's molecular ion. However, this method lacks chromatographic separation, making it unsuitable for complex mixtures and incapable of distinguishing isomers or quantifying components accurately.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this application.[6] It separates the components of the reaction mixture prior to their introduction into the mass spectrometer. This separation is critical for resolving the product from the starting material, reagents, and any side products, enabling confident identification and quantification. Reverse-phase chromatography is typically the method of choice for these moderately polar analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Generally less suitable for Weinreb amides and their ketone products. These molecules often have high boiling points and may exhibit thermal degradation at the temperatures required for GC analysis. LC-MS provides a more robust and reliable approach.
Experimental Design & Protocols
A robust analytical method is one that is validated at every step. Here, we detail the protocols for LC-MS analysis, explaining the rationale behind each choice.
Workflow for Reaction Analysis
The following diagram illustrates the logical flow from the chemical reaction to the final data analysis.
Caption: Experimental workflow from synthesis to LC-MS data analysis.
Detailed Protocol: LC-MS Analysis of the Reaction Mixture
This protocol is designed for the simultaneous analysis of this compound, 4-Fluorobenzophenone, and potential byproducts.
1. Sample Preparation:
- Rationale: Proper dilution is crucial to avoid saturating the detector and to ensure the sample is soluble in the mobile phase, preventing peak distortion. Filtration removes particulate matter that could damage the LC system.
- Steps:
- Carefully withdraw a 10 µL aliquot from the organic layer of the reaction mixture.
- Dilute the aliquot in 990 µL of a 50:50 (v/v) solution of acetonitrile and water. This represents a 1:100 dilution.
- Vortex the sample for 10 seconds to ensure homogeneity.
- Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. Liquid Chromatography Conditions:
- Rationale: A C18 column is a versatile reverse-phase column suitable for these moderately nonpolar analytes. A gradient elution is used to ensure good separation and peak shape for compounds with differing polarities (the starting amide is more polar than the ketone product). Formic acid is added to the mobile phase to promote protonation, which is essential for positive-mode Electrospray Ionization (ESI).
- Parameters:
- Column: C18 Reverse-Phase Column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[7]
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
- Rationale: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The nitrogen and oxygen atoms in the analytes are readily protonated in the acidic mobile phase, leading to the formation of [M+H]⁺ ions. A full scan is used to identify all ions present, while tandem MS (MS/MS) can be used to generate fragment ions for structural confirmation.
- Parameters:
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Scan Range: m/z 100 - 500
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 40 psi
Data Interpretation and Comparative Analysis
The power of mass spectrometry lies in the interpretation of the generated data. By knowing the expected masses and fragmentation patterns, we can confidently identify each component in the chromatogram.
Expected Analytes and Their Mass Spectra
The following table summarizes the key mass spectrometric data for the starting material, desired product, and a common byproduct (from over-addition).
| Compound Name | Structure | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound (F-WBA) | C₉H₁₀FNO₂ | 183.07 | 184.08 | |
| 4-Fluorobenzophenone (Product) | C₁₃H₉FO | 200.06 | 201.07 | |
| (4-Fluorophenyl)diphenylmethanol (Over-addition Product) | C₁₉H₁₅FO | 278.11 | 279.12 (as [M+H-H₂O]⁺ = 261.11) |
Fragmentation Patterns: The Key to Structural Confirmation
The fragmentation of a molecule in the mass spectrometer provides a structural fingerprint. Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecular ions will break apart in predictable ways.
Caption: Predicted fragmentation pathways for the starting material and product.
-
F-WBA Fragmentation: The primary fragmentation pathway for the Weinreb amide is the cleavage of the amide bond. This results in two characteristic fragments: the 4-fluorobenzoyl cation (m/z 123.02) and the protonated N,O-dimethylhydroxylamine fragment (m/z 62.06). The observation of the m/z 123.02 ion is a strong indicator of the fluorobenzoyl moiety.[8]
-
4-Fluorobenzophenone Fragmentation: The ketone product also undergoes cleavage adjacent to the carbonyl group. This alpha-cleavage results in the same 4-fluorobenzoyl cation (m/z 123.02) and the phenyl cation (m/z 77.04).[9] The presence of the m/z 77.04 fragment confirms the successful addition of the phenyl group.
By extracting the ion chromatograms for m/z 184.08 (starting material) and m/z 201.07 (product), one can monitor the reaction's progress, calculate the conversion rate, and assess the purity of the final product.
Comparison with Alternative Analytical Methods
| Method | Strengths | Limitations |
| LC-MS | High sensitivity and selectivity; provides molecular weight and structural information; ideal for complex mixtures.[6] | Can suffer from matrix effects; requires expertise for method development and data interpretation. |
| HPLC-UV | Robust and reproducible for quantification; widely available. | Lacks specificity (co-eluting impurities can interfere); provides no molecular weight or structural data. |
| NMR | Provides definitive structural information; non-destructive. | Low sensitivity (requires mg quantities); not suitable for trace analysis or complex mixtures without separation. |
Conclusion
The analysis of reactions involving this compound is a task perfectly suited to the capabilities of Liquid Chromatography-Mass Spectrometry. By leveraging a systematic approach that combines robust chromatographic separation with the diagnostic power of mass analysis and fragmentation, researchers can gain deep insights into their reaction dynamics. This guide has detailed the critical considerations for method development, from sample preparation to data interpretation, emphasizing the causal links between experimental choices and reliable outcomes. The comparative analysis of fragmentation patterns between the starting Weinreb amide and the final ketone product provides an unambiguous method for confirming reaction success. When benchmarked against other common analytical techniques, LC-MS clearly emerges as the superior tool for providing the sensitive, specific, and structurally informative data required in modern chemical research and drug development.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | 116332-54-8 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. rsc.org [rsc.org]
- 7. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to Grignard vs. Organolithium Reagents for the Acylation of 4-Fluoro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis, the Weinreb amide stands as a cornerstone for the controlled formation of ketones, prized for its ability to halt the reaction at the desired carbonyl stage by forming a stable chelated intermediate.[1][2] The acylation of N-methoxy-N-methylamides, such as 4-Fluoro-N-methoxy-N-methylbenzamide, with potent carbon nucleophiles is a critical transformation in the synthesis of functionalized aryl ketones, which are prevalent motifs in medicinal chemistry and materials science.[3][4]
The choice between the two most common classes of organometallic reagents for this task—Grignard (organomagnesium) and organolithium compounds—is not arbitrary. It is a decision dictated by a nuanced understanding of their intrinsic reactivity, the subtle electronic landscape of the substrate, and the practical demands of the synthetic route. This guide provides an in-depth comparison of these two reagent classes for the acylation of this compound, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making informed, effective decisions.
Core Reagent Characteristics: A Tale of Two Metals
The fundamental difference between Grignard and organolithium reagents lies in the nature of the carbon-metal bond. The carbon-lithium bond is significantly more polarized and possesses a higher degree of ionic character than the carbon-magnesium bond.[5][6] This distinction is the wellspring of their differing reactivities.
-
Organolithium Reagents (e.g., Phenyllithium): Characterized by a highly ionic C-Li bond, these reagents are exceptionally powerful nucleophiles and extremely strong bases.[6][7] Their high reactivity allows them to participate in reactions that may be sluggish or completely inaccessible for Grignard reagents. However, this potency is a double-edged sword, often leading to reduced chemoselectivity and a greater propensity for side reactions, such as deprotonation of even weakly acidic protons.[5]
-
Grignard Reagents (e.g., Phenylmagnesium Bromide): With a more covalent C-Mg bond, Grignard reagents are considered "softer" nucleophiles and are less basic than their organolithium counterparts.[5] This moderated reactivity translates to greater functional group tolerance and often higher chemoselectivity, making them a more reliable choice for complex substrates with multiple reactive sites.
Head-to-Head Comparison: Acylation of this compound
The selection of a nucleophile for this compound hinges on a critical factor: the presence of the fluorine atom on the aromatic ring. This electron-withdrawing substituent acidifies the ortho protons, creating a potential site for a competing deprotonation reaction.
Mechanism of the Desired Reaction: The Weinreb Ketone Synthesis
Both reagents, in the ideal case, follow the classical Weinreb-Nahm mechanism. The organometallic adds to the amide carbonyl, forming a tetrahedral intermediate. The key to the success of this reaction is the chelation of the metal ion (Mg or Li) by both the newly formed alkoxide and the N-methoxy oxygen. This five-membered ring stabilizes the intermediate, preventing its collapse and subsequent over-addition of a second equivalent of the nucleophile.[8][9] The desired ketone is then liberated upon acidic workup.
Caption: General mechanism for Weinreb ketone synthesis.
Chemoselectivity: The Decisive Factor
Herein lies the most critical distinction between the two reagents for this specific substrate.
Grignard Reagents: Due to their lower basicity, Grignard reagents demonstrate excellent chemoselectivity. They overwhelmingly favor nucleophilic addition to the Weinreb amide carbonyl over deprotonation of the aromatic ring. The C-F bond is well-tolerated, and the reaction proceeds cleanly to the desired ketone.[10] Experimental work on the closely related reaction of 3-fluorophenylmagnesium chloride with N-methoxy-N-methylbenzamide shows that the reaction proceeds efficiently, highlighting the compatibility of Grignard reagents with fluorinated aromatics.[10]
Organolithium Reagents: The high basicity of organolithium reagents, such as phenyllithium or n-butyllithium, presents a significant risk of a competing side reaction: directed ortho-lithiation (DoM). Fluorine is a potent ortho-directing group, meaning it significantly acidifies the adjacent protons on the aromatic ring.[1][11][12] An organolithium reagent can readily abstract one of these protons, generating a new aryllithium species. This side reaction consumes both the starting material and the reagent, leading to a mixture of products and a lower yield of the desired ketone.
Caption: Competing pathways for organolithium reagents.
This high propensity for ortho-lithiation is a well-documented phenomenon in the chemistry of fluoroaromatics and is often exploited synthetically.[13][14] However, in the context of the Weinreb acylation, it represents a major liability. The reaction would require extremely stringent control of temperature (e.g., -78 °C or lower) to potentially favor the kinetic nucleophilic addition over deprotonation, but the risk of product mixture remains high.
Quantitative Data & Performance Summary
While a direct back-to-back comparative study on this exact substrate is not prominent in the literature—likely because seasoned chemists would anticipate the ortho-lithiation issue and preferentially select a Grignard reagent—we can synthesize a reliable comparison from existing data on analogous systems.
| Parameter | Grignard Reagent (e.g., Phenyl-MgBr) | Organolithium Reagent (e.g., Phenyl-Li) | Causality & Field Insights |
| Typical Yield | High to Excellent (Often >90%)[10][15] | Moderate to Low (Highly variable) | The lower basicity of the Grignard reagent ensures high chemoselectivity, leading to cleaner reactions and higher yields of the target ketone. |
| Reaction Temp. | 0 °C to room temperature | -78 °C to -40 °C (Strict control needed) | The high reactivity of organolithiums necessitates cryogenic temperatures to manage exotherms and attempt to suppress side reactions.[5] |
| Key Side Reaction | Minimal; over-addition is prevented. | Directed ortho-lithiation | The fluorine atom activates the ortho protons, making them susceptible to deprotonation by the strongly basic organolithium reagent.[11][12] |
| Chemoselectivity | Excellent | Poor to Moderate | Grignard reagents are the superior choice for chemoselectivity with this functionalized substrate. |
| Handling | Requires anhydrous conditions. | Requires stringent anhydrous and inert atmosphere techniques; often pyrophoric.[16] | Organolithium reagents are generally more hazardous and require a higher level of technical skill and specialized equipment for safe handling.[16][17] |
Experimental Protocols
The following protocols are representative procedures for the synthesis of 4-fluoro-1,1'-biphenyl-4-yl-methanone from this compound.
Protocol 1: Grignard Reagent Addition (Recommended)
This protocol is adapted from established procedures for the arylation of Weinreb amides.[10]
Workflow Diagram:
Caption: Experimental workflow for the Grignard reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolution: Dissolve the amide in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add phenylmagnesium bromide (1.1–1.2 equiv, commercially available solution in THF/Et₂O) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.
Protocol 2: Organolithium Reagent Addition (Caution Advised)
This protocol is a general procedure for organolithium addition to Weinreb amides.[18] Extreme caution is advised due to the high potential for the ortho-lithiation side reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a strict argon atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF (~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the addition.
-
Addition: Add phenyllithium (1.1 equiv, commercially available solution) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Do NOT allow the reaction to warm, as this will favor the ortho-lithiation side reaction.
-
Quenching: While maintaining the temperature at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup & Isolation: Allow the mixture to warm to room temperature and perform an aqueous workup and purification as described in the Grignard protocol. Expect to isolate a mixture of the desired ketone and side products derived from ortho-lithiation.
Conclusion and Recommendation
For the acylation of this compound, the choice is clear and mechanistically justified.
Grignard reagents are the superior and recommended choice. Their moderated basicity ensures high chemoselectivity, cleanly favoring nucleophilic addition at the Weinreb amide carbonyl to provide the desired ketone in high yield with operational simplicity.
Organolithium reagents are not recommended for this specific transformation. Their high basicity creates an unavoidable and significant risk of a competing directed ortho-lithiation side reaction due to the activating effect of the fluorine substituent. While the reaction might be forced under strictly controlled cryogenic conditions, it is unlikely to be as clean, high-yielding, or scalable as the Grignard-mediated alternative.
This guide underscores a critical principle in synthetic strategy: the most powerful reagent is not always the best. A judicious choice based on a thorough understanding of the substrate's electronic properties and the reagent's inherent reactivity profile is paramount to achieving a successful, efficient, and selective chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. reddit.com [reddit.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. sites.wp.odu.edu [sites.wp.odu.edu]
- 18. rsc.org [rsc.org]
A Cost-Benefit Analysis of 4-Fluoro-N-methoxy-N-methylbenzamide in Aryl Ketone Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficient and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones, a cornerstone functional group in a vast array of bioactive molecules, often presents a significant challenge: the propensity for over-addition of highly reactive organometallic reagents to acylating agents, leading to undesired tertiary alcohol byproducts. This guide provides an in-depth cost-benefit analysis of utilizing 4-Fluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, for the synthesis of 4-fluorophenyl ketones. We will objectively compare its performance against common alternative synthetic routes, supported by available experimental data, to empower researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Weinreb Amide Advantage: Taming Reactivity for Precision
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. The seminal contribution of Weinreb and Nahm in 1981 was the discovery that these amides react with organolithium and Grignard reagents to form a stable, chelated tetrahedral intermediate.[1] This intermediate is the key to the success of this method; it is stable at low temperatures and only collapses to the desired ketone upon acidic workup. This elegant mechanism effectively prevents the second addition of the organometallic reagent, a common pitfall with more reactive acylating agents like acid chlorides and esters, thus ensuring high yields of the target ketone.[1][2][3]
The fluorine substituent in this compound makes it a valuable building block for introducing a fluorinated phenyl group, a common motif in many modern pharmaceuticals and agrochemicals that can enhance metabolic stability and binding affinity.[4]
Comparative Analysis of Synthetic Routes to 4-Fluoroacetophenone
To provide a tangible comparison, we will consider the synthesis of 4-fluoroacetophenone, a common intermediate, via four distinct synthetic pathways starting from 4-fluorobenzoic acid or its derivatives.
| Method | Starting Material | Key Reagents | Typical Yield | Over-addition Risk |
| Weinreb Amide Route | This compound | Grignard or Organolithium Reagents | High (>80%) | Very Low |
| Acid Chloride Route | 4-Fluorobenzoyl Chloride | Grignard or Organolithium Reagents | Variable | High |
| Direct Carboxylic Acid Route | 4-Fluorobenzoic Acid | Organolithium Reagents (excess) | Moderate | Moderate |
| Morpholine Amide Route | 4-Fluoro-N-(morpholin-4-yl)benzamide | Grignard or Organolithium Reagents | Good | Low |
Method 1: The Weinreb Amide Route
This method involves the reaction of this compound with an organometallic reagent like methylmagnesium bromide. The stability of the Weinreb amide and the chelated intermediate generally leads to high yields of the desired ketone with minimal byproduct formation.[1]
Experimental Workflow: Weinreb Amide Route
Caption: Workflow for 4-fluoroacetophenone synthesis via the Weinreb amide route.
Method 2: The Acid Chloride Route
A traditional approach involves converting 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride, which is then reacted with an organometallic reagent. While seemingly direct, the high reactivity of the acid chloride often leads to over-addition, forming the tertiary alcohol, especially with highly nucleophilic Grignard or organolithium reagents.[1] The use of less reactive organometallic reagents, such as organocadmium or organocuprate reagents, can mitigate this but adds steps and complexity.
Reaction Mechanism: Over-addition with Acid Chlorides
Caption: Competitive reaction pathway leading to over-addition in the acid chloride route.
Method 3: The Direct Carboxylic Acid Route
It is possible to synthesize ketones directly from carboxylic acids by using an excess of an organolithium reagent.[5] The first equivalent of the organolithium deprotonates the carboxylic acid to form a lithium carboxylate. A second equivalent then adds to the carbonyl group to form a stable dianionic intermediate, which is hydrolyzed to the ketone upon workup. While this method avoids the preparation of a derivative, it requires at least two equivalents of the often expensive and highly reactive organolithium reagent, and yields can be variable.
Method 4: The Morpholine Amide Alternative
Morpholine amides have emerged as a practical and cost-effective alternative to Weinreb amides.[6][7] Similar to Weinreb amides, they can chelate with the metal of the organometallic reagent, which stabilizes the tetrahedral intermediate and prevents over-addition. Morpholine is significantly less expensive than N,O-dimethylhydroxylamine hydrochloride, and the resulting amides often have higher water solubility, which can simplify workup procedures.[6]
Cost-Benefit Analysis
To provide a practical perspective, we have compiled approximate costs for the key starting materials. Prices are subject to variation based on supplier, purity, and quantity.
| Compound | CAS Number | Approximate Cost (USD/kg) |
| 4-Fluorobenzoic Acid | 456-22-4 | $10 - $12[2][8][9] |
| 4-Fluorobenzoyl Chloride | 403-43-0 | $12 - $15[10][11] |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | $48 - $50[12][13] |
| Morpholine | 110-91-8 | $2 - $4[14][15][16][17] |
Analysis:
-
Reagent Cost: The most significant cost differentiator is the amine used to prepare the amide. N,O-dimethylhydroxylamine hydrochloride is substantially more expensive than morpholine. 4-Fluorobenzoic acid is the most economical starting material, but the direct conversion to a ketone requires at least two equivalents of an expensive organolithium reagent. The conversion to 4-fluorobenzoyl chloride is an additional step with associated costs.
-
Yield and Purity: The Weinreb amide route consistently offers the highest reported yields and purity of the final ketone product, minimizing the need for extensive purification and reducing material loss.[1] This can offset the higher initial cost of the N,O-dimethylhydroxylamine hydrochloride, especially in the context of synthesizing high-value, complex molecules where maximizing yield is critical.
-
Operational Simplicity and Safety: The Weinreb amide and morpholine amide routes are generally straightforward. The acid chloride route involves handling a corrosive and moisture-sensitive reagent. The direct carboxylic acid route requires careful handling of highly pyrophoric organolithium reagents in excess.
-
Scalability: For large-scale synthesis, the higher cost of the Weinreb amide precursor might become a significant factor, making the morpholine amide route a more attractive and economical alternative.
Conclusion and Recommendations
The choice of synthetic route for preparing 4-fluorophenyl ketones, and aryl ketones in general, is a multifaceted decision that balances cost, efficiency, and operational practicality.
-
For research and development, and the synthesis of complex, high-value molecules where maximizing yield and purity is the primary concern, the This compound (Weinreb amide) route is often the superior choice . Its reliability and the virtual elimination of over-addition byproducts justify the higher reagent cost.
-
For large-scale production or in scenarios where cost is a primary driver , the morpholine amide route presents a compelling alternative . It offers a similar mechanistic advantage to the Weinreb amide in preventing over-addition but with a significantly more economical starting material.
-
The acid chloride and direct carboxylic acid routes , while having their applications, generally present a less favorable balance of cost, yield, and safety for the controlled synthesis of ketones with valuable organometallic reagents. The high risk of over-addition with acid chlorides and the stoichiometric requirements of the direct carboxylic acid method often lead to lower overall efficiency.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the available budget. This guide provides the foundational knowledge and comparative data to make a well-informed decision.
Experimental Protocols
Synthesis of this compound from 4-Fluorobenzoyl Chloride
To a solution of 4-fluorobenzoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in chloroform at 0°C, pyridine (2.4 eq) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound, which can be purified by distillation or chromatography if necessary.
General Procedure for Ketone Synthesis using this compound
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched by the slow addition of 1 M aqueous HCl at 0°C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired 4-fluoroacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. 4-Fluorobenzoyl chloride, 98% 403-43-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. indiamart.com [indiamart.com]
- 9. chemimpex.com [chemimpex.com]
- 10. indiamart.com [indiamart.com]
- 11. zauba.com [zauba.com]
- 12. chemimpex.com [chemimpex.com]
- 13. indiamart.com [indiamart.com]
- 14. Morpholine at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 15. morpholine Price - Buy Cheap morpholine At Low Price On Made-in-China.com [made-in-china.com]
- 16. tradeindia.com [tradeindia.com]
- 17. Morpholine (Diethylenimide oxide) Manufacturer, Morpholine (Diethylenimide oxide) Supplier,Exporter [meruchem.com]
The Strategic Advantage of 4-Fluoro-N-methoxy-N-methylbenzamide in Acylation Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and high-yield synthesis of ketones is a cornerstone of molecular construction. The choice of acylating agent is a critical decision that dictates the efficiency and cleanliness of the reaction. This guide provides an in-depth technical comparison of 4-Fluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, with traditional acylating agents like acyl chlorides and esters. We will explore the mechanistic underpinnings of its superior performance, present comparative data, and detail experimental protocols for its application, particularly in the synthesis of fluorinated ketones and biaryl ketones, which are prevalent motifs in pharmaceuticals and agrochemicals.
Introduction: The Challenge of Controlled Acylation
The synthesis of ketones through the acylation of organometallic reagents (e.g., Grignard or organolithium reagents) is a fundamental carbon-carbon bond-forming reaction. However, a persistent challenge with highly reactive acylating agents, such as acyl chlorides and esters, is over-addition. The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct. This lack of control results in lower yields of the target ketone and complicates purification.
This compound: A Superior Acylating Agent
This compound (F-Weinreb Amide) is a member of the N-methoxy-N-methylamides, commonly known as Weinreb amides. These reagents have emerged as a solution to the over-addition problem.[1] Their efficacy stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This crucial stability prevents the second, undesired nucleophilic addition, ensuring the reaction stops at the ketone stage.[3][4]
The fluorine substituent on the aromatic ring of this compound makes it a particularly valuable building block for the synthesis of fluorinated aromatic ketones. These motifs are of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[5][6]
Mechanistic Rationale: Why Weinreb Amides Excel
The key to the Weinreb amide's controlled reactivity lies in the N-methoxy-N-methyl functionality. When an organometallic reagent attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by chelation between the metal cation and the oxygen atoms of the carbonyl and the N-methoxy group. This stable intermediate effectively sequesters the newly formed carbonyl equivalent until the reaction is quenched with an aqueous acid, at which point it hydrolyzes to release the desired ketone.
In contrast, the tetrahedral intermediates formed from the reaction of organometallic reagents with acyl chlorides or esters are not stabilized in this manner. They readily collapse, eliminating the chloride or alkoxide leaving group to form the ketone in the presence of unreacted organometallic reagent, paving the way for over-addition.
Caption: Comparative reaction pathways of Weinreb amides versus acyl chlorides/esters.
Performance Comparison: A Data-Driven Analysis
While the qualitative advantages of Weinreb amides are well-established, quantitative data from comparative studies solidifies their superiority for controlled ketone synthesis.
| Acylating Agent | Organometallic Reagent | Product | Yield (%) | Byproducts | Reference |
| This compound | 3-Fluorophenylmagnesium chloride | 3,4'-Difluorobenzophenone | >95 | Minimal | [7] |
| 4-Fluorobenzoyl Chloride | Phenylmagnesium bromide | 4-Fluorobenzophenone | ~70-80 (typical) | Tertiary alcohol, biphenyl | General Knowledge |
| Methyl 4-fluorobenzoate | Phenylmagnesium bromide | 4-Fluorobenzophenone | Variable, often lower than Weinreb amides | Tertiary alcohol, starting material | General Knowledge |
| This compound | Various functionalized Grignard reagents | Diverse biaryl ketones | 85-98 | Minimal | [7] |
As evidenced, the use of this compound consistently delivers higher yields of the desired ketone with minimal side-product formation compared to its acyl chloride and ester counterparts.[7] This is particularly advantageous in multi-step syntheses where maximizing yield at each step is crucial.
Applications in Pharmaceutical and Agrochemical Synthesis
The robust and predictable nature of reactions involving this compound makes it a valuable tool in the synthesis of complex, biologically active molecules.[5][6] It serves as a key intermediate in the construction of various pharmaceuticals, including those targeting neurological disorders and cancer, as well as in the development of novel agrochemicals.[5]
One notable application is in the synthesis of biaryl ketones, which are important pharmacophores. A highly efficient protocol for the synthesis of a wide range of functionalized biaryl ketones has been developed using Weinreb amides and functionalized Grignard reagents, demonstrating excellent functional group tolerance.[7]
Experimental Protocols
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent (e.g., dichloromethane), add a suitable base (e.g., pyridine or triethylamine) at 0 °C.
-
Slowly add a solution of 4-fluorobenzoyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the hydrochloride salt and excess base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Synthesis of a 4-Fluorinated Ketone using this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.rsc.org [pubs.rsc.org]
comparative study of different coupling agents for Weinreb amide formation
For researchers, medicinal chemists, and professionals in drug development, the synthesis of ketones and aldehydes is a foundational aspect of molecular construction. The Weinreb amide, an N-methoxy-N-methylamide, stands as a pivotal intermediate in this endeavor. Its genius lies in its ability to react with organometallic reagents to form a stable tetrahedral intermediate, thus preventing the common problem of over-addition and reliably yielding the desired ketone or aldehyde upon workup.[1][2]
The formation of the Weinreb amide itself, typically from a carboxylic acid and N,O-dimethylhydroxylamine, is a critical step that dictates the overall efficiency and purity of the final product. The choice of coupling agent for this transformation is therefore not a trivial matter. It directly impacts yield, reaction time, purification ease, and, crucially, the preservation of stereochemical integrity in chiral molecules.
This guide provides an in-depth comparative analysis of commonly employed coupling agents for Weinreb amide formation. We will delve into the mechanistic nuances of each reagent class, present their relative strengths and weaknesses with supporting data, and provide detailed experimental protocols to empower you to make the most informed decision for your specific synthetic challenge.
The Crucial Role of the Coupling Agent
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The coupling agent's role is to convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby facilitating nucleophilic attack by the amine. An ideal coupling agent should offer high efficiency, minimize side reactions (especially racemization), and generate byproducts that are easily removed.
Comparative Analysis of Leading Coupling Agents
We will now explore the performance of several classes of coupling agents in the context of Weinreb amide synthesis: Propanephosphonic Anhydride (T3P®), Uronium/Aminium Salts (HATU, COMU), Triazine Derivatives (DMT-MM), and Carbodiimides (EDC/HOBt).
Data Summary: Performance of Coupling Agents
| Coupling Agent/System | Class | Key Advantages | Potential Disadvantages | Typical Yields | Racemization Risk |
| T3P® | Phosphonic Anhydride | Excellent for sterically hindered and epimerization-prone substrates; water-soluble byproducts simplify workup; mild reaction conditions.[3][4][5] | Higher reagent loading may be required compared to uronium salts. | High to Excellent | Very Low |
| HATU | Uronium/Aminium Salt | High reactivity and fast reaction times; effective for challenging couplings.[6][7][8] | Can act as a guanidinylating agent if not used correctly; byproducts can be challenging to remove.[6] | High to Excellent | Low |
| COMU | Uronium/Aminium Salt | High efficiency similar to HATU; safer alternative to benzotriazole-based reagents; byproducts are generally water-soluble.[9][10][11] | Can be more expensive than other options. | High to Excellent | Low |
| DMT-MM | Triazine Derivative | Stable, solid reagent; can be used in protic solvents like alcohols; easy to handle.[2][12] | May be less reactive than uronium salts for very hindered substrates. | Good to Excellent | Low |
| EDC/HOBt | Carbodiimide | Widely used and cost-effective; water-soluble urea byproduct (from EDC).[1][13][14] | Risk of racemization without an additive like HOBt; can form N-acylurea byproduct. | Good to High | Moderate (Low with HOBt) |
Mechanistic Insights and Causality of Performance
Understanding the mechanism of action for each coupling agent is key to appreciating its performance characteristics and troubleshooting reactions.
Propanephosphonic Anhydride (T3P®)
T3P® is a cyclic anhydride that activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This intermediate is highly reactive towards the amine. The mildness of the reaction conditions and the nature of the activation are credited with the low degree of epimerization observed with this reagent.[4] A significant advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the purification process through simple aqueous extraction.[13][15]
Caption: Mechanism of T3P®-mediated Weinreb amide formation.
Uronium/Aminium Salts (HATU & COMU)
HATU and COMU are among the most efficient coupling reagents. They react with the carboxylate to form a highly reactive O-acylisourea intermediate (in the case of COMU) or an OAt-active ester (in the case of HATU).[6][7] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the coupling and suppressing racemization.[6][16] COMU, which is based on OxymaPure, offers similar high reactivity but with a better safety profile than benzotriazole-based reagents.[9][11] The byproducts of COMU are also water-soluble, which is advantageous for purification.[9]
Caption: General mechanism for uronium salt-mediated coupling.
Triazine Derivatives (DMT-MM)
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a stable, crystalline solid that activates carboxylic acids by forming a reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate.[12] A key advantage of DMT-MM is its compatibility with protic solvents, allowing for reactions in alcohols or even water, which can be beneficial for certain substrates.[2] The byproducts, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble and easily removed.
Caption: Mechanism of DMT-MM-mediated Weinreb amide formation.
Carbodiimides (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a less reactive HOBt-ester, which then reacts with the amine to form the amide with reduced racemization.[3][5][17] The water solubility of the EDC-derived urea byproduct is a major advantage for purification.[13][14]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocols
The following are generalized, step-by-step protocols for Weinreb amide formation using the discussed coupling agents. It is crucial to note that optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates.
General Experimental Workflow
Caption: General workflow for Weinreb amide synthesis.
Protocol 1: Using T3P®
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.), and a suitable anhydrous solvent (e.g., ethyl acetate or DCM).
-
Add a tertiary amine base such as triethylamine or DIPEA (3.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add T3P® (typically as a 50% solution in a suitable solvent, 1.5 equiv.) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using HATU[6][19]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and dissolve in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as DIPEA (2.0 equiv.).
-
Pre-activation: Add HATU (1.1 equiv.) to the mixture and stir at room temperature for 5-15 minutes.
-
Coupling: Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and DIPEA (1.2 equiv.) in the reaction solvent.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Using COMU[20]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.), and dissolve in an anhydrous solvent (e.g., DMF).
-
Add a non-nucleophilic base such as DIPEA (2.2 equiv.).
-
Cool the mixture to 0 °C.
-
Coupling: Add COMU (1.1 equiv.) in one portion.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-12 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Using DMT-MM[2]
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) in a suitable solvent that can solubilize DMT-MM (e.g., acetonitrile, methanol, or isopropanol).
-
Add a base such as N-methylmorpholine (NMM) (1.0 equiv.).
-
Coupling: Add DMT-MM (1.1 equiv.) to the mixture at room temperature.
-
Stir the reaction at room temperature for 1-6 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 5: Using EDC/HOBt[21][22]
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv.), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.), and HOBt (1.2 equiv.).
-
Dissolve the mixture in an anhydrous solvent (e.g., DMF or DCM).
-
Add a tertiary amine base such as DIPEA or triethylamine (3.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The selection of a coupling agent for Weinreb amide synthesis is a multi-faceted decision that balances reactivity, cost, substrate tolerance, and ease of purification.
-
For epimerization-prone or sterically demanding substrates , T3P® is an outstanding choice due to its mild conditions and the straightforward removal of its byproducts.[3][4][5]
-
When reaction speed and high efficiency are paramount, particularly for challenging couplings, HATU and COMU are the reagents of choice.[6][8][9][11] COMU offers the added benefit of a superior safety profile.[9][11]
-
For syntheses where simplicity, reagent stability, and the ability to use protic solvents are advantageous, DMT-MM presents a compelling option.[2][12]
-
EDC/HOBt remains a reliable and cost-effective workhorse for a wide range of substrates, provided that care is taken to minimize side reactions.[1][13][14]
By understanding the underlying mechanisms and practical considerations for each of these powerful reagents, researchers can confidently select the optimal conditions to ensure the successful and efficient synthesis of Weinreb amides, paving the way for the subsequent construction of complex molecular targets.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Weinreb amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. DMTMM - Wikipedia [en.wikipedia.org]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to Acylating Agents in Automated Synthesis: A Performance Comparison Featuring 4-Fluoro-N-methoxy-N-methylbenzamide
This guide provides an in-depth performance analysis of 4-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, within the context of automated synthesis platforms. Designed for researchers, chemists, and drug development professionals, this document offers a comparative benchmark against common acylating alternatives, supported by experimental workflows and mechanistic insights to inform reagent selection in high-throughput chemistry environments.
Introduction: The Strategic Role of Weinreb Amides in Automated Synthesis
In the relentless pace of modern drug discovery and materials science, automated synthesis platforms are indispensable for accelerating the design-make-test-analyze cycle.[1] The reliability of these systems hinges on the robustness and predictability of the chemical transformations they employ. Amide bond formation and subsequent acylation reactions are foundational to many synthetic campaigns, particularly in the construction of peptide libraries and complex small molecules.[2][3]
This compound (CAS: 116332-54-8) belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[4][5] These reagents have emerged as exceptionally valuable tools in organic synthesis.[6][7] Their defining feature is the ability to react with highly nucleophilic organometallic reagents (like Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[8] This intermediate resists the common problem of "over-addition," reliably collapsing to the desired ketone upon workup.[7] When treated with reducing agents, they yield aldehydes.
The fluorine substituent on the benzamide ring enhances the compound's reactivity and makes it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.[9] The stability, high selectivity, and clean reaction profiles of Weinreb amides make them particularly well-suited for automated platforms where purification of large compound libraries must be streamlined.[10]
Comparative Performance Analysis: this compound vs. Alternative Acylating Agents
The choice of an acylating agent is a critical parameter that dictates reaction efficiency, byproduct formation, and purification workload. Here, we compare the performance of this compound against two common alternatives in an automated workflow: a highly reactive acyl chloride and a standard carboxylic acid activated with a coupling reagent.
Key Performance Indicators
| Performance Metric | This compound (Weinreb Amide) | 4-Fluorobenzoyl Chloride (Acyl Chloride) | 4-Fluorobenzoic Acid + HATU/DIPEA |
| Reactivity | Moderate to High. Requires organometallic or strong reducing agents for conversion to ketones/aldehydes. | Very High. Reacts readily with a wide range of nucleophiles, including alcohols and amines.[11] | Moderate. Reaction rate is dependent on the efficiency of the coupling agent and substrate sterics.[12] |
| Selectivity (vs. Over-addition) | Excellent. Stable tetrahedral intermediate prevents the formation of tertiary alcohol byproducts.[8] | Poor. Highly susceptible to over-addition with organometallic reagents, leading to complex product mixtures. | Not applicable for ketone synthesis with organometallics. Used for amide/ester formation. |
| Handling & Stability | High. Generally stable, crystalline solids or high-boiling liquids that are easy to handle and weigh. | Low. Highly moisture-sensitive; hydrolyzes rapidly to the corresponding carboxylic acid. Requires inert atmosphere handling. | Moderate. Carboxylic acids are stable, but coupling reagents (e.g., HATU) can be moisture-sensitive. |
| Byproduct Profile | Clean. Main byproducts are water-soluble and easily removed during aqueous workup.[10][13] | Complex. Can generate HCl, which may require a scavenger and can lead to side reactions. Over-addition products are common. | Byproducts derived from the coupling agent (e.g., tetramethylurea) can complicate purification. |
| Suitability for Automation | High. Stability and clean reaction profiles minimize system clogging and simplify automated purification protocols. | Moderate. Requires stringent moisture control within the automated platform. Corrosive nature of HCl can be a concern. | High. Widely used in automated peptide synthesizers, but byproduct removal must be optimized.[14][15] |
Mechanistic Advantage: The Weinreb Chelated Intermediate
The superior selectivity of the Weinreb amide in ketone synthesis stems from the formation of a stable five-membered cyclic intermediate. The methoxy group's oxygen atom chelates the metal cation (e.g., MgX or Li), stabilizing the tetrahedral structure and preventing the addition of a second equivalent of the organometallic reagent. This is a stark contrast to the reaction with acyl chlorides or esters, where the initial ketone product is often more reactive than the starting material, leading to undesirable over-addition.
Caption: Mechanistic comparison of ketone synthesis pathways.
Experimental Protocols for Automated Synthesis
The following protocols are designed for a standard automated synthesis platform equipped with liquid handling, reactor blocks for heating/cooling, and capabilities for inert atmosphere reactions.
Protocol 1: Automated Ketone Synthesis using this compound
This protocol outlines the synthesis of 1-(4-fluorophenyl)-1-propanone.
Workflow Diagram:
Caption: Automated workflow for Weinreb amide-mediated ketone synthesis.
Step-by-Step Procedure:
-
System Preparation: The automated platform purges all reactor vials with dry nitrogen to ensure an inert atmosphere.
-
Reagent Preparation:
-
Stock Solution A: this compound (1.0 mmol) is dissolved in anhydrous THF (5 mL).
-
Stock Solution B: Ethylmagnesium bromide (1.2 mmol, 1.0 M in THF) is placed in a reagent vessel.
-
-
Reaction Setup: The platform dispenses Stock Solution A into a designated reactor vial. The vial is then cooled to 0°C.
-
Nucleophilic Addition: The liquid handler slowly adds Stock Solution B to the cooled reactor vial over 15 minutes. The reaction is stirred at 0°C for 1 hour.
-
Reaction Quench: The system automatically adds 5 mL of cold, saturated aqueous ammonium chloride solution to quench the reaction. The mixture is allowed to warm to room temperature.
-
Automated Extraction: 10 mL of ethyl acetate is added. The mixture is agitated for 5 minutes, then allowed to settle. The organic layer is automatically identified and transferred to a collection vial.
-
Analysis: An aliquot of the organic layer is automatically diluted and injected into an integrated LC-MS system to determine product conversion and purity. Expected result: >95% conversion to the desired ketone with <1% over-addition byproduct.
Protocol 2: Comparative Synthesis using 4-Fluorobenzoyl Chloride
This protocol attempts the same synthesis as above, for comparison.
Step-by-Step Procedure:
-
System Preparation: As in Protocol 1.
-
Reagent Preparation:
-
Stock Solution A: 4-Fluorobenzoyl chloride (1.0 mmol) in anhydrous THF (5 mL).
-
Stock Solution B: Ethylmagnesium bromide (1.2 mmol, 1.0 M in THF).
-
-
Reaction Setup: The platform dispenses Stock Solution A into a reactor and cools it to -78°C to minimize over-addition.
-
Nucleophilic Addition: Stock Solution B is added dropwise over 20 minutes at -78°C. The reaction is stirred for 30 minutes.
-
Reaction Quench & Extraction: As in Protocol 1.
-
Analysis: LC-MS analysis is performed. Expected result: A mixture of products, including the desired ketone (~60-70%), the tertiary alcohol byproduct from over-addition (~20-30%), and unreacted starting material.
Conclusion and Recommendations for Researchers
For automated synthesis campaigns, particularly those involving the generation of ketone libraries via organometallic reagents, this compound and other Weinreb amides offer superior performance compared to traditional acylating agents like acyl chlorides.
Key Advantages:
-
Predictability and Reliability: The clean conversion to a single ketone product simplifies analytical work and eliminates the need for complex purification of byproducts, a significant bottleneck in high-throughput chemistry.[10]
-
Enhanced Stability: Weinreb amides are more robust and less sensitive to ambient moisture than acyl chlorides, making them more reliable reagents in the context of an automated platform's fluidics.
-
Process Simplicity: Reactions can often be run at more convenient temperatures (e.g., 0°C vs. -78°C), and the straightforward aqueous workup is easily automated.
While the initial cost of a specialized Weinreb amide may be higher than a simple acyl chloride, the downstream savings in purification time, solvent consumption, and analytical effort provide a compelling argument for its adoption. For drug development professionals and scientists focused on the rapid synthesis of diverse and pure compound libraries, this compound represents a strategic choice that leverages chemical stability and selectivity to maximize the efficiency of automated synthesis platforms.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 116332-54-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
Safety Operating Guide
Navigating the Safe Handling of 4-Fluoro-N-methoxy-N-methylbenzamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical and agrochemical research, 4-Fluoro-N-methoxy-N-methylbenzamide stands as a versatile intermediate, pivotal in the synthesis of novel compounds.[1] Its unique molecular structure, featuring a fluorine atom that enhances reactivity, alongside methoxy and methyl groups that contribute to solubility and stability, makes it a valuable tool for researchers.[1] However, its utility in advancing medicinal and agricultural chemistry necessitates a comprehensive understanding of its handling requirements to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough risk assessment is paramount. This compound, while instrumental in research, presents a clear hazard profile that must be respected. The Globally Harmonized System (GHS) classification for this chemical identifies it as a significant irritant.[2][3]
Identified Hazards:
-
Skin Irritation (H315): Causes skin irritation.[2] Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2] Splashes or contact with dust can result in pain, watering, and potential damage to the cornea.
-
Respiratory Irritation (H335): May cause respiratory irritation.[2] Inhalation of dust or fumes can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
-
Acute Toxicity, Oral (H302): Harmful if swallowed, as indicated in some aggregated GHS information.[3]
Understanding these hazards is the foundational step in mitigating risk. The personal protective equipment (PPE) and handling protocols outlined below are not arbitrary; they are direct countermeasures to these specific threats.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble serves a specific purpose, working in concert to create a barrier between you and the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2][4] | Prevents skin contact, which can lead to irritation.[4] Nitrile gloves offer good resistance to a range of chemicals.[5] |
| Respiratory Protection | Use in a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[4] |
Experimental Workflow: Donning and Doffing PPE
To ensure the effectiveness of your PPE, a strict protocol for putting it on (donning) and taking it off (doffing) is critical to prevent cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
